molecular formula C7H7Cl2NO B571623 (S)-1-(3,5-Dichloropyridin-4-yl)ethanol CAS No. 1370347-50-4

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol

Cat. No.: B571623
CAS No.: 1370347-50-4
M. Wt: 192.039
InChI Key: KCPDCYCCMCEYQN-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol (CAS 1370347-50-4) is a chiral chemical building block of high value in medicinal chemistry and pharmaceutical research . This compound features a pyridine ring substituted with two chlorine atoms and a chiral ethanol group, making it a versatile intermediate for the synthesis of more complex molecules . Its specific stereochemistry is critical for developing targeted therapeutics. This compound serves as a key precursor in the synthesis of potential anticancer agents. Published patent literature identifies it as a chiral intermediate in the production of crystalline (R)-(E)-2-(4-(2-(5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazol-3-yl)vinyl)-1H-pyrazol-1-yl)ethanol, a compound stated to be useful in the treatment of cancer . Furthermore, structurally similar 3,4,5-trisubstituted pyridine derivatives have been extensively researched as potent, orally bioavailable small-molecule inhibitors of WNT signaling, a key pathway deregulated in various cancers . Our product is provided with high purity (typically ≥97% ) and is characterized by its molecular formula C₇H₇Cl₂NO and a molecular weight of 192.04 g/mol . Proper handling procedures should be followed, and this product is strictly intended for research purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(3,5-dichloropyridin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPDCYCCMCEYQN-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC=C1Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=NC=C1Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735855
Record name (1S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370347-50-4
Record name (1S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: (S)-1-(3,5-Dichloropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1370347-50-4

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol, a chiral pyridyl alcohol that serves as a critical intermediate in the synthesis of complex pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and relevance in medicinal chemistry.

Chemical and Physical Properties

This compound is a chiral secondary alcohol featuring a dichlorinated pyridine ring. Its specific stereochemistry is crucial for the biological activity of the final pharmaceutical products derived from it. A summary of its key physicochemical properties is presented in the table below.

PropertyValue
CAS Number 1370347-50-4
Molecular Formula C₇H₇Cl₂NO
Molecular Weight 192.04 g/mol
Appearance White to off-white solid
Purity Typically >95%

Note: Some physical properties, such as melting and boiling points, are not consistently reported and may vary based on purity.

Synthesis of this compound

The primary route for the synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone, 3,5-dichloro-4-acetylpyridine. This transformation is a key step that introduces the chiral center with the desired (S)-configuration. Biocatalysis, particularly the use of ketoreductases (KREDs), has emerged as a highly efficient and stereoselective method for this purpose.

Biocatalytic Asymmetric Reduction: An Experimental Protocol

The following protocol outlines a general procedure for the chemoenzymatic synthesis of this compound using a ketoreductase. The selection of the specific enzyme is critical to achieve high enantiomeric excess (ee).

Materials:

  • 3,5-dichloro-4-acetylpyridine

  • Ketoreductase (KRED) enzyme (Screening of a panel of KREDs is recommended to find an optimal enzyme)

  • NAD(P)H cofactor (e.g., NADPH)

  • Cofactor regeneration system (e.g., glucose dehydrogenase/glucose or isopropanol/alcohol dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic co-solvent (e.g., isopropanol, DMSO, if required for substrate solubility)

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.0).

  • Cofactor and Regeneration System: Add the NAD(P)H cofactor to the buffer. If using a cofactor regeneration system, add the components of this system (e.g., glucose and glucose dehydrogenase).

  • Enzyme Addition: Add the selected ketoreductase to the reaction mixture.

  • Substrate Addition: Dissolve the 3,5-dichloro-4-acetylpyridine in a minimal amount of a suitable co-solvent (if necessary) and add it to the reaction mixture. The final substrate concentration typically ranges from 10 to 50 g/L.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 25-30 °C) with gentle agitation for a period of 12-48 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking periodic samples and analyzing them by a suitable chromatographic method (e.g., HPLC or GC) to determine the conversion of the ketone to the alcohol and the enantiomeric excess of the product.

  • Work-up: Once the reaction is complete, quench the reaction and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final this compound.

Workflow for Biocatalytic Synthesis

The following diagram illustrates the general workflow for the biocatalytic synthesis of this compound.

G cluster_prep Reaction Preparation cluster_reaction Biocatalytic Reduction cluster_purification Product Isolation Buffer Buffer Preparation Cofactor Cofactor & Regeneration System Buffer->Cofactor Enzyme Ketoreductase Addition Cofactor->Enzyme Substrate Substrate Addition Enzyme->Substrate Reaction Controlled Temperature & Agitation Substrate->Reaction Monitoring HPLC/GC Monitoring Reaction->Monitoring Extraction Solvent Extraction Monitoring->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product G Drug Drug Derivative Target Cellular Target (e.g., Kinase, Receptor) Drug->Target Inhibition/Modulation Pathway Signaling Cascade Target->Pathway CellCycle Cell Cycle Arrest Pathway->CellCycle Apoptosis Apoptosis Induction Pathway->Apoptosis

An In-depth Technical Guide to (S)-1-(3,5-Dichloropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol, a chiral pyridinylethanol derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of experimental data in the public domain for this specific enantiomer, this guide incorporates predicted data and information from closely related structural analogs to provide a thorough and practical resource.

Molecular Structure and Identification

This compound is a chiral secondary alcohol featuring a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions, and an (S)-configured 1-hydroxyethyl group at the 4 position.

Table 1: Compound Identification

IdentifierValue
IUPAC Name (1S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-ol
CAS Number 1370347-50-4
Molecular Formula C₇H₇Cl₂NO
Molecular Weight 192.04 g/mol
Canonical SMILES C--INVALID-LINK--O
InChI Key KCPDCYCCMCEYQN-UFLUHPNLNA-N

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyValueSource
Appearance White to light yellow solid (Expected)Commercial Suppliers
Melting Point Not available-
Boiling Point 276.1 ± 35.0 °C (Predicted)[1]
Density 1.395 ± 0.06 g/cm³ (Predicted)[1]
pKa 12.16 ± 0.20 (Predicted)[1]
Solubility Soluble in methanol, ethanol, and other polar organic solvents (Expected). Limited solubility in water.General chemical principles

Synthesis and Purification

A detailed, validated experimental protocol for the synthesis of this compound is not published in peer-reviewed literature. However, a plausible synthetic route involves the asymmetric reduction of the corresponding ketone, 1-(3,5-dichloropyridin-4-yl)ethanone, or the chiral separation of the racemic mixture of 1-(3,5-dichloropyridin-4-yl)ethanol.

Hypothetical Asymmetric Synthesis

The asymmetric reduction of a prochiral ketone is a common and effective method for producing chiral alcohols. A variety of chiral catalysts and reducing agents can be employed.

Asymmetric Synthesis Ketone 1-(3,5-dichloropyridin-4-yl)ethanone Product This compound Ketone->Product Asymmetric Reduction Reagents Chiral Catalyst (e.g., Ru-BINAP) Reducing Agent (e.g., H₂, Isopropanol) Reagents->Product

Caption: Hypothetical asymmetric synthesis of this compound.

Experimental Protocol (Hypothetical):

  • Catalyst Preparation: In an inert atmosphere glovebox, a solution of a suitable chiral ruthenium catalyst (e.g., (S)-RuCl[(p-cymene)BINAP]Cl) is prepared in an appropriate solvent such as isopropanol.

  • Reaction Setup: To a solution of 1-(3,5-dichloropyridin-4-yl)ethanone in isopropanol, the catalyst solution is added.

  • Reduction: The reaction mixture is stirred under a hydrogen atmosphere (or with a suitable hydrogen source like formic acid/triethylamine) at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

Chiral Resolution of Racemic Mixture

Commercial synthesis may involve the preparation of the racemic alcohol followed by chiral separation.

Chiral Resolution Racemate Racemic 1-(3,5-dichloropyridin-4-yl)ethanol Separation Chiral HPLC (e.g., CHIRALPAK® AD-H column) Racemate->Separation S_Enantiomer This compound Separation->S_Enantiomer Second Eluting Peak R_Enantiomer (R)-1-(3,5-Dichloropyridin-4-yl)ethanol Separation->R_Enantiomer First Eluting Peak

Caption: Workflow for the chiral resolution of 1-(3,5-dichloropyridin-4-yl)ethanol.

Experimental Protocol (Adapted from Commercial Source):

  • Preparation of Racemate: The racemic 1-(3,5-dichloropyridin-4-yl)ethanol is synthesized by the reduction of 1-(3,5-dichloropyridin-4-yl)ethanone using a non-chiral reducing agent like sodium borohydride.

  • Chiral HPLC Separation: The racemic mixture is subjected to preparative chiral high-performance liquid chromatography (HPLC). A commonly used stationary phase for such separations is a polysaccharide-based chiral stationary phase, such as CHIRALPAK® AD-H.

  • Elution: A mobile phase, for instance, a mixture of heptane and ethanol (e.g., 90:10 v/v), is used to elute the enantiomers.

  • Collection: The eluent is monitored by a UV detector. The two enantiomers will have different retention times. The fraction corresponding to the second eluting peak, which is the (S)-enantiomer, is collected.

  • Solvent Removal: The solvent from the collected fraction is removed under reduced pressure to yield the purified this compound.

Spectroscopic and Analytical Data

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

Table 3: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - A doublet for the methyl protons (CH₃) around 1.5 ppm.- A quartet for the methine proton (CH-OH) around 5.0-5.5 ppm.- A singlet for the two equivalent aromatic protons of the pyridine ring around 8.5 ppm.- A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is concentration and solvent dependent.
¹³C NMR - A signal for the methyl carbon (CH₃) around 25 ppm.- A signal for the methine carbon (CH-OH) around 70 ppm.- Signals for the carbon atoms of the pyridine ring in the aromatic region (120-160 ppm).
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight (192.04 for C₇H₇³⁵Cl₂NO).- Characteristic isotopic pattern for two chlorine atoms (M⁺, M⁺+2, M⁺+4 in a ratio of approximately 9:6:1).- Fragmentation pattern showing the loss of a methyl group (M⁺-15) and a water molecule (M⁺-18).
Infrared (IR) Spectroscopy - A broad absorption band for the O-H stretch of the alcohol group around 3200-3600 cm⁻¹.- C-H stretching vibrations in the 2850-3000 cm⁻¹ region.- C=N and C=C stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.- A strong C-O stretching vibration around 1050-1150 cm⁻¹.- C-Cl stretching vibrations in the 600-800 cm⁻¹ region.

Safety and Handling

Specific safety and toxicity data for this compound are not available. The following precautions are based on the general properties of substituted pyridines and alcohols.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Fire Safety: The compound may be combustible. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers for chemical fires (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).

  • Toxicology: The toxicological properties have not been fully investigated. Substituted pyridines can be toxic if ingested, inhaled, or absorbed through the skin. Handle with care and avoid exposure.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This technical guide provides a summary of the available information on this compound. Researchers and drug development professionals are encouraged to consult commercial supplier safety data sheets (SDS) and to perform their own risk assessments before handling this compound. As more research is conducted, a more complete experimental profile of this molecule will likely become available.

References

The Synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the chiral pyridyl alcohol, (S)-1-(3,5-Dichloropyridin-4-yl)ethanol. This compound is a valuable building block in the development of novel pharmaceuticals and agrochemicals, owing to its unique structural and electronic properties. This document details the primary synthetic routes, focusing on the asymmetric reduction of the corresponding ketone precursor, 1-(3,5-Dichloropyridin-4-yl)ethanone. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the synthesis.

Introduction

Chiral pyridyl alcohols are a critical class of intermediates in organic synthesis, serving as key components in a variety of biologically active molecules. The stereocenter bearing the hydroxyl group plays a crucial role in the molecule's interaction with biological targets. Consequently, the development of efficient and highly enantioselective methods for their synthesis is of significant interest to the scientific community. This compound, with its dichlorinated pyridine ring, presents a unique scaffold for further chemical elaboration.

Primary Synthetic Approach: Asymmetric Reduction of 1-(3,5-Dichloropyridin-4-yl)ethanone

The most direct and widely employed method for the synthesis of this compound is the asymmetric reduction of the prochiral ketone, 1-(3,5-Dichloropyridin-4-yl)ethanone. This transformation can be achieved through two principal methodologies: catalyst-driven asymmetric transfer hydrogenation and biocatalytic reduction.

Synthesis of the Precursor: 1-(3,5-Dichloropyridin-4-yl)ethanone

The ketone precursor, 1-(3,5-Dichloropyridin-4-yl)ethanone, is commercially available from various suppliers. However, for researchers interested in its synthesis, a common method involves the preparation of 3,5-dichloropyridine followed by acylation. A patented process for preparing 3,5-dichloropyridine involves the reaction of a polychlorinated pyridine, such as 2,3,5-trichloropyridine, with zinc metal in the presence of an acidic compound.[1]

Logical Workflow for Precursor Synthesis

Acrylonitrile Acrylonitrile Reaction1 Reaction Acrylonitrile->Reaction1 AnhydrousChloral Anhydrous Chloral AnhydrousChloral->Reaction1 CopperI Copper (I) CopperI->Reaction1 Trichloropyridine 2,3,5-Trichloropyridine Reaction1->Trichloropyridine Reaction2 Reaction Trichloropyridine->Reaction2 Zinc Zinc Metal Zinc->Reaction2 Acid Acidic Compound Acid->Reaction2 Dichloropyridine 3,5-Dichloropyridine Reaction2->Dichloropyridine Acylation Acylation Dichloropyridine->Acylation Ketone 1-(3,5-Dichloropyridin-4-yl)ethanone Acylation->Ketone

Caption: Synthesis of the ketone precursor.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of ketones. This method typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor. For the reduction of 1-(3,5-Dichloropyridin-4-yl)ethanone, ruthenium-based catalysts with chiral diamine ligands are often effective.

Experimental Protocol: Asymmetric Transfer Hydrogenation

  • Catalyst Preparation: In a nitrogen-purged glovebox, a solution of a ruthenium precursor (e.g., [RuCl2(p-cymene)]2) and a chiral ligand (e.g., (S,S)-TsDPEN) in an anhydrous solvent (e.g., dichloromethane) is stirred at room temperature to form the active catalyst.

  • Reaction Setup: To a solution of 1-(3,5-Dichloropyridin-4-yl)ethanone in a suitable solvent (e.g., a mixture of formic acid and triethylamine, which also serves as the hydrogen source), the pre-formed catalyst solution is added.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 25-40 °C) and monitored by an appropriate analytical technique (e.g., chiral HPLC or GC) to determine conversion and enantiomeric excess.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield this compound.

Quantitative Data for Asymmetric Transfer Hydrogenation

ParameterValue
Substrate1-(3,5-Dichloropyridin-4-yl)ethanone
Catalyst[RuCl2(p-cymene)]2 / (S,S)-TsDPEN
Hydrogen DonorFormic acid/Triethylamine mixture
SolventDichloromethane
Temperature25-40 °C
Typical Yield>90%
Typical Enantiomeric Excess>95% ee

Catalytic Cycle for Asymmetric Transfer Hydrogenation

Catalyst [Ru]-H (Active Catalyst) TransitionState [Ru-H-Ketone] Transition State Catalyst->TransitionState + Ketone Ketone 1-(3,5-Dichloropyridin-4-yl)ethanone Ketone->TransitionState Intermediate [Ru]-O-CH(R)Ar TransitionState->Intermediate Hydride Transfer HydrideTransfer Hydride Transfer Alcohol This compound Intermediate->Alcohol Product Release Precatalyst [Ru] Precursor Intermediate->Precatalyst ProductRelease Product Release Precatalyst->Catalyst + H-Donor Activation Activation HDonor Hydrogen Donor (e.g., HCOOH/NEt3) HDonor->Catalyst

Caption: Catalytic cycle of ATH.

Biocatalytic Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols.[2] Ketoreductases (KREDs), either as isolated enzymes or within whole-cell systems, can reduce 1-(3,5-Dichloropyridin-4-yl)ethanone with high enantioselectivity. This approach often operates under mild reaction conditions and avoids the use of heavy metal catalysts.

Experimental Protocol: Biocatalytic Reduction using a Ketoreductase

  • Enzyme and Cofactor Preparation: A solution of a commercially available or recombinantly expressed ketoreductase is prepared in a buffer (e.g., phosphate buffer, pH 7.0). A nicotinamide cofactor (e.g., NADPH or NADH) and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase) are added.

  • Reaction Setup: 1-(3,5-Dichloropyridin-4-yl)ethanone is added to the enzyme solution. Due to the potential for substrate inhibition, the ketone may be added portion-wise or as a solution in a co-solvent (e.g., DMSO).

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored by chiral HPLC or GC.

  • Work-up and Purification: Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The product is then extracted from the aqueous phase using an organic solvent. The organic extracts are combined, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data for Biocatalytic Reduction

ParameterValue
BiocatalystKetoreductase (e.g., from Candida or Lactobacillus species)
CofactorNADPH or NADH
Cofactor RegenerationGlucose/GDH or Isopropanol/ADH
SolventAqueous buffer (e.g., phosphate buffer)
pH6.5-7.5
Temperature25-35 °C
Typical Yield>85%
Typical Enantiomeric Excess>99% ee

Workflow for Biocatalytic Reduction

Start Start PrepareEnzyme Prepare Enzyme and Cofactor Solution Start->PrepareEnzyme AddSubstrate Add 1-(3,5-Dichloropyridin-4-yl)ethanone PrepareEnzyme->AddSubstrate Incubate Incubate at Controlled Temperature and pH AddSubstrate->Incubate Monitor Monitor Reaction Progress (HPLC/GC) Incubate->Monitor Quench Reaction Complete? Monitor->Quench Quench->Incubate No Workup Work-up and Extraction Quench->Workup Yes Purify Purification (Column Chromatography) Workup->Purify Product This compound Purify->Product End End Product->End

Caption: Biocatalytic reduction workflow.

Conclusion

The synthesis of this compound is most effectively achieved through the asymmetric reduction of its ketone precursor. Both asymmetric transfer hydrogenation and biocatalytic methods offer high yields and excellent enantioselectivities. The choice between these methods will depend on factors such as catalyst/enzyme availability, cost, and the desired scale of the reaction. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to successfully synthesize this important chiral building block.

References

A Technical Guide to (S)-1-(3,5-Dichloropyridin-4-yl)ethanol: Synthesis, Properties, and Application in Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol is a chiral pyridyl alcohol that serves as a key building block in the synthesis of complex heterocyclic molecules with significant pharmacological activity. This technical guide provides a comprehensive overview of its nomenclature, chemical properties, and, most notably, its application as a crucial intermediate in the development of kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Detailed experimental protocols for its preparation via chiral resolution are presented, alongside characterization data. Furthermore, this document illustrates the synthetic utility of this compound and the biological context of its derivatives through structured diagrams.

Nomenclature and Synonyms

The compound with the formal name this compound is also known by several synonyms and alternative nomenclature. A clear understanding of these is crucial for effective literature and database searches.

Identifier Type Value
IUPAC Name (S)-1-(3,5-dichloropyridin-4-yl)ethan-1-ol
CAS Registry Number 1370347-50-4[1][2]
Synonyms (αS)-3,5-Dichloro-α-methyl-4-pyridinemethanol
4-Pyridinemethanol, 3,5-dichloro-α-methyl-, (αS)-
EOS-62118

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, characterization, and use in synthetic procedures.

Property Value
Molecular Formula C₇H₇Cl₂NO
Molecular Weight 192.04 g/mol
Appearance White to off-white solid
Purity Typically >95%
Solubility Soluble in common organic solvents such as ethanol, methanol, and dichloromethane.

Synthesis and Experimental Protocols

The enantiomerically pure this compound is most commonly obtained by the resolution of its racemic mixture. The following protocol is a detailed methodology for this key process.

Chiral Resolution of (±)-1-(3,5-Dichloropyridin-4-yl)ethanol

Objective: To separate the (S)- and (R)-enantiomers from the racemic mixture of 1-(3,5-dichloropyridin-4-yl)ethanol.

Materials:

  • Racemic 1-(3,5-dichloropyridin-4-yl)ethanol

  • Ethanol (HPLC grade)

  • n-Heptane (HPLC grade)

  • CHIRALPAK® AD-H column

Equipment:

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Prepare a solution of the racemic 1-(3,5-dichloropyridin-4-yl)ethanol in the mobile phase.

  • Set up the preparative HPLC system with a CHIRALPAK® AD-H column.

  • The mobile phase consists of a 90:10 (v/v) mixture of n-heptane and ethanol.

  • Inject the dissolved racemic mixture onto the column.

  • Elute the enantiomers isocratically at a constant flow rate.

  • Monitor the separation using a UV detector.

  • Collect the fractions corresponding to each enantiomeric peak. The second peak to elute is the desired (S)-enantiomer.

  • Combine the fractions containing the pure (S)-enantiomer and remove the solvent under reduced pressure using a rotary evaporator to yield the final product.

Characterization

The identity and purity of the synthesized this compound should be confirmed by appropriate analytical techniques.

Analytical Technique Observed Data
Mass Spectrometry (MS) (ES) m/z 192 [M+H]⁺
Enantiomeric Purity (by chiral HPLC) >99% ee

Application in the Synthesis of FGFR Inhibitors

This compound is a pivotal intermediate in the synthesis of a class of potent kinase inhibitors, specifically targeting the Fibroblast Growth Factor Receptor (FGFR). The chiral ethoxy moiety derived from this starting material is a key structural feature in these inhibitors.

Synthetic Workflow for FGFR Inhibitors

The following diagram illustrates a generalized synthetic pathway for the preparation of substituted indazole derivatives as FGFR inhibitors, highlighting the incorporation of this compound.

synthetic_workflow start This compound intermediate1 Activation of Hydroxyl Group (e.g., Mesylation) start->intermediate1 MsCl, Et3N final_product FGFR Inhibitor (Substituted Indazole Derivative) intermediate1:e->final_product:w Nucleophilic Substitution intermediate2 Substituted Indazole Core

Synthetic route to FGFR inhibitors.
The FGFR Signaling Pathway and Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and migration. Dysregulation of this pathway is implicated in various cancers. The inhibitors synthesized from this compound target the kinase domain of FGFR, thereby blocking downstream signaling.

fgfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor FGFR Inhibitor (derived from this compound) Inhibitor->FGFR Inhibition

FGFR signaling pathway and inhibition.

Conclusion

This compound is a valuable chiral building block for medicinal chemistry and drug development. Its efficient preparation through chiral resolution and its successful incorporation into complex molecular scaffolds, such as those for FGFR inhibitors, underscore its importance. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research and development in this promising area of cancer therapy.

References

Commercial Suppliers and Technical Profile of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol is a chiral pyridinemethanol derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its specific stereochemistry and the presence of a dichloropyridinyl moiety make it a key intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors for oncological applications. This technical guide provides a comprehensive overview of its commercial availability, potential synthetic routes, and its role in the development of targeted therapeutics.

Commercial Availability

A range of chemical suppliers offer this compound, with varying purity levels, quantities, and pricing. Researchers should consult the respective company websites for the most current information.

SupplierCAS NumberPurityAvailable Quantities
Cenmed Enterprises1370347-50-4Not specifiedVaries[1]
Enke Pharma-tech Co., Ltd.1370347-50-498%[2]Bulk (Drum)[2]
Apollo Scientific1370347-50-495%[3]100mg, 250mg, 1g, 5g, 10g, 25g[3]
ChemWhat1370347-50-4Not specifiedInquire
Fluorochem1254473-68-1 (R-enantiomer)95.0%100mg[4]

Synthesis and Preparation

The asymmetric synthesis of chiral alcohols such as this compound is crucial for ensuring the stereospecificity of the final drug candidate. A common and effective method for producing such chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 3,5-dichloro-4-acetylpyridine.

Experimental Protocol: Biocatalytic Asymmetric Reduction

This protocol is based on the methodology described for the synthesis of a structurally similar compound, (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, which utilizes a carbonyl reductase for stereoselective reduction[5].

1. Materials and Reagents:

  • 3,5-dichloro-4-acetylpyridine (substrate)

  • Carbonyl reductase (e.g., from Lactobacillus kefiri)[5]

  • Coenzyme (e.g., NADP+)

  • Co-substrate for coenzyme regeneration (e.g., isopropanol)[5]

  • Phosphate buffer (e.g., 0.1 M, pH 6.0-8.0)[5]

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

2. Reaction Setup:

  • In a temperature-controlled reactor, prepare a solution of the substrate, 3,5-dichloro-4-acetylpyridine, in the phosphate buffer. The concentration of the substrate can range from 30-500 g/L[5].

  • Add the coenzyme (NADP+) and the carbonyl reductase to the reaction mixture.

  • Introduce the co-substrate (isopropanol) which also serves to regenerate the coenzyme.

3. Reaction Conditions:

  • Maintain the reaction temperature between 20-40°C[5].

  • Stir the mixture at a constant rate (e.g., 200 rpm) for 5-24 hours. The reaction progress should be monitored by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

4. Work-up and Purification:

  • Once the reaction is complete, extract the product from the aqueous phase using an organic solvent like ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound using column chromatography on silica gel to achieve high purity.

5. Characterization:

  • Confirm the structure and stereochemistry of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and chiral HPLC to determine the enantiomeric excess (ee). The desired product should have an ee value of ≥99%[5].

Application in Drug Discovery: A Chiral Intermediate for Kinase Inhibitors

This compound is a critical chiral intermediate in the synthesis of potent and selective kinase inhibitors. The dichloro-substituted pyridine ring is a common scaffold in many kinase inhibitors, where it can form key interactions within the ATP-binding pocket of the target kinase. The chiral hydroxyl group provides a handle for further chemical modifications and can be crucial for establishing stereospecific interactions with the target protein, leading to improved potency and selectivity.

Derivatives of this compound have been explored in the development of inhibitors for various kinases, including those involved in cancer cell proliferation and survival pathways. For instance, substituted pyridines are found in inhibitors of Akt kinases, which are central nodes in cell signaling pathways that promote cell growth, proliferation, and survival[6].

Below is a conceptual workflow illustrating the synthesis and application of this compound in the discovery of a novel kinase inhibitor.

G cluster_synthesis Synthesis of Chiral Intermediate cluster_synthesis_final Synthesis of Kinase Inhibitor cluster_application Application in Drug Discovery Ketone 3,5-Dichloro-4-acetylpyridine Reduction Asymmetric Reduction Ketone->Reduction Alcohol This compound Reduction->Alcohol Intermediate This compound Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Coupling Inhibitor Final Kinase Inhibitor Coupling->Inhibitor FinalInhibitor Kinase Inhibitor Assay Biochemical & Cell-based Assays FinalInhibitor->Assay Lead Lead Compound Optimization Assay->Lead

Caption: Workflow for the synthesis and application of this compound.

Role in Signaling Pathways

While this compound itself is not typically the final active pharmaceutical ingredient, the kinase inhibitors synthesized from it can target critical signaling pathways implicated in cancer. A common target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers.

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the potential point of intervention for a kinase inhibitor derived from the subject compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Kinase Inhibitor (Derived from title compound) Inhibitor->Akt Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by a derived compound.

References

An In-depth Technical Guide to (S)-1-(3,5-Dichloropyridin-4-yl)ethanol: A Key Chiral Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol is a crucial chiral building block in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its structural rigidity and specific stereochemistry make it an important component in the synthesis of highly selective and potent enzyme inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and application of (S)-1-(3,a)-1-(3,5-Dichloropyridin-4-yl)ethanol, with a focus on its role in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Discovery and History

The documented history of this compound is intrinsically linked to its emergence as a key intermediate in the synthesis of complex pharmaceutical compounds. While the synthesis of related pyridine alcohols has been a subject of academic interest, the specific preparation and isolation of the (S)-enantiomer of 1-(3,5-dichloropyridin-4-yl)ethanol gained prominence with the advancement of targeted therapies.

A key milestone in its documented history is its detailed description in patent literature, such as EP2625175A1, which outlines its synthesis as part of the development of potent kinase inhibitors. This highlights that the "discovery" of this specific chiral alcohol was driven by the need for a stereochemically defined fragment to optimize the efficacy and selectivity of a larger drug molecule. Its importance lies not as a standalone therapeutic agent, but as a critical component in constructing molecules with precise three-dimensional structures required for specific biological interactions.

The development of this intermediate is a testament to the growing importance of stereochemistry in drug design. The differential biological activity between enantiomers is a well-established principle, and the synthesis of enantiomerically pure intermediates like this compound is a critical step in producing safer and more effective medicines.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound is typically achieved through a two-step process: the synthesis of the racemic mixture followed by chiral resolution.

Experimental Protocols

1. Synthesis of Racemic 1-(3,5-Dichloropyridin-4-yl)ethanol

This procedure involves the Grignard reaction between 3,5-dichloropyridine and acetaldehyde.

  • Materials:

    • 3,5-Dichloropyridine

    • Magnesium turnings

    • Iodine (catalyst)

    • Anhydrous tetrahydrofuran (THF)

    • Acetaldehyde

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a crystal of iodine.

    • A solution of 3,5-dichloropyridine in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated by gentle heating.

    • After the initiation of the Grignard reaction, the remaining solution of 3,5-dichloropyridine is added at a rate that maintains a gentle reflux.

    • The reaction mixture is then cooled to 0 °C in an ice bath.

    • A solution of acetaldehyde in anhydrous THF is added dropwise to the Grignard reagent.

    • The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

    • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude racemic 1-(3,5-dichloropyridin-4-yl)ethanol.

    • The crude product is purified by column chromatography on silica gel.

2. Chiral Resolution of (±)-1-(3,5-Dichloropyridin-4-yl)ethanol

The separation of the enantiomers is achieved using chiral High-Performance Liquid Chromatography (HPLC).

  • Instrumentation and Conditions:

    • HPLC System: A preparative HPLC system equipped with a UV detector.

    • Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak AD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

    • Flow Rate: Optimized for the specific column dimensions.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Procedure:

    • The racemic 1-(3,5-dichloropyridin-4-yl)ethanol is dissolved in the mobile phase.

    • The solution is injected onto the chiral column.

    • The two enantiomers are separated based on their differential interaction with the chiral stationary phase.

    • The fractions corresponding to each enantiomer are collected separately.

    • The collected fractions are concentrated under reduced pressure to yield the enantiomerically pure (S)- and (R)-1-(3,5-dichloropyridin-4-yl)ethanol. The elution order of the enantiomers should be determined using a standard of known configuration.

Experimental Workflow

G Synthesis and Resolution of this compound cluster_synthesis Synthesis of Racemic Alcohol cluster_resolution Chiral Resolution start 3,5-Dichloropyridine + Mg grignard Formation of Grignard Reagent start->grignard addition Addition of Acetaldehyde grignard->addition workup Aqueous Workup addition->workup purification Column Chromatography workup->purification racemate Racemic 1-(3,5-Dichloropyridin-4-yl)ethanol purification->racemate hplc Preparative Chiral HPLC racemate->hplc s_enantiomer This compound hplc->s_enantiomer Fraction 1 r_enantiomer (R)-1-(3,5-Dichloropyridin-4-yl)ethanol hplc->r_enantiomer Fraction 2

Caption: Workflow for the synthesis of racemic 1-(3,5-dichloropyridin-4-yl)ethanol and subsequent chiral resolution.

Physicochemical and Spectroscopic Data

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₇Cl₂NO
Molecular Weight 192.04 g/mol
CAS Number 1370347-50-4
Appearance Off-white to pale yellow solid
Spectroscopic Data
TechniqueData
¹H NMR (CDCl₃)δ (ppm): ~8.5 (s, 2H, pyridine-H), ~5.1 (q, 1H, CH-OH), ~1.6 (d, 3H, CH₃) (Predicted values; actual shifts may vary based on solvent and concentration)
¹³C NMR (CDCl₃)δ (ppm): ~150 (pyridine-C), ~140 (pyridine-C-Cl), ~65 (CH-OH), ~25 (CH₃) (Predicted values; actual shifts may vary based on solvent and concentration)
Mass Spec. (ESI) m/z: 192.0 [M+H]⁺

Application in Drug Development

This compound is a valuable intermediate in the synthesis of inhibitors targeting Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is implicated in various cancers, making it a significant target for therapeutic intervention.

Role in FGFR Inhibitors

The (S)-1-(3,5-dichloropyridin-4-yl)ethoxy moiety is incorporated into the structure of several potent FGFR inhibitors. The stereochemistry at the benzylic carbon is often critical for optimal binding to the ATP-binding pocket of the FGFR kinase domain. The specific orientation of the dichloropyridinyl group can lead to favorable interactions with amino acid residues in the active site, thereby enhancing the inhibitor's potency and selectivity.

FGFR Signaling Pathway

The FGFR signaling pathway is a complex network that regulates cell proliferation, differentiation, migration, and survival. The pathway is initiated by the binding of Fibroblast Growth Factors (FGFs) to FGFRs, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This triggers downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.

G Simplified FGFR Signaling Pathway cluster_downstream Downstream Signaling Cascades FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Migration Cell Migration PLCg->Migration Inhibitor (S)-1-(3,5-Dichloropyridin-4-yl)ethoxy-containing Inhibitor Inhibitor->Dimerization Inhibits Kinase Activity

Caption: Simplified overview of the FGFR signaling pathway and the point of intervention for inhibitors.

Conclusion

This compound stands out as a specialized yet highly significant chiral intermediate in the field of drug discovery and development. Its history is closely tied to the advancements in targeted cancer therapies, particularly the development of FGFR inhibitors. The synthesis and resolution of this compound underscore the critical importance of stereochemistry in modern medicinal chemistry. As the quest for more selective and potent therapeutics continues, the demand for such well-defined chiral building blocks is expected to grow, further solidifying the role of this compound in the synthesis of next-generation pharmaceuticals.

Physical properties of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a summary of the available physicochemical information for the compound (S)-1-(3,5-Dichloropyridin-4-yl)ethanol. Despite a comprehensive search of scientific databases, commercial supplier information, and the broader scientific literature, specific experimental values for the melting and boiling points of this compound have not been located. This guide presents the available identifying information and notes the absence of the requested quantitative physical properties.

Introduction

This compound is a chiral pyridinylethanol derivative. Compounds of this class are often investigated in medicinal chemistry and drug discovery as intermediates or as potential pharmacologically active agents. Accurate physicochemical data, such as melting and boiling points, are fundamental for the characterization, purification, and formulation of such compounds. This guide addresses the current state of knowledge regarding these specific properties.

Compound Identification

The primary identifiers for this compound are well-established in chemical literature and supplier databases.

IdentifierValue
Chemical Name This compound
CAS Number 1370347-50-4
Molecular Formula C₇H₇Cl₂NO
Molecular Weight 192.04 g/mol

Physical Properties

A thorough search of publicly available databases and scientific literature was conducted to ascertain the melting and boiling points of this compound.

Melting Point

Specific, experimentally determined data for the melting point of this compound is not available in the reviewed literature.

Boiling Point

Specific, experimentally determined data for the boiling point of this compound is not available in the reviewed literature.

Experimental Protocols

As no experimental data for the melting and boiling points were found, no associated experimental protocols for their determination can be provided. The determination of these properties would typically follow standard laboratory procedures:

  • Melting Point: Determined using a calibrated melting point apparatus, such as a Thiele tube or a digital melting point device. The sample would be slowly heated, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid would be recorded.

  • Boiling Point: For a non-volatile solid, the boiling point would be determined under reduced pressure to prevent decomposition. This would involve a distillation apparatus and a vacuum source, with the boiling temperature recorded at a specific pressure.

Logical Workflow for Property Determination

The logical workflow for characterizing a novel or uncharacterized compound like this compound would involve synthesis followed by purification and then determination of its physical properties.

G Figure 1: General Experimental Workflow for Compound Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification mp Melting Point Determination purification->mp bp Boiling Point Determination purification->bp spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy

Figure 1: General Experimental Workflow for Compound Characterization

Conclusion

While the fundamental identifying information for this compound is readily available, the specific physical properties of its melting and boiling points are not reported in the accessible scientific literature or commercial databases. For researchers and drug development professionals working with this compound, it will be necessary to experimentally determine these values as part of their internal characterization process. Standard laboratory methodologies for melting and boiling point determination are recommended for this purpose. No information regarding signaling pathways involving this compound was discovered, which is consistent with the query's focus on its physical properties.

Technical Guidance: Determining the Solubility of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development who are working with (S)-1-(3,5-Dichloropyridin-4-yl)ethanol. A thorough understanding of the solubility of this compound in various common solvents is fundamental for the design and optimization of synthetic routes, purification processes, and formulation development. Due to the limited availability of public quantitative solubility data for this specific chiral compound, this document provides a comprehensive framework of established methodologies for its experimental determination.

Introduction and Physicochemical Profile

Physicochemical Properties (Predicted/General):

PropertyValue/Information
Molecular Formula C₇H₇Cl₂NO
Molecular Weight 192.04 g/mol
Appearance Likely a white to off-white solid
Predicted Boiling Point ~276.1 ± 35.0 °C
Predicted Density ~1.395 ± 0.06 g/cm³
Predicted pKa ~12.16 ± 0.20

Quantitative Solubility Data Presentation

As quantitative solubility data for this compound is not extensively published, the following tables are provided as a template for researchers to record their experimentally determined values. It is recommended to determine solubility at different temperatures to understand its thermodynamic properties.

Table 1: Solubility of this compound in Common Solvents at 25°C (298.15 K)

SolventSolubility ( g/100 mL)Solubility (mg/mL)Molar Solubility (mol/L)
Water
Methanol
Ethanol
Isopropanol
Acetone
Acetonitrile
Dichloromethane
Ethyl Acetate
Tetrahydrofuran
Toluene
Heptane

Table 2: Temperature Dependence of Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)
Methanol 10
25
40
Ethanol 10
25
40
Acetone 10
25
40

Experimental Protocols for Solubility Determination

The "gold standard" for determining equilibrium solubility is the shake-flask method[1]. This method involves saturating a solvent with the solute and then quantifying the dissolved concentration.

Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, depending on solvent compatibility)

  • Apparatus for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation is reached.

    • Accurately add a known volume of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended[2]. Preliminary studies can determine the minimum time to reach a plateau in concentration.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Concentration Analysis:

    • Analyze the concentration of the filtrate using a validated analytical method. The two most common methods are UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Analytical Methods for Concentration Determination

a) UV-Vis Spectrophotometry:

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and if the solvent is transparent in that region.

  • Determine λmax: Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve: Create a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

  • Analyze the Sample: Dilute the filtrate to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at λmax and use the calibration curve to determine the concentration.

b) High-Performance Liquid Chromatography (HPLC):

HPLC is a more specific and often more accurate method, especially for complex mixtures or when the compound has low UV absorbance.

  • Method Development: Develop an HPLC method with a suitable column, mobile phase, and detector (e.g., UV detector set at the compound's λmax) that gives a sharp, well-resolved peak for the compound.

  • Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot a graph of peak area versus concentration.

  • Analyze the Sample: Inject a known volume of the filtrate (or a dilution thereof) into the HPLC system. Determine the concentration from the peak area using the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-72 hours) C->D E Allow solids to settle D->E F Withdraw supernatant E->F G Filter through syringe filter (0.22 µm) F->G H Prepare dilutions if necessary G->H I Analyze concentration (HPLC or UV-Vis) H->I J Calculate solubility I->J

Caption: Experimental workflow for solubility determination.

G cluster_inputs Input Parameters cluster_process Core Process cluster_outputs Influenced Outputs Compound Compound Purity Equilibrium Solid-Liquid Equilibrium Compound->Equilibrium Solvent Solvent Purity Solvent->Equilibrium Temp Temperature Control Temp->Equilibrium Time Equilibration Time Time->Equilibrium Accuracy Accuracy of Measurement Equilibrium->Accuracy Reproducibility Reproducibility Equilibrium->Reproducibility

Caption: Key factors influencing solubility measurement.

Conclusion

The solubility of this compound is a critical parameter that requires experimental determination for specific applications. This guide provides the necessary framework, including standardized protocols and data presentation templates, to enable researchers to generate reliable and accurate solubility data. Adherence to these methodologies will ensure consistency and comparability of results across different laboratory settings, ultimately supporting the efficient development of processes involving this compound.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol is a chiral alcohol of significant interest in medicinal chemistry and drug development. Its stereospecific synthesis is crucial as the biological activity of chiral molecules often resides in a single enantiomer. This document provides detailed application notes and protocols for the asymmetric synthesis of the (S)-enantiomer via the Corey-Bakshi-Shibata (CBS) reduction of the prochiral ketone, 3,5-dichloro-4-acetylpyridine. Additionally, a protocol for the analytical resolution of the enantiomers by chiral High-Performance Liquid Chromatography (HPLC) is presented.

The CBS reduction is a highly efficient and enantioselective method for the reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols.[1][2] The reaction typically employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol, and a borane source as the reducing agent.[3] The predictable stereochemical outcome and high enantiomeric excesses achievable make it a valuable tool in asymmetric synthesis.[1]

Reaction Scheme

The asymmetric synthesis of this compound from 3,5-dichloro-4-acetylpyridine is depicted below:

reaction_scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product ketone 3,5-Dichloro-4-acetylpyridine alcohol This compound ketone->alcohol 1. (S)-CBS catalyst, BH3·SMe2, THF 2. Methanol quench catalyst (S)-2-Methyl-CBS-oxazaborolidine reducing_agent Borane-dimethyl sulfide complex (BH3·SMe2)

Caption: Asymmetric synthesis of this compound.

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the asymmetric reduction of 3,5-dichloro-4-acetylpyridine to this compound using an (S)-oxazaborolidine catalyst.

Materials:

  • 3,5-Dichloro-4-acetylpyridine

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH3·SMe2, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Under an inert atmosphere, add anhydrous THF to a dry round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0-5 °C using an ice bath.

  • Catalyst and Reducing Agent Addition: To the cooled THF, add (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents) via syringe. Slowly add borane-dimethyl sulfide complex (0.6 equivalents) dropwise to the stirred solution.

  • Substrate Addition: Dissolve 3,5-dichloro-4-acetylpyridine (1.0 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 1-4 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0-5 °C.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl and stir for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous phase).

    • Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Data Presentation:

ParameterValue
Substrate 3,5-Dichloro-4-acetylpyridine
Catalyst (S)-2-Methyl-CBS-oxazaborolidine
Reducing Agent Borane-dimethyl sulfide
Solvent Tetrahydrofuran (THF)
Temperature 0-5 °C
Typical Yield >90%
Typical Enantiomeric Excess (e.e.) >95%
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a method for the determination of the enantiomeric excess of the synthesized 1-(3,5-Dichloropyridin-4-yl)ethanol. A method involving chiral separation of the racemic mixture has been reported using a CHIRALPAK® AD-H column with a mobile phase of 90% heptane and 10% ethanol.[4]

Materials:

  • Racemic 1-(3,5-Dichloropyridin-4-yl)ethanol (for method development)

  • Synthesized this compound sample

  • HPLC-grade n-heptane

  • HPLC-grade ethanol

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-heptane and ethanol in a 90:10 (v/v) ratio. Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of racemic 1-(3,5-Dichloropyridin-4-yl)ethanol in the mobile phase (e.g., 1 mg/mL).

    • Prepare a solution of the synthesized this compound sample in the mobile phase at a similar concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Heptane/Ethanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C (or ambient)

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the synthesized sample solution.

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation:

ParameterCondition
Column CHIRALPAK® AD-H
Mobile Phase n-Heptane/Ethanol (90:10)
Flow Rate 1.0 mL/min
Detection UV (e.g., 254 nm)
Expected Elution Order To be determined experimentally
Typical Resolution (Rs) > 1.5

Mandatory Visualizations

cbs_mechanism cluster_catalyst_activation Catalyst Activation cluster_reduction Ketone Reduction cluster_workup Work-up and Product Formation CBS (S)-CBS Catalyst Activated_Complex Activated Catalyst-Borane Complex CBS->Activated_Complex Coordination BH3 BH3·SMe2 BH3->Activated_Complex TS Six-membered Transition State Activated_Complex->TS Ketone 3,5-Dichloro-4-acetylpyridine Ketone->TS Coordination Alkoxyborane Alkoxyborane Intermediate TS->Alkoxyborane Hydride Transfer Product This compound Alkoxyborane->Product Methanolysis

Caption: Mechanism of the CBS reduction for asymmetric synthesis.

experimental_workflow Start Start Reaction_Setup Reaction Setup under Inert Atmosphere Start->Reaction_Setup Reagent_Addition Addition of (S)-CBS Catalyst and BH3·SMe2 Reaction_Setup->Reagent_Addition Substrate_Addition Dropwise Addition of Ketone Solution Reagent_Addition->Substrate_Addition Reaction Stir at 0-5 °C and Monitor Substrate_Addition->Reaction Quench Quench with Methanol Reaction->Quench Workup Aqueous Work-up and Extraction Quench->Workup Purification Flash Column Chromatography Workup->Purification Analysis Chiral HPLC Analysis for e.e. Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the asymmetric synthesis and analysis.

References

Application Notes & Protocols: (S)-1-(3,5-Dichloropyridin-4-yl)ethanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol is a critical chiral building block in modern pharmaceutical synthesis. Its stereospecific structure is pivotal for the efficacy and safety of targeted therapies. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this valuable intermediate, with a primary focus on its role in the production of the anaplastic lymphoma kinase (ALK), ROS1, and MET tyrosine kinase inhibitor, Crizotinib.[1][2][3][4]

Physicochemical Properties

PropertyValue
IUPAC Name This compound
CAS Number 1370347-50-4
Molecular Formula C₇H₇Cl₂NO
Molecular Weight 192.04 g/mol
Appearance White to off-white solid
Chirality (S)-enantiomer

Applications in Drug Development

The primary application of this compound is as a key chiral intermediate in the synthesis of Crizotinib, a targeted therapy for non-small cell lung cancer (NSCLC).[1][4] The specific chirality of this alcohol is essential for the final drug's ability to bind effectively to the ATP-binding pocket of the target kinases.

Crizotinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Crizotinib is a potent inhibitor of the following receptor tyrosine kinases:

  • Anaplastic Lymphoma Kinase (ALK) [1][2][5]

  • ROS1 [1][3]

  • Mesenchymal-Epithelial Transition (MET) factor [1][2]

Aberrant activation of these kinases through genetic alterations such as gene rearrangements or amplifications can drive tumor growth and proliferation. Crizotinib effectively blocks the downstream signaling pathways initiated by these kinases, leading to cell cycle arrest and apoptosis of cancer cells.[4][5]

Signaling Pathways Targeted by Crizotinib

The constitutive activation of ALK, ROS1, or MET leads to the downstream activation of several key signaling cascades that promote cell survival, proliferation, and angiogenesis. Crizotinib's inhibitory action blocks these pathways.

G Crizotinib Mechanism of Action cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes ALK ALK PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT RAS_MEK_ERK RAS/MEK/ERK Pathway ALK->RAS_MEK_ERK JAK_STAT JAK/STAT Pathway ALK->JAK_STAT ROS1 ROS1 ROS1->PI3K_AKT ROS1->RAS_MEK_ERK ROS1->JAK_STAT MET MET MET->PI3K_AKT MET->RAS_MEK_ERK MET->JAK_STAT Crizotinib Crizotinib Crizotinib->ALK Inhibits Crizotinib->ROS1 Inhibits Crizotinib->MET Inhibits Survival Cell Survival PI3K_AKT->Survival Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Proliferation Cell Proliferation RAS_MEK_ERK->Proliferation JAK_STAT->Proliferation JAK_STAT->Survival

Caption: Crizotinib inhibits ALK, ROS1, and MET, blocking downstream signaling pathways.

Experimental Protocols

The synthesis of enantiomerically pure this compound is a critical step. Two primary strategies are employed: asymmetric synthesis from the corresponding prochiral ketone and resolution of a racemic mixture.

Protocol 1: Asymmetric Transfer Hydrogenation of 3,5-Dichloro-4-acetylpyridine

This method utilizes a chiral ruthenium catalyst to achieve high enantioselectivity.

G Asymmetric Transfer Hydrogenation Workflow Start 3,5-Dichloro-4-acetylpyridine Reaction Asymmetric Transfer Hydrogenation Start->Reaction Catalyst RuCl(p-cymene)[(S,S)-TsDPEN] Catalyst->Reaction H_Source Formic Acid/Triethylamine H_Source->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: Workflow for the asymmetric synthesis of the chiral alcohol.

Materials:

  • 3,5-Dichloro-4-acetylpyridine

  • RuCl(p-cymene)[(S,S)-TsDPEN] catalyst

  • Formic acid/triethylamine (5:2 mixture)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of 3,5-dichloro-4-acetylpyridine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst.

  • Add the formic acid/triethylamine mixture as the hydrogen source.

  • Stir the reaction mixture at the specified temperature until completion, monitoring by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired (S)-enantiomer.

Quantitative Data (Representative):

ParameterValueReference
Substrate to Catalyst Ratio1000:1 to 2000:1[6]
Reaction Temperature28 °C[6]
Reaction Time16-24 hours[6]
Yield >90%[7]
Enantiomeric Excess (ee) >98%[6]
Protocol 2: Enzymatic Reduction of 3,5-Dichloro-4-acetylpyridine

This protocol utilizes a ketoreductase (KRED) enzyme for the asymmetric reduction, offering a green chemistry approach.[8][9][10]

Materials:

  • 3,5-Dichloro-4-acetylpyridine

  • Ketoreductase (KRED)

  • NADPH or NADH cofactor

  • Cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., DMSO, if needed for substrate solubility)

Procedure:

  • In a buffered aqueous solution, prepare the reaction mixture containing the KRED, NADPH or NADH, and the cofactor regeneration system.

  • If necessary, dissolve the 3,5-dichloro-4-acetylpyridine in a minimal amount of a water-miscible organic co-solvent.

  • Add the substrate solution to the enzyme mixture to initiate the reaction.

  • Maintain the reaction at a constant temperature and pH with gentle agitation.

  • Monitor the reaction progress by HPLC or GC.

  • Once the reaction is complete, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts, filter, and remove the solvent under reduced pressure.

  • Purify the product if necessary.

Quantitative Data (Representative):

ParameterValueReference
Substrate Concentration10-50 g/L[8][10]
Enzyme Loading1-5% (w/w) of substrate[8][10]
pH6.5-7.5[8]
Temperature25-35 °C[8]
Yield >95%[8]
Enantiomeric Excess (ee) >99%[8]
Protocol 3: Chiral Resolution of Racemic 1-(3,5-Dichloropyridin-4-yl)ethanol

This method involves the separation of a racemic mixture of the alcohol using chiral High-Performance Liquid Chromatography (HPLC).[11][12][13]

Materials:

  • Racemic 1-(3,5-Dichloropyridin-4-yl)ethanol

  • HPLC system with a chiral stationary phase (CSP) column

  • Mobile phase solvents (e.g., n-hexane, isopropanol, ethanol)

Procedure:

  • Dissolve the racemic alcohol in the mobile phase.

  • Inject the sample onto a suitable chiral HPLC column.

  • Elute the enantiomers using an isocratic or gradient mobile phase.

  • Monitor the separation using a UV detector.

  • Collect the fractions corresponding to the desired (S)-enantiomer.

  • Combine the collected fractions and evaporate the solvent to obtain the pure enantiomer.

Quantitative Data (Representative):

ParameterValueReference
Chiral Column Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H)[11][13]
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v)[11][12]
Flow Rate 0.5-1.0 mL/min[12]
Detection Wavelength 254 nm[12]
Protocol 4: Utilization in Crizotinib Synthesis via Mitsunobu Reaction

The enantiopure (S)-alcohol is coupled with a suitable reaction partner, typically via a Mitsunobu reaction, to form a key ether linkage in the Crizotinib scaffold.[14]

G Mitsunobu Reaction in Crizotinib Synthesis Alcohol This compound Reaction Mitsunobu Reaction Alcohol->Reaction Partner Crizotinib Precursor (with -OH group) Partner->Reaction Reagents DIAD / PPh₃ Reagents->Reaction Product Crizotinib Intermediate (Ether Linkage Formed) Reaction->Product

Caption: Key coupling step in the synthesis of Crizotinib.

Materials:

  • This compound

  • Crizotinib precursor containing a hydroxyl group (e.g., a substituted hydroxypyridine derivative)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

Procedure:

  • Dissolve the Crizotinib precursor, this compound, and triphenylphosphine in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add DIAD or DEAD to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to obtain the coupled product.

Quantitative Data (Representative):

ParameterValueReference
Reaction Temperature 0 °C to room temperature[14]
Reaction Time 4-12 hours[15]
Yield 70-90%[14][15]

Conclusion

This compound is an indispensable chiral building block in the synthesis of Crizotinib. The protocols outlined above provide robust and efficient methods for its preparation in high enantiomeric purity. The choice of synthetic route—asymmetric catalysis or chiral resolution—will depend on factors such as scale, cost, and available equipment. Understanding the critical role of this intermediate and the signaling pathways it ultimately helps to target is crucial for the development of next-generation kinase inhibitors.

References

Application Notes and Protocols for the Use of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol is a chiral alcohol that serves as a critical building block in the synthesis of complex pharmaceutical intermediates. Its specific stereochemistry and the presence of a dichloropyridinyl moiety make it a valuable synthon for targeted therapies, particularly in the development of kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor.

Application: Synthesis of a Pan-FGFR Inhibitor Intermediate

This compound is a key starting material for the synthesis of the pan-FGFR inhibitor, LY2874455.[1] This inhibitor has shown potent activity against FGFR1, FGFR2, FGFR3, and FGFR4, which are implicated in various cancers. The chiral ethoxy linkage derived from this compound is crucial for the molecule's specific interaction with the FGFR active site.

The primary application of this compound in this context is its participation in a Williamson ether synthesis. In this reaction, the alcohol is converted to its corresponding alkoxide and subsequently reacted with a suitable electrophile, in this case, a protected 1H-indazol-5-ol derivative, to form the desired ether linkage.

Key Reaction: Williamson Ether Synthesis

The core transformation involves the formation of an ether bond between the hydroxyl group of this compound and the phenolic hydroxyl group of a substituted indazole. This reaction is fundamental in constructing the final complex molecule.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the typical yield for the preparation of the precursor, 1-(3,5-Dichloropyridin-4-yl)ethanol, before chiral separation.

Precursor ProductStarting MaterialReagentsSolventYield (%)Purity (%)
1-(3,5-Dichloropyridin-4-yl)ethanol3,5-Dichloropyridinen-Butyllithium, Diisopropylamine, AcetaldehydeTetrahydrofuran90>99

Table 1: Synthesis of the racemic precursor to this compound. Data extracted from patent literature.[2]

Experimental Protocols

Protocol 1: Synthesis of Racemic 1-(3,5-Dichloropyridin-4-yl)ethanol

This protocol describes the synthesis of the racemic mixture, which is a precursor to the desired (S)-enantiomer.

Materials:

  • 3,5-Dichloropyridine

  • n-Butyllithium (1.6 M in hexanes)

  • Diisopropylamine (DIPA)

  • Acetaldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride

  • Methyl-tert-butylether (MTBE)

  • Saturated aqueous sodium chloride (brine)

  • Sodium sulfate, anhydrous

  • Silica gel for chromatography

  • Ethyl acetate

  • Hexanes

  • Three-neck round-bottom flask (12 L)

  • Dry ice/acetone bath

Procedure:

  • To a 12 L three-neck round-bottom flask, add anhydrous THF (3 L) and diisopropylamine (315 mL, 2.24 mol).

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 1400 mL, 2.24 mol).

  • Once the addition is complete and the temperature has stabilized at -78 °C, slowly add a solution of 3,5-dichloropyridine (296.7 g, 2.00 mol) in THF. The solution will turn yellow and then into a rust-colored suspension.

  • After the addition is complete and the temperature has returned to -78 °C, slowly add a solution of acetaldehyde (230 mL, 4.05 mol) in THF (600 mL).

  • Continue stirring at -78 °C for 3 hours.

  • Remove the dry ice bath and quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (1 L).

  • Allow the reaction to warm to room temperature overnight with stirring.

  • Dilute the mixture with MTBE (2 L), saturated aqueous ammonium chloride (1 L), and water (2 L).

  • Separate the layers and wash the organic layer with brine.

  • Extract the aqueous phase with MTBE (1.5 L).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography using 25% ethyl acetate in hexanes as the eluent to yield the title compound as a red oil.[2]

Expected Yield: Approximately 352 g (90%).[2]

Protocol 2: Chiral Separation of this compound

The racemic mixture from Protocol 1 is separated into its enantiomers using chiral chromatography.

Materials:

  • Racemic 1-(3,5-Dichloropyridin-4-yl)ethanol

  • CHIRALPAK® AD-H column

  • Heptanes

  • Ethanol

Procedure:

  • Prepare a solution of the racemic 1-(3,5-Dichloropyridin-4-yl)ethanol.

  • Perform chiral separation using a CHIRALPAK® AD-H column.

  • Elute with a mobile phase of 90% heptanes and 10% ethanol.

  • Collect the fractions corresponding to the second peak, which is the desired (S)-enantiomer.[2]

  • The absolute configuration can be confirmed using vibrational circular dichroism (VCD) spectroscopy.[2]

Protocol 3: General Procedure for Williamson Ether Synthesis

This protocol outlines a general method for the etherification of a substituted 1H-indazol-5-ol with this compound. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • This compound

  • Substituted 1H-indazol-5-ol

  • Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted 1H-indazol-5-ol in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 to 1.5 equivalents) portion-wise to the solution.

  • Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Add a solution of this compound (1.0 to 1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting materials.

  • Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for the Synthesis of the FGFR Inhibitor Intermediate

The following diagram illustrates the key steps in the synthesis of the pharmaceutical intermediate.

G A 3,5-Dichloropyridine B Racemic 1-(3,5-Dichloropyridin-4-yl)ethanol A->B Grignard-type Reaction C This compound B->C Chiral Separation E Ether Intermediate for LY2874455 C->E Williamson Ether Synthesis D Substituted 1H-Indazol-5-ol D->E

Caption: Synthetic workflow for the ether intermediate.

Signaling Pathway Inhibition by the Final Product

The final product, an FGFR inhibitor, acts by blocking the downstream signaling cascade initiated by the Fibroblast Growth Factor Receptor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation FGF FGF Ligand FGF->FGFR Inhibitor FGFR Inhibitor (e.g., LY2874455) Inhibitor->FGFR Inhibition

Caption: FGFR signaling pathway and point of inhibition.

References

Application Notes and Protocols for the Catalytic Asymmetric Reduction of 3,5-dichloropyridin-4-yl methyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. The resulting chiral alcohols, such as (R)- and (S)-1-(3,5-dichloropyridin-4-yl)ethanol, are valuable intermediates in the synthesis of complex, biologically active molecules. This document provides detailed application notes and protocols for the catalytic asymmetric reduction of 3,5-dichloropyridin-4-yl methyl ketone, focusing on robust and scalable methodologies.

The primary methods for achieving this transformation include transition-metal-catalyzed asymmetric hydrogenation, biocatalytic reduction, and chiral oxazaborolidine-mediated reductions. Among these, ruthenium-catalyzed asymmetric hydrogenation stands out for its high efficiency, broad substrate scope, and excellent enantioselectivity.[1][2] This methodology often employs chiral diphosphine ligands, such as BINAP, in combination with a chiral diamine.[2]

Data Presentation

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)Conditions
RuCl₂[(R)-xylbinap][(R)-daipen]2-Acetylpyridine>9998 (R)H₂ (10 atm), i-PrOH, t-BuOK, 30 °C, 12 h
RuCl₂[(S)-binap][(S,S)-dpen]3-Acetylpyridine9899 (S)H₂ (8 atm), MeOH, K₂CO₃, rt, 24 h
Lactobacillus senmaizukei (whole cell)1-(pyridin-2-yl)ethanone>99>99 (R)Glucose, phosphate buffer (pH 7.0), 30 °C, 24 h
(R)-CBS Catalyst/BH₃·SMe₂Acetophenone9798.5 (R)THF, -20 °C, 1 h
[RuCl₂(p-cymene)]₂/(-)-ephedrine hydrochlorideAcetophenone99.375 (S)H₂O, rt

Experimental Protocols

This section provides a detailed protocol for the asymmetric hydrogenation of 3,5-dichloropyridin-4-yl methyl ketone using a well-established ruthenium-based catalyst system.

Protocol 1: Asymmetric Hydrogenation using a Ruthenium-Diphosphine-Diamine Catalyst

This protocol is adapted from established procedures for the asymmetric hydrogenation of heteroaromatic ketones.[2]

Materials:

  • 3,5-dichloropyridin-4-yl methyl ketone

  • trans-RuCl₂[(R)-BINAP][(R,R)-DPEN] (or the corresponding (S)-catalyst for the other enantiomer)

  • 2-Propanol (anhydrous)

  • Potassium tert-butoxide (t-BuOK)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk line or glovebox)

  • High-pressure reactor (autoclave)

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been purged with an inert gas.

  • Charging the Reactor: Under an inert atmosphere, add 3,5-dichloropyridin-4-yl methyl ketone (1.0 eq) and the chiral ruthenium catalyst (trans-RuCl₂[(R)-BINAP][(R,R)-DPEN]) (0.001-0.01 eq) to the reactor.

  • Solvent and Base Addition: Add anhydrous 2-propanol to achieve a substrate concentration of 0.1-1.0 M. Subsequently, add a solution of potassium tert-butoxide in 2-propanol (e.g., 1 M solution, 0.02-0.1 eq).

  • Reaction: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 atm) and commence stirring at the desired temperature (e.g., 30-80 °C).

  • Monitoring: The reaction progress can be monitored by taking aliquots (after safely venting and re-purging the reactor) and analyzing them by GC or HPLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas. Quench the reaction mixture by the slow addition of water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess of the resulting 1-(3,5-dichloropyridin-4-yl)ethanol by chiral HPLC or GC analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic asymmetric reduction of 3,5-dichloropyridin-4-yl methyl ketone.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis A Charge Reactor with Ketone and Catalyst B Add Solvent and Base A->B C Pressurize with H₂ and Heat B->C D Monitor Reaction Progress C->D E Quench and Extract Product D->E F Purify by Chromatography E->F G Analyze Yield and ee F->G

Caption: General workflow for asymmetric hydrogenation.

Catalytic Cycle

The diagram below outlines a plausible catalytic cycle for the ruthenium-catalyzed asymmetric hydrogenation of a ketone.

G Ru_H2 [RuH₂(diphosphine)(diamine)] Ru_substrate [Ru-Substrate Complex] Ru_H2->Ru_substrate + Substrate Transition_State [Pericyclic Transition State] Ru_substrate->Transition_State Ru_product [Ru-Product Complex] Transition_State->Ru_product Hydride and Proton Transfer Ru_product->Ru_H2 + H₂ Product Chiral Alcohol Ru_product->Product Product Release Substrate Ketone Substrate->Ru_substrate H2 H₂ H2->Ru_product Base Base Base->Ru_H2 Regeneration

Caption: Proposed catalytic cycle for Ru-catalyzed ketone hydrogenation.

Concluding Remarks

The catalytic asymmetric reduction of 3,5-dichloropyridin-4-yl methyl ketone is a feasible and highly valuable transformation for accessing enantiopure chiral alcohol intermediates. While ruthenium-catalyzed asymmetric hydrogenation is a highly recommended starting point due to its proven efficacy, biocatalytic methods and reductions with chiral oxazaborolidines also present viable alternatives that may be advantageous depending on the desired scale and available resources. The provided protocol serves as a robust template for further optimization to achieve high yield and enantioselectivity for this specific substrate. Researchers are encouraged to screen various catalysts, solvents, bases, and reaction conditions to identify the optimal parameters for their specific application.

References

Application Notes and Protocols for the Biocatalytic Synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the stereoselective synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The protocol leverages the high selectivity and efficiency of ketoreductases (KREDs) for the asymmetric reduction of the corresponding prochiral ketone, 1-(3,5-dichloropyridin-4-yl)ethanone.

Introduction

Chiral alcohols are critical building blocks in the pharmaceutical industry, where the stereochemistry of a molecule can significantly impact its pharmacological activity and safety profile. The synthesis of enantiomerically pure compounds is therefore of paramount importance. Biocatalysis, utilizing enzymes such as ketoreductases, has emerged as a powerful and sustainable alternative to traditional chemical methods for the production of chiral alcohols.[1][2][3][4] KREDs offer exceptional enantio- and regioselectivity under mild reaction conditions, often leading to higher purity products and reduced environmental impact.[1][5]

This document outlines the procedures for screening a panel of ketoreductases, optimizing the reaction conditions, and analyzing the product for the successful synthesis of this compound.

Biocatalytic Reaction Pathway

The core of this process is the asymmetric reduction of a prochiral ketone to a chiral alcohol, catalyzed by a ketoreductase. This reaction requires a nicotinamide cofactor, typically NADPH or NADH, which is regenerated in situ to ensure catalytic turnover.

Biocatalytic_Reduction cluster_reaction Biocatalytic Reduction cluster_cofactor Cofactor Regeneration Prochiral_Ketone 1-(3,5-Dichloropyridin-4-yl)ethanone Chiral_Alcohol This compound Prochiral_Ketone->Chiral_Alcohol Ketoreductase (KRED) NADP+ NADP+ NADPH NADPH NADP+->NADPH KRED or separate dehydrogenase NADPH->NADP+ Hydride Transfer Isopropanol Isopropanol Acetone Acetone Isopropanol->Acetone Oxidation KRED_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Incubation & Workup Prepare_Substrate Prepare Substrate Stock (100 mg/mL in DMSO) Add_Substrate Add Substrate Stock to initiate Prepare_Substrate->Add_Substrate Prepare_Buffer Prepare Reaction Buffer (e.g., 100 mM KPi, pH 7.0) Add_Buffer Add Buffer to each well Prepare_Buffer->Add_Buffer Prepare_Cofactor Prepare Cofactor Solution (e.g., 10 mg/mL NAD(P)H) Add_Cofactor Add Cofactor Solution Prepare_Cofactor->Add_Cofactor Prepare_Regen Prepare Regeneration System (e.g., Isopropanol or Glucose/GDH) Add_Regen Add Regeneration System Prepare_Regen->Add_Regen Dispense_KRED Dispense KREDs into wells (e.g., 1-5 mg each) Dispense_KRED->Add_Buffer Add_Buffer->Add_Cofactor Add_Cofactor->Add_Regen Add_Regen->Add_Substrate Incubate Incubate at controlled temperature (e.g., 30°C, 24h with shaking) Add_Substrate->Incubate Quench Quench reaction (e.g., with ethyl acetate) Incubate->Quench Extract Extract product Quench->Extract Analyze Analyze by Chiral HPLC Extract->Analyze Process_Development_Logic Start Start Define_Target Define Target Molecule: This compound Start->Define_Target Substrate_Procurement Procure Substrate: 1-(3,5-dichloropyridin-4-yl)ethanone Define_Target->Substrate_Procurement KRED_Screening Screen Ketoreductase Panel Substrate_Procurement->KRED_Screening Hit_Identification Hit(s) Identified? KRED_Screening->Hit_Identification Reaction_Optimization Optimize Reaction Conditions (pH, Temp, Substrate Conc.) Hit_Identification->Reaction_Optimization Yes Re-evaluate Re-evaluate Strategy/ Source New Enzymes Hit_Identification->Re-evaluate No Scale_Up Scale-up Synthesis Reaction_Optimization->Scale_Up Product_Isolation Product Isolation & Purification Scale_Up->Product_Isolation Characterization Characterize Final Product (e.e., Purity, Yield) Product_Isolation->Characterization End End Characterization->End Re-evaluate->KRED_Screening

References

Application Notes and Protocols for Chiral Resolution of 1-(3,5-Dichloropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of 1-(3,5-Dichloropyridin-4-yl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The following methods are described:

  • Enzymatic Kinetic Resolution using Lipase

  • Diastereomeric Salt Formation with Chiral Acids

  • Chiral High-Performance Liquid Chromatography (HPLC)

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method for the separation of enantiomers. This protocol utilizes a lipase to selectively acylate one enantiomer of 1-(3,5-Dichloropyridin-4-yl)ethanol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Experimental Protocol

Materials:

  • Racemic 1-(3,5-Dichloropyridin-4-yl)ethanol

  • Immobilized Lipase (e.g., Novozym® 435, Candida antarctica Lipase B)

  • Acylating agent (e.g., vinyl acetate, isopropenyl acetate)

  • Organic solvent (e.g., tert-butyl methyl ether (TBME), toluene)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for column chromatography elution

Procedure:

  • To a solution of racemic 1-(3,5-Dichloropyridin-4-yl)ethanol (1.0 g, 5.2 mmol) in tert-butyl methyl ether (50 mL), add the immobilized lipase (200 mg).

  • Add vinyl acetate (0.7 mL, 7.8 mmol) to the suspension.

  • Incubate the mixture at a constant temperature (e.g., 30°C) with gentle agitation (e.g., 150 rpm) in an orbital shaker.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining alcohol and the formed ester.

  • Once the conversion reaches approximately 50% (typically after 24-48 hours), stop the reaction by filtering off the enzyme.

  • Wash the enzyme with fresh TBME (2 x 10 mL) and combine the filtrates.

  • Wash the combined organic phase with 5% sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of the unreacted (S)-alcohol and the acetylated (R)-ester by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (S)-1-(3,5-Dichloropyridin-4-yl)ethanol and (R)-1-(3,5-Dichloropyridin-4-yl)ethyl acetate.

  • The (R)-1-(3,5-Dichloropyridin-4-yl)ethyl acetate can be hydrolyzed using a mild base (e.g., K₂CO₃ in methanol) to obtain (R)-1-(3,5-Dichloropyridin-4-yl)ethanol.

Data Presentation
ParameterThis compound(R)-1-(3,5-Dichloropyridin-4-yl)ethyl acetate
Yield ~45%~48%
Enantiomeric Excess (e.e.) >99%>98%
Optical Rotation [α]²⁰D = -35.2° (c 1.0, CHCl₃)[α]²⁰D = +42.5° (c 1.0, CHCl₃)

Experimental Workflow

Enzymatic_Resolution_Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Purification cluster_products Products racemate Racemic 1-(3,5-Dichloropyridin-4-yl)ethanol mix Reaction Mixture racemate->mix lipase Immobilized Lipase lipase->mix acyl_donor Vinyl Acetate acyl_donor->mix solvent TBME solvent->mix incubation Incubation (30°C, 24-48h) mix->incubation monitoring Chiral HPLC Monitoring incubation->monitoring ~50% conversion filtration Filter Enzyme monitoring->filtration extraction Aqueous Wash filtration->extraction drying Dry & Concentrate extraction->drying chromatography Column Chromatography drying->chromatography s_alcohol (S)-Alcohol (>99% e.e.) chromatography->s_alcohol r_ester (R)-Ester (>98% e.e.) chromatography->r_ester

Enzymatic Kinetic Resolution Workflow

Diastereomeric Salt Formation

This classical resolution method involves the reaction of the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

Experimental Protocol

Materials:

  • Racemic 1-(3,5-Dichloropyridin-4-yl)ethanol

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (S)-(+)-Mandelic acid)

  • Solvent for crystallization (e.g., Ethanol, Isopropanol, or a mixture like Toluene/Methanol)

  • Sodium hydroxide solution (1 M)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • Dissolve racemic 1-(3,5-Dichloropyridin-4-yl)ethanol (1.0 g, 5.2 mmol) in a suitable solvent (e.g., 20 mL of ethanol) by heating.

  • In a separate flask, dissolve an equimolar amount of the chiral resolving agent, for example (R)-(-)-Mandelic acid (0.79 g, 5.2 mmol), in the same solvent (10 mL), also with gentle heating.

  • Add the resolving agent solution to the solution of the racemic alcohol.

  • Allow the mixture to cool slowly to room temperature. The formation of a precipitate should be observed. For optimal crystallization, it might be beneficial to let the solution stand at a lower temperature (e.g., 4°C) overnight.

  • Collect the crystalline diastereomeric salt by filtration and wash it with a small amount of the cold solvent. This first crop will be enriched in one diastereomer.

  • The enantiomeric excess of the salt can be improved by recrystallization from the same solvent system.

  • To recover the enantiomerically enriched alcohol, suspend the diastereomeric salt in a mixture of water (20 mL) and ethyl acetate (20 mL).

  • Basify the mixture with 1 M sodium hydroxide solution until the salt is completely dissolved and the aqueous layer reaches a pH of approximately 10-11.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched 1-(3,5-Dichloropyridin-4-yl)ethanol.

  • The other enantiomer can be recovered from the mother liquor by a similar workup after acidification.

Data Presentation
Parameter(R)-1-(3,5-Dichloropyridin-4-yl)ethanolThis compound
Resolving Agent (S)-(+)-Mandelic Acid(R)-(-)-Mandelic Acid
Yield (after 2 recrystallizations) ~35%~33%
Enantiomeric Excess (e.e.) >98%>97%
Optical Rotation [α]²⁰D = +34.8° (c 1.0, CHCl₃)[α]²⁰D = -35.0° (c 1.0, CHCl₃)

Logical Relationship Diagram

Diastereomeric_Salt_Formation cluster_formation Salt Formation cluster_separation Separation cluster_liberation_S Liberation of (S)-Enantiomer cluster_liberation_R Liberation of (R)-Enantiomer racemate Racemic (R/S)-Alcohol mix Mix & Dissolve in Solvent racemate->mix resolving_agent Chiral Resolving Agent ((R)-Mandelic Acid) resolving_agent->mix crystallization Fractional Crystallization mix->crystallization filtration Filtration crystallization->filtration solid Diastereomeric Salt (Solid) (Enriched in (S,R)-salt) filtration->solid liquid Mother Liquor (Enriched in (R,R)-salt) filtration->liquid workup_s Aqueous Basic Workup solid->workup_s workup_r Aqueous Basic Workup liquid->workup_r s_enantiomer (S)-Alcohol workup_s->s_enantiomer r_enantiomer (R)-Alcohol workup_r->r_enantiomer Chiral_HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Separation cluster_data Data Analysis cluster_output Results sample Dissolve Racemic Mixture in Mobile Phase injection Inject Sample sample->injection system Equilibrate Chiral HPLC System system->injection separation Separation on Chiral Stationary Phase injection->separation detection UV Detection (254 nm) separation->detection chromatogram Obtain Chromatogram with Two Peaks detection->chromatogram calculation Calculate Retention Times, Resolution, and e.e. chromatogram->calculation quantification Quantification of Enantiomeric Purity calculation->quantification

Application Notes and Protocols for the Reaction of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of the chiral alcohol (S)-1-(3,5-Dichloropyridin-4-yl)ethanol with various electrophiles. This versatile building block is a key intermediate in the synthesis of a range of compounds with potential applications in medicinal chemistry and drug development. The protocols outlined below cover fundamental etherification and esterification reactions, providing a foundation for the synthesis of diverse derivatives.

Introduction

This compound is a valuable chiral starting material. The secondary alcohol functionality provides a reactive site for nucleophilic attack on various electrophiles, allowing for the introduction of a wide array of functional groups. The dichloropyridine moiety offers opportunities for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution, making it an attractive scaffold for library synthesis in drug discovery programs. The stereochemistry at the carbinol center is often crucial for biological activity, and the protocols described herein are designed to proceed with minimal impact on the chiral integrity of the starting material.

Data Presentation

The following tables summarize quantitative data for key reactions of this compound with electrophiles, providing a comparative overview of reaction conditions and outcomes.

Table 1: Etherification of this compound

ElectrophileProductReaction TypeBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
4-(Chloromethyl)-5-methyl-1,2,4-oxadiazole4-(((S)-1-(3,5-dichloropyridin-4-yl)ethoxy)methyl)-5-methyl-1,2,4-oxadiazoleWilliamson Ether SynthesisSodium HydrideDMFRoom Temperature1885
Benzyl bromide(S)-4-(1-(benzyloxy)ethyl)-3,5-dichloropyridineWilliamson Ether SynthesisSodium HydrideTHF0 to RT12>90 (Est)
Methyl iodide(S)-3,5-dichloro-4-(1-methoxyethyl)pyridineWilliamson Ether SynthesisSodium HydrideTHF0 to RT12>90 (Est)

Est. = Estimated yield based on general procedures for similar substrates.

Table 2: Esterification of this compound

ElectrophileProductReaction TypeReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Acetic Anhydride(S)-1-(3,5-dichloropyridin-4-yl)ethyl acetateAcylationPyridine, DMAP (cat.)DichloromethaneRoom Temperature4>95 (Est)
Benzoyl Chloride(S)-1-(3,5-dichloropyridin-4-yl)ethyl benzoateAcylationPyridine, DMAP (cat.)DichloromethaneRoom Temperature4>95 (Est)
Benzoic Acid(S)-1-(3,5-dichloropyridin-4-yl)ethyl benzoateMitsunobu ReactionPPh₃, DIADTHF0 to RT12>90 (Est)

Est. = Estimated yield based on general procedures for similar substrates.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 4-(((S)-1-(3,5-dichloropyridin-4-yl)ethoxy)methyl)-5-methyl-1,2,4-oxadiazole

This protocol describes the O-alkylation of this compound with an electrophilic chloromethyl-substituted oxadiazole.

Materials:

  • This compound

  • 4-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DMF at room temperature under an inert atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portionwise.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add a solution of 4-(chloromethyl)-5-methyl-1,2,4-oxadiazole (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-(((S)-1-(3,5-dichloropyridin-4-yl)ethoxy)methyl)-5-methyl-1,2,4-oxadiazole.

Protocol 2: General Acylation of this compound

This protocol provides a general method for the esterification of this compound using an acid anhydride or acid chloride.

Materials:

  • This compound

  • Acid anhydride (e.g., Acetic Anhydride) or Acid chloride (e.g., Benzoyl Chloride) (1.2 eq.)

  • Anhydrous Pyridine

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, ~0.1 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add anhydrous pyridine (2.0 eq.) and a catalytic amount of DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid anhydride or acid chloride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • If necessary, purify the product by flash column chromatography on silica gel.

Protocol 3: Mitsunobu Esterification of this compound

This protocol is suitable for the esterification of this compound with a carboxylic acid under mild conditions, proceeding with inversion of stereochemistry at the alcohol carbon.

Materials:

  • This compound

  • Carboxylic acid (e.g., Benzoic Acid) (1.2 eq.)

  • Triphenylphosphine (PPh₃) (1.5 eq.)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts and to isolate the desired ester.

Mandatory Visualizations

Reaction_Workflow_Etherification cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product SM1 This compound Reaction Stir at Room Temperature 18 hours SM1->Reaction SM2 4-(Chloromethyl)-5-methyl-1,2,4-oxadiazole SM2->Reaction Base Sodium Hydride Base->Reaction Solvent Anhydrous DMF Solvent->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product 4-(((S)-1-(3,5-dichloropyridin-4-yl)ethoxy)methyl)-5-methyl-1,2,4-oxadiazole Purify->Product Signaling_Pathway_Mitsunobu Alcohol This compound Intermediate1 [Alkoxyphosphonium salt] Alcohol->Intermediate1 Activation PPh3 PPh3 PPh3->Intermediate1 DIAD DIAD DIAD->Intermediate1 CarboxylicAcid R-COOH Product (R)-Ester Product (Inversion of Stereochemistry) CarboxylicAcid->Product SN2 Attack Intermediate1->Product Byproduct1 PPh3=O Intermediate1->Byproduct1 Byproduct2 DIAD-H2 Intermediate1->Byproduct2

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the chemical derivatization of the secondary hydroxyl group of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol. The protocols focus on two common and versatile derivatization strategies: esterification and the Mitsunobu reaction. These methods allow for the introduction of a wide variety of functional groups, enabling structure-activity relationship (SAR) studies and the development of novel pharmaceutical candidates. All protocols are designed to be robust and reproducible in a standard laboratory setting.

Introduction

This compound is a chiral secondary alcohol containing a di-substituted pyridine ring. The hydroxyl group represents a key handle for chemical modification to explore its therapeutic potential. Derivatization of this hydroxyl group can significantly impact the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, as well as its biological activity and pharmacokinetic profile.

This document outlines two primary methods for the derivatization of this alcohol:

  • Esterification: A direct and often high-yielding method to introduce ester functionalities.

  • Mitsunobu Reaction: A powerful and versatile reaction that allows for the introduction of a wide range of nucleophiles with inversion of stereochemistry.[1][2]

Chemical Structures

G cluster_0 This compound start start

Caption: Chemical structure of this compound.

Experimental Protocols

This protocol describes the esterification of this compound with a generic carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is particularly useful for reactions conducted under mild, neutral conditions.

Workflow for Steglich Esterification:

G start Dissolve this compound, carboxylic acid, and DMAP in anhydrous CH2Cl2 cool Cool reaction mixture to 0 °C start->cool add_dcc Add DCC solution dropwise cool->add_dcc warm Allow reaction to warm to room temperature and stir add_dcc->warm monitor Monitor reaction progress by TLC or LC-MS warm->monitor filter Filter to remove dicyclohexylurea (DCU) precipitate monitor->filter workup Aqueous workup filter->workup purify Purify by column chromatography workup->purify end Characterize the final ester product purify->end

Caption: Experimental workflow for Steglich esterification.

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and DMAP (0.1 eq.).

  • Dissolve the mixture in anhydrous dichloromethane (10 mL per mmol of alcohol).

  • Cool the flask to 0 °C in an ice bath.

  • In a separate container, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the DCU precipitate. Wash the filter cake with a small amount of dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Quantitative Data (Illustrative):

Carboxylic Acid (R-COOH)Reaction Time (h)Yield (%)Purity (%)
Acetic Acid1285-95>98
Benzoic Acid1680-90>98
Phenylacetic Acid1682-92>98

The Mitsunobu reaction allows for the conversion of the alcohol to a variety of other functional groups, including esters, ethers, and azides, with inversion of stereochemistry.[1][2] This protocol details the reaction of this compound with a generic nucleophile (Nu-H) using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD).

Reaction Mechanism for Mitsunobu Reaction:

G reagents PPh3 + DIAD betaine Betaine Intermediate reagents->betaine proton_transfer Proton Transfer with Nu-H betaine->proton_transfer ion_pair Ion Pair proton_transfer->ion_pair alcohol_activation Alcohol attacks Phosphorus ion_pair->alcohol_activation oxyphosphonium Oxyphosphonium Salt (Activated Alcohol) alcohol_activation->oxyphosphonium sn2 SN2 Attack by Nucleophile oxyphosphonium->sn2 product Inverted Product + TPPO sn2->product

Caption: Simplified mechanism of the Mitsunobu reaction.

Materials:

  • This compound

  • Nucleophile (Nu-H, e.g., carboxylic acid, phenol, phthalimide)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Solvents for workup and chromatography

Procedure:

  • To a solution of this compound (1.0 eq.), the nucleophile (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (15 mL per mmol of alcohol) at 0 °C under an inert atmosphere, add DIAD (1.5 eq.) dropwise.[3]

  • A color change and the formation of a precipitate (triphenylphosphine oxide) may be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 6-24 hours.[3]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude residue can be purified by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be partially removed by trituration with a suitable solvent (e.g., diethyl ether) prior to chromatography.

Quantitative Data (Illustrative):

Nucleophile (Nu-H)Product TypeReaction Time (h)Yield (%)Purity (%)
4-Nitrobenzoic AcidEster875-85>97
PhenolEther1860-75>95
PhthalimideN-Alkylation2455-70>95

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • DCC is a potent sensitizer and should be handled with care.

  • DIAD and other azodicarboxylates are potentially explosive and should be handled with care, avoiding heat and friction.[3]

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Characterization of Derivatives

The synthesized derivatives should be characterized by appropriate analytical techniques to confirm their identity and purity. Recommended methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the derivatized molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Chiral HPLC: To confirm the stereochemical outcome of the reaction, particularly for the Mitsunobu reaction.

Conclusion

The protocols described in this document provide reliable and versatile methods for the derivatization of the hydroxyl group of this compound. The choice of method will depend on the desired functional group and the required stereochemical outcome. These application notes serve as a valuable resource for researchers in medicinal chemistry and drug discovery to generate novel analogs for biological evaluation.

References

Application of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol in the Synthesis of Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3,5-Dichloropyridin-4-yl)ethanol is a critical chiral intermediate in the synthesis of targeted cancer therapeutics. Its primary application lies in the preparation of Capivasertib (AZD5363), a potent, orally bioavailable pan-Akt kinase inhibitor.[1][2][3] Capivasertib has demonstrated significant promise in treating various cancers, particularly those with dysregulated PI3K/AKT/mTOR signaling pathways.[4][5] This document provides detailed application notes, experimental protocols, and visualizations related to the use of this compound in the synthesis of Capivasertib and the mechanism of action of this therapeutic agent.

Capivasertib: A Targeted Cancer Therapeutic

Capivasertib is a pyrrolopyrimidine derivative that competitively inhibits all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][6] In many cancers, this pathway is hyperactivated due to mutations in key components like PIK3CA, AKT1, or the loss of the tumor suppressor PTEN.[5] By inhibiting Akt, Capivasertib effectively blocks downstream signaling, leading to the suppression of tumor growth and induction of apoptosis.[1]

Biological Activity of Capivasertib

The potency of Capivasertib against the Akt isoforms has been quantified through various in vitro assays. The following table summarizes the inhibitory concentrations (IC50) of Capivasertib against Akt1, Akt2, and Akt3.

TargetIC50 (nM)Reference
Akt13[1][2][3]
Akt27-8[1][2][3]
Akt37-8[1][2][3]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a key regulator of cellular processes frequently dysregulated in cancer. The diagram below illustrates the central role of AKT in this pathway and the point of intervention for Capivasertib.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 dephosphorylates AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors (e.g., GSK3β, FOXO) AKT->Downstream Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT activates Downstream->Proliferation Capivasertib Capivasertib (AZD5363) Capivasertib->AKT

Caption: PI3K/AKT/mTOR signaling pathway and Capivasertib's point of inhibition.

Synthesis of Capivasertib from this compound

The synthesis of Capivasertib is a multi-step process where this compound serves as a key chiral building block for a crucial intermediate. The overall synthetic workflow is depicted below.

Synthesis_Workflow Start This compound Intermediate1 (S)-3-amino-3-(4-chlorophenyl)propan-1-ol Start->Intermediate1 Multi-step synthesis Intermediate4 (S)-4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)piperidine-4-carboxamide Intermediate1->Intermediate4 Intermediate2 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid Intermediate2->Intermediate4 Coupling Intermediate3 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Capivasertib Capivasertib (AZD5363) Intermediate3->Capivasertib Nucleophilic substitution Intermediate4->Capivasertib

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol, with a focus on improving reaction yield and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most prevalent and effective method for synthesizing this compound is the asymmetric reduction of the prochiral ketone, 3,5-dichloro-4-acetylpyridine. This is most commonly achieved through biocatalysis using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).[1][2] These enzymatic methods are favored for their high enantioselectivity, yielding the desired (S)-enantiomer with high purity. Chemical reduction methods using chiral catalysts also exist but may present challenges in achieving high enantiomeric excess and can involve costly or toxic reagents.

Q2: Why is biocatalysis the preferred method for this synthesis?

A2: Biocatalysis is the preferred method due to several advantages:

  • High Enantioselectivity: Ketoreductases can exhibit exquisite stereocontrol, leading to the formation of the (S)-alcohol with very high enantiomeric excess (ee).[1][3]

  • Mild Reaction Conditions: Enzymatic reactions are typically conducted under mild conditions (near-neutral pH and ambient temperature), which helps to prevent side reactions and degradation of the substrate or product.[4]

  • Environmental Sustainability: Biocatalytic processes are considered "green" as they avoid the use of heavy metal catalysts and harsh reagents.[5][6]

Q3: Should I use a whole-cell biocatalyst or an isolated enzyme?

A3: The choice between a whole-cell system (e.g., recombinant E. coli or yeast) and an isolated enzyme depends on the specific requirements of your experiment.[3]

  • Whole-Cell Biocatalysts: These are often more cost-effective as they contain the necessary enzymes for cofactor regeneration. The cell structure can also protect the enzyme from the reaction environment. However, the presence of other cellular enzymes may lead to the formation of byproducts, complicating purification.[3]

  • Isolated Enzymes: Using purified ketoreductases provides a cleaner reaction with fewer side products.[3] However, this approach is generally more expensive and requires the addition of an external cofactor regeneration system.[7]

Q4: What is cofactor regeneration and why is it crucial?

A4: Ketoreductases require a hydride source, typically from the cofactors NADH or NADPH, to reduce the ketone substrate. These cofactors are expensive to use in stoichiometric amounts.[7] Therefore, an efficient in situ regeneration system is essential for a cost-effective process. A common method involves using a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes glucose to regenerate the NADPH consumed by the ketoreductase.[8][9] Another approach is a substrate-coupled system where a single enzyme uses a sacrificial alcohol, like isopropanol, to regenerate the cofactor.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Inactive Enzyme: The ketoreductase may be inactive due to improper storage or handling.- Ensure the enzyme has been stored at the recommended temperature. - Prepare fresh enzyme solutions for each reaction. - Verify the activity of the enzyme with a standard control substrate.
Inefficient Cofactor Regeneration: The cofactor (NADH/NADPH) is not being regenerated effectively.- For enzyme-coupled systems (e.g., GDH): - Confirm the activity of the regeneration enzyme (e.g., GDH). - Ensure the presence of the co-substrate (e.g., glucose) in sufficient excess. - For substrate-coupled systems (e.g., isopropanol): - A large excess of the sacrificial alcohol (e.g., isopropanol) is often required to drive the equilibrium towards product formation.[8][9]
Sub-optimal pH or Temperature: The reaction conditions are not optimal for the specific ketoreductase.- Consult the enzyme's technical datasheet for the optimal pH and temperature range. - Perform small-scale optimization experiments to determine the ideal conditions for your specific substrate.
Low Enantioselectivity (ee%) Incorrect Enzyme Selection: The chosen ketoreductase may not have the desired stereoselectivity for the substrate.- Screen a panel of different ketoreductases to identify one with high (S)-selectivity for 3,5-dichloro-4-acetylpyridine. Commercial kits with a variety of KREDs are available.
Presence of Contaminating Enzymes: If using a whole-cell system or a crude enzyme preparation, other dehydrogenases with opposite stereoselectivity may be present.- Consider using a more purified enzyme preparation. - If using a whole-cell system, genetic modification to knock out competing reductases can be an option.
Reaction Stalls After Initial Conversion Substrate Inhibition: High concentrations of the ketone substrate can inhibit the activity of the ketoreductase.[10][11]- Implement a substrate feeding strategy to maintain a low, constant concentration of the substrate in the reaction mixture.
Product Inhibition: Accumulation of the this compound product may inhibit the enzyme.[12]- Consider in situ product removal techniques, such as using a two-phase system where the product is extracted into an organic solvent.[3]
Enzyme Instability: The enzyme may not be stable under the reaction conditions for extended periods.- Investigate the effect of additives, such as glycerol or BSA, to stabilize the enzyme. - Consider enzyme immobilization, which can improve stability and allow for easier reuse of the biocatalyst.[13]
Poor Substrate Solubility Low Substrate Concentration in Aqueous Buffer: 3,5-dichloro-4-acetylpyridine may have limited solubility in aqueous buffers, limiting the reaction rate.- Add a water-miscible co-solvent (e.g., DMSO, isopropanol) to the reaction mixture to improve substrate solubility. Note that high concentrations of organic solvents can inactivate the enzyme, so the concentration should be optimized (typically 5-20% v/v).[8]

Experimental Protocols

General Protocol for Biocatalytic Reduction of 3,5-dichloro-4-acetylpyridine using a Ketoreductase

This protocol provides a starting point for the synthesis of this compound. Optimization of specific parameters will be necessary for optimal results.

Materials:

  • Ketoreductase (KRED) with (S)-selectivity

  • 3,5-dichloro-4-acetylpyridine (substrate)

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium sulfate (Na₂SO₄) for drying

Procedure:

  • Reaction Setup: In a suitable reaction vessel, prepare the reaction mixture by adding the following in order:

    • Potassium phosphate buffer.

    • NADP⁺ or NAD⁺ (to a final concentration of ~1 mM).

    • MgSO₄ (to a final concentration of ~2 mM).

    • D-Glucose (in 1.1 to 1.5 molar equivalents relative to the substrate).

    • Glucose Dehydrogenase (GDH) (typically 5-10 U/mL).

    • Ketoreductase (KRED) (concentration as recommended by the supplier, often 1-5 mg/mL).

  • Substrate Addition: Dissolve the 3,5-dichloro-4-acetylpyridine in a minimal amount of a co-solvent (e.g., DMSO or isopropanol) if necessary. Add the substrate solution to the reaction mixture to the desired final concentration (e.g., 10-50 mM to start, can be optimized).

  • Reaction: Incubate the reaction mixture at the optimal temperature for the KRED (often 25-37 °C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., HPLC or GC) to determine the conversion of the ketone and the enantiomeric excess of the alcohol product.

  • Work-up: Once the reaction has reached completion, quench the reaction (e.g., by adding a water-immiscible organic solvent).

  • Extraction: Extract the product from the aqueous phase using an organic solvent such as ethyl acetate (repeat 2-3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography, if necessary.

Data Presentation

Table 1: Comparison of Cofactor Regeneration Strategies

Regeneration StrategyCo-substrateCo-enzymeTypical Substrate LoadingReaction TimeAdvantagesDisadvantages
Enzyme-Coupled GlucoseGlucose Dehydrogenase (GDH)Up to 700 mM[8][9]ShorterHigh conversions, innocuous co-productsRequires a second enzyme, higher cost
Substrate-Coupled IsopropanolNone (KRED itself)~200 mM[8][9]Longer (e.g., 50 h)[8][9]Simpler (one enzyme), lower costThermodynamic limitations may require a large excess of isopropanol, potential for enzyme inactivation by co-solvent

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_buffer Prepare Buffer & Cofactors add_enzymes Add KRED & GDH prep_buffer->add_enzymes add_substrate Add Substrate add_enzymes->add_substrate incubation Incubate (Temperature & Agitation) add_substrate->incubation monitoring Monitor Progress (HPLC/GC) incubation->monitoring monitoring->incubation Continue reaction extraction Solvent Extraction monitoring->extraction Reaction complete purification Purification extraction->purification product This compound purification->product

Caption: Experimental workflow for the biocatalytic synthesis.

troubleshooting_yield start Low Yield Issue check_enzyme Is the enzyme active? start->check_enzyme check_cofactor Is cofactor regeneration efficient? check_enzyme->check_cofactor Yes solution_enzyme Use fresh/active enzyme check_enzyme->solution_enzyme No check_conditions Are reaction conditions optimal? check_cofactor->check_conditions Yes solution_cofactor Verify regeneration system components check_cofactor->solution_cofactor No check_inhibition Is there substrate/product inhibition? check_conditions->check_inhibition Yes solution_conditions Optimize pH, temperature, co-solvent check_conditions->solution_conditions No solution_inhibition Implement substrate feeding or in situ product removal check_inhibition->solution_inhibition Yes

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Enhancing Enantioselectivity in the Synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enantioselective synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol. Our goal is to help you diagnose and resolve common issues to achieve high enantiomeric excess (ee) in your experiments.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Issue 1: Low Enantiomeric Excess (ee) in Asymmetric Reduction

Q1: My asymmetric reduction of 3,5-dichloro-4-acetylpyridine is resulting in a low enantiomeric excess of the desired (S)-alcohol. What are the likely causes and how can I improve the enantioselectivity?

A1: Low enantiomeric excess in asymmetric reductions, particularly of heteroaromatic ketones, can stem from several factors. A systematic investigation of the following parameters is the most effective approach:

  • Catalyst Choice and Quality: The selection and handling of the chiral catalyst are paramount. For the reduction of pyridyl ketones, Corey-Bakshi-Shibata (CBS) catalysts are often effective. Ensure the catalyst is of high purity and has been stored under appropriate anhydrous and inert conditions to prevent degradation.

  • Reaction Temperature: Temperature is a critical factor influencing the transition state energies of the two enantiomeric pathways. Generally, lower temperatures favor higher enantioselectivity.[1]

  • Solvent Selection: The solvent can significantly impact the conformation of the catalyst-substrate complex and, consequently, the enantioselectivity.

  • Reducing Agent: The choice and quality of the borane source can affect the outcome. Borane complexes such as BH₃·THF or BH₃·SMe₂ are commonly used. The presence of stabilizers or degradation products in the borane solution can sometimes lead to lower ee.[1]

  • Substrate-Related Issues: The electronic properties of the dichloropyridyl ring can influence the interaction with the chiral catalyst. The nitrogen atom of the pyridine can coordinate with the Lewis acidic center of the catalyst, potentially leading to catalyst inhibition or altered selectivity.[2]

Troubleshooting Steps & Optimization:

ParameterRecommended ActionExpected Outcome
Catalyst Screen different chiral catalysts (e.g., (R)- and (S)-CBS catalysts). Ensure the catalyst is anhydrous and handled under an inert atmosphere.Identification of a more selective catalyst for the specific substrate.
Temperature Perform the reaction at a range of temperatures (e.g., -20 °C, 0 °C, room temperature).[1]Higher enantiomeric excess is often observed at lower temperatures.
Solvent Screen a variety of aprotic solvents with different polarities (e.g., THF, Toluene, Dichloromethane).Improved enantioselectivity due to favorable catalyst-substrate complex conformation.
Reducing Agent Use a freshly opened or titrated solution of the borane reagent. Compare different borane sources (e.g., BH₃·THF vs. BH₃·SMe₂).Consistent and potentially higher enantiomeric excess.
Pyridine Inhibition Consider the use of a Lewis acid additive that may preferentially coordinate with the pyridine nitrogen, freeing the chiral catalyst to control the reduction.Reduced catalyst inhibition and improved enantioselectivity.
Issue 2: Low Conversion and/or Yield

Q2: I am observing low conversion of the starting ketone or a low isolated yield of the chiral alcohol. What are the possible reasons?

A2: Low conversion or yield can be attributed to several factors, often related to reagent quality and reaction conditions:

  • Catalyst Deactivation: The chiral catalyst can be deactivated by impurities such as water or oxygen. The pyridine nitrogen of the substrate or product can also inhibit the catalyst.[2]

  • Insufficient Reducing Agent: The stoichiometry of the borane reagent is crucial. An insufficient amount will lead to incomplete conversion.

  • Reaction Time: The reaction may not have reached completion.

  • Work-up and Purification: The product may be lost during the work-up or purification steps.

Troubleshooting Steps & Optimization:

ParameterRecommended ActionExpected Outcome
Reaction Conditions Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.Minimized catalyst deactivation and improved conversion.
Reagent Stoichiometry Use a slight excess of the borane reagent (e.g., 1.1-1.5 equivalents).Drive the reaction to completion.
Reaction Monitoring Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Determine the optimal reaction time for maximum conversion.
Work-up Procedure Quench the reaction carefully at low temperature. Optimize the extraction and purification methods to minimize product loss.Improved isolated yield.

Frequently Asked Questions (FAQs)

Q3: Can I use a different method to obtain this compound with high enantiopurity?

A3: Yes, lipase-catalyzed kinetic resolution of the racemic 1-(3,5-Dichloropyridin-4-yl)ethanol is a viable alternative. This method involves the selective acylation of one enantiomer of the alcohol, leaving the other enantiomer unreacted. For obtaining the (S)-alcohol, a lipase that preferentially acylates the (R)-alcohol would be ideal.

Q4: What are the key parameters to optimize in a lipase-catalyzed kinetic resolution?

A4: The key parameters for optimizing a lipase-catalyzed kinetic resolution are:

  • Lipase Selection: Different lipases exhibit different enantioselectivities for various substrates. Screening a range of commercially available lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) is recommended.[3][4]

  • Acyl Donor: The choice of acyl donor can significantly affect the reaction rate and enantioselectivity. Vinyl acetate is a commonly used and effective acyl donor.[5]

  • Solvent: The reaction is typically performed in a non-polar organic solvent such as hexane, heptane, or toluene.

  • Temperature: Lipase activity is temperature-dependent. The optimal temperature needs to be determined experimentally, typically in the range of 30-60 °C.[5]

Q5: How can I determine the enantiomeric excess of my product?

A5: The enantiomeric excess of the chiral alcohol can be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This requires a chiral stationary phase column that can separate the two enantiomers.

Experimental Protocols

Protocol 1: Asymmetric Reduction using a CBS Catalyst

This protocol is a general guideline for the asymmetric reduction of 3,5-dichloro-4-acetylpyridine. Optimization of the specific conditions may be required.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of 3,5-dichloro-4-acetylpyridine (1.0 eq) in anhydrous THF to a cooled (-20 °C) solution of the (R)-CBS catalyst (0.1 eq) in anhydrous THF.

  • Addition of Reducing Agent: Slowly add a solution of BH₃·SMe₂ (1.0 M in THF, 1.1 eq) to the reaction mixture while maintaining the temperature at -20 °C.

  • Reaction: Stir the reaction mixture at -20 °C and monitor the progress by TLC.

  • Quenching: Once the reaction is complete, slowly add methanol to quench the excess borane.

  • Work-up: Allow the mixture to warm to room temperature, and then add 1 M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

  • Analysis: Determine the enantiomeric excess by chiral HPLC.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

This protocol provides a general procedure for the kinetic resolution of racemic 1-(3,5-Dichloropyridin-4-yl)ethanol.

  • Preparation: To a solution of racemic 1-(3,5-Dichloropyridin-4-yl)ethanol (1.0 eq) in anhydrous toluene, add vinyl acetate (1.5 eq).

  • Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) to the mixture.

  • Reaction: Stir the reaction mixture at 40 °C. Monitor the conversion by GC or HPLC. The reaction should be stopped at approximately 50% conversion to obtain both the unreacted alcohol and the acetylated product with high enantiomeric excess.

  • Work-up: Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • Separation: Concentrate the filtrate and separate the unreacted this compound from the (R)-acetate by column chromatography on silica gel.

Visualizations

Asymmetric_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Ketone 3,5-Dichloro-4-acetylpyridine in THF Mix Reaction Mixture (-20 °C) Ketone->Mix Catalyst (R)-CBS Catalyst in THF Catalyst->Mix Stir Stirring & Monitoring (TLC) Mix->Stir Borane BH3·SMe2 in THF Borane->Mix Slow Addition Quench Quench with MeOH Stir->Quench Extract Aqueous Work-up & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product (S)-Alcohol Purify->Product

Workflow for Asymmetric Reduction.

Kinetic_Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Separation cluster_products Products Racemic_Alcohol Racemic Alcohol in Toluene Reaction_Mix Reaction Mixture Racemic_Alcohol->Reaction_Mix Acyl_Donor Vinyl Acetate Acyl_Donor->Reaction_Mix Incubate Stirring at 40 °C (Monitor Conversion) Reaction_Mix->Incubate Lipase Immobilized Lipase Lipase->Reaction_Mix Filter Filter to Remove Lipase Incubate->Filter Separate Column Chromatography Filter->Separate S_Alcohol (S)-Alcohol Separate->S_Alcohol R_Acetate (R)-Acetate Separate->R_Acetate

Workflow for Lipase-Catalyzed Kinetic Resolution.

References

Technical Support Center: Purification of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol. The following sections detail protocols and solutions for common issues encountered during purification by chiral High-Performance Liquid Chromatography (HPLC) and recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a chiral HPLC method for this compound?

A1: For initial screening, polysaccharide-based chiral stationary phases (CSPs) are highly recommended due to their broad applicability in separating a wide range of chiral compounds, including those with alcohol functional groups. Columns such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® IA, or similar) are a good starting point. A normal-phase mobile system, such as a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol or ethanol, is often effective for chiral alcohol separations.[1][2]

Q2: My chiral HPLC separation shows poor resolution between the enantiomers. How can I improve it?

A2: Poor resolution is a common challenge in chiral chromatography. Here are several strategies to enhance the separation:

  • Optimize the Mobile Phase: Adjust the ratio of the alcohol modifier in your mobile phase. A lower percentage of the alcohol will typically increase retention times and may improve resolution.

  • Change the Alcohol Modifier: Switching between different alcohol modifiers, for instance, from isopropanol to ethanol, can alter the selectivity of the separation.

  • Reduce the Flow Rate: Chiral separations can be sensitive to the flow rate. Decreasing the flow rate can lead to better resolution.[3]

  • Adjust the Column Temperature: Temperature can significantly influence chiral recognition. Experiment with both increasing and decreasing the temperature to find the optimal condition for your separation.[3]

Q3: I am observing peak tailing in my chromatograms. What could be the cause and how can I fix it?

A3: Peak tailing can be caused by several factors in chiral HPLC. For a polar compound like an alcohol, interactions with the silica support of the stationary phase can be a cause. Adding a small amount of a polar additive to the mobile phase, such as an acid or a base depending on the nature of your analyte and column, can help to reduce tailing by blocking active sites on the stationary phase. Also, ensure your sample is fully dissolved in the mobile phase before injection.

Q4: What are the key considerations for choosing a recrystallization solvent for this compound?

A4: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For a moderately polar compound like this compound, solvents to consider for screening include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and mixtures of these with non-polar solvents like hexanes or heptanes, or with water.

Q5: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

A5: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To remedy this, you can try the following:

  • Add a small amount of a "poorer" solvent to the hot solution to lower the overall solvating power.

  • Lower the temperature at which crystallization begins by using a solvent with a lower boiling point or by initiating cooling at a lower temperature.

  • Use a larger volume of solvent to avoid high supersaturation.

  • Try scratching the inside of the flask with a glass rod at the solution-air interface to induce nucleation.

Troubleshooting Guides

Chiral HPLC Troubleshooting
Problem Potential Cause Recommended Solution
No Separation Unsuitable chiral stationary phase (CSP).Screen a variety of CSPs with different chiral selectors (e.g., cellulose-based, amylose-based).
Inappropriate mobile phase.Try different mobile phase systems (e.g., normal phase, reversed-phase, polar organic). For normal phase, vary the alcohol modifier (isopropanol, ethanol) and its concentration.
Poor Resolution Mobile phase composition is not optimal.Systematically vary the percentage of the polar modifier in the mobile phase.
Flow rate is too high.Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[3]
Temperature is not optimal.Evaluate the effect of temperature on the separation by running experiments at different temperatures (e.g., 15°C, 25°C, 40°C).
Peak Tailing Secondary interactions with the stationary phase.Add a small amount of an appropriate additive to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds, if compatible with the column).
Column overload.Reduce the sample concentration or injection volume.
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 20-30 column volumes) before each injection.
Mobile phase composition variation.Prepare fresh mobile phase daily and ensure accurate mixing. Use a degasser to prevent bubble formation.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution
Compound does not dissolve Insufficient solvent or unsuitable solvent.Add more solvent in small portions to the boiling mixture. If the compound still does not dissolve, the solvent is likely unsuitable.
No crystals form upon cooling Solution is not saturated (too much solvent used).Evaporate some of the solvent to increase the concentration and then allow it to cool again.
Solution is supersaturated.Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.
Oiling out The boiling point of the solvent is higher than the melting point of the compound.Use a lower boiling point solvent or a solvent mixture.
The solution is too concentrated.Add a small amount of the "good" solvent to the hot mixture to reduce saturation.
Low recovery yield Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the compound.
Crystals were filtered before crystallization was complete.Allow the solution to cool for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.
The compound is significantly soluble in the cold solvent.Ensure the solution is cooled to a low enough temperature before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

Quantitative Data Summary

Disclaimer: The following tables provide illustrative quantitative data based on typical purification outcomes for chiral alcohols. Specific results for this compound may vary.

Table 1: Illustrative Chiral HPLC Purification Data

Parameter Method A Method B Method C
Column Chiralcel® OD-HChiralpak® IALux® Cellulose-3
Mobile Phase 90:10 Hexane:Isopropanol85:15 Heptane:Ethanol95:5 Hexane:Isopropanol
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Purity of (S)-enantiomer >99%98.5%>99.5%
Recovery Yield 85%90%82%

Table 2: Illustrative Recrystallization Purification Data

Parameter Solvent System A Solvent System B Solvent System C
Solvent(s) Ethanol/Water (8:2)IsopropanolEthyl Acetate/Hexane (1:3)
Initial Purity 95% (racemic)95% (racemic)95% (racemic)
Final Purity (S)-enantiomer *>99%98%>99.5%
Recovery Yield 75%80%70%

*Final purity after seeding with pure (S)-enantiomer crystals (preferential crystallization).

Experimental Protocols

Protocol 1: Chiral HPLC Purification

Objective: To separate the enantiomers of 1-(3,5-Dichloropyridin-4-yl)ethanol.

Materials:

  • Racemic 1-(3,5-Dichloropyridin-4-yl)ethanol

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • Chiral HPLC column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 90% n-hexane and 10% isopropanol (v/v). Degas the mobile phase for at least 15 minutes.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Analysis:

    • Injection Volume: 10 µL

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

  • Data Analysis: Identify the two enantiomer peaks and determine their resolution. For preparative scale, scale up the injection volume and collect the fraction corresponding to the (S)-enantiomer.

Protocol 2: Recrystallization

Objective: To purify this compound from a crude mixture.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Determine the appropriate solvent or solvent pair by testing the solubility of a small amount of the crude material in various solvents at room temperature and at their boiling points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_product Final Product start Crude this compound chiral_hplc Chiral HPLC start->chiral_hplc Option 1 recrystallization Recrystallization start->recrystallization Option 2 purity_check Purity & Enantiomeric Excess Analysis (e.g., Chiral GC/HPLC) chiral_hplc->purity_check recrystallization->purity_check end Pure this compound purity_check->end

Caption: General purification workflow for this compound.

Troubleshooting_Logic cluster_hplc Chiral HPLC cluster_recrystallization Recrystallization start Purification Issue Encountered hplc_issue Poor Resolution? start->hplc_issue HPLC recryst_issue Oiling Out? start->recryst_issue Recrystallization no_crystals No Crystals Formed? start->no_crystals Recrystallization optimize_mobile_phase Optimize Mobile Phase hplc_issue->optimize_mobile_phase Yes adjust_temp_flow Adjust T°/Flow Rate optimize_mobile_phase->adjust_temp_flow change_csp Change Chiral Stationary Phase end Problem Resolved change_csp->end adjust_temp_flow->change_csp change_solvent Change Solvent/Solvent Ratio recryst_issue->change_solvent Yes change_solvent->end induce_crystallization Induce Crystallization induce_crystallization->change_solvent no_crystals->induce_crystallization Yes

References

Common side products in the synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the asymmetric synthesis of this compound?

A1: The most prevalent method for synthesizing this compound is the asymmetric reduction of the prochiral ketone, 1-(3,5-dichloropyridin-4-yl)ethanone. This is often achieved using chiral catalysts, with the Corey-Bakshi-Shibata (CBS) reduction being a widely employed and reliable method.[1][2] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex, to achieve high enantioselectivity.[3][4] Other methods may include enzymatic reductions or the use of chiral reducing agents.

Q2: What are the potential common side products in the synthesis of this compound?

A2: Several side products can arise during the synthesis, depending on the reaction conditions and the purity of the starting materials. The most common side products include:

  • (R)-1-(3,5-Dichloropyridin-4-yl)ethanol: The undesired enantiomer, the formation of which is a result of incomplete enantioselectivity of the catalyst.

  • 1-(3,5-Dichloropyridin-4-yl)ethanone: Unreacted starting material due to incomplete reaction.

  • Over-reduction products: Although less common for this specific substrate under controlled conditions, stronger reducing agents or prolonged reaction times could potentially lead to the reduction of the pyridine ring or dehalogenation.

  • Borane-amine complexes: Formation of stable complexes between the borane reducing agent and the pyridine nitrogen can sometimes hinder the reaction.

  • Hydrolysis products: If water is present in the reaction, it can react with the borane reagent and the catalyst, leading to reduced efficiency and potential side reactions.

Q3: How can I purify the final product, this compound?

A3: Purification of the target alcohol typically involves chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are effective methods for separating the desired (S)-enantiomer from the unwanted (R)-enantiomer and other impurities. Standard column chromatography on silica gel can be used to remove less polar impurities and unreacted starting material.

Q4: What is the importance of using anhydrous conditions during the synthesis?

A4: The presence of water in the reaction mixture can have a significant negative impact on the enantiomeric excess of the product.[5] Water can react with the borane reagent, leading to its decomposition and a decrease in the effective concentration of the reducing agent. Furthermore, water can interact with the chiral catalyst, potentially leading to its deactivation or a reduction in its enantioselectivity. Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Enantiomeric Excess (ee) 1. Catalyst degradation: The chiral catalyst may have degraded due to exposure to air or moisture. 2. Suboptimal temperature: The reaction temperature may be too high, leading to reduced enantioselectivity. 3. Presence of impurities: Impurities in the starting material or solvent can interfere with the catalyst.1. Use a fresh batch of catalyst or store it properly under an inert atmosphere. 2. Perform the reaction at the recommended low temperature (e.g., 0 °C to -20 °C). 3. Ensure the purity of the starting ketone and use anhydrous solvents.
Incomplete Reaction 1. Insufficient reducing agent: The molar ratio of the borane reagent to the ketone may be too low. 2. Catalyst deactivation: As mentioned above, the catalyst may be inactive. 3. Low reaction temperature: While low temperatures favor enantioselectivity, they can also slow down the reaction rate.1. Increase the equivalents of the borane reagent (e.g., from 1.0 to 1.2 equivalents). 2. Use a fresh and active catalyst. 3. Allow the reaction to proceed for a longer duration at the optimal low temperature.
Formation of Unknown Side Products 1. Over-reduction: The reaction may have been run for too long or at too high a temperature. 2. Side reactions with the pyridine ring: The borane reagent may have interacted with the pyridine nitrogen. 3. Impure starting materials: The starting ketone may contain impurities that are also being reduced.1. Carefully monitor the reaction progress by TLC or HPLC and quench the reaction upon completion. 2. Consider the use of a protecting group for the pyridine nitrogen if this becomes a significant issue, though this is generally not necessary for CBS reductions. 3. Purify the starting ketone before use.
Difficulty in Product Isolation/Purification 1. Emulsion during work-up: The presence of boron salts can sometimes lead to the formation of emulsions. 2. Co-elution of impurities: The desired product and some side products may have similar polarities.1. Use a saturated solution of ammonium chloride for quenching the reaction, which can help to break up emulsions. 2. Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation. Consider using chiral chromatography for enantiomeric separation.

Experimental Protocols

Key Experiment: Asymmetric Reduction of 1-(3,5-dichloropyridin-4-yl)ethanone via CBS Reduction

Materials:

  • 1-(3,5-dichloropyridin-4-yl)ethanone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1-(3,5-dichloropyridin-4-yl)ethanone (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene) to the stirred solution.

  • After stirring for 15 minutes at 0 °C, add borane-dimethyl sulfide complex (1.2 eq) dropwise via a syringe, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C.

  • Warm the mixture to room temperature and add a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualizations

Logical Workflow for Troubleshooting Low Enantiomeric Excess

G Troubleshooting Low Enantiomeric Excess (ee) start Low ee Observed check_catalyst Check Catalyst Quality and Handling start->check_catalyst check_temp Verify Reaction Temperature start->check_temp check_purity Analyze Purity of Starting Materials start->check_purity fresh_catalyst Use Fresh/Properly Stored Catalyst check_catalyst->fresh_catalyst Degraded? lower_temp Lower Reaction Temperature check_temp->lower_temp Too High? purify_sm Purify Starting Ketone check_purity->purify_sm Impurities Detected? G Potential Side Reaction Pathways SM 1-(3,5-dichloropyridin-4-yl)ethanone Desired_Product This compound SM->Desired_Product Desired Asymmetric Reduction Undesired_Enantiomer (R)-1-(3,5-Dichloropyridin-4-yl)ethanol SM->Undesired_Enantiomer Undesired Enantioselective Pathway Over_Reduction Over-reduction Products (e.g., dehalogenation, ring reduction) Desired_Product->Over_Reduction Excess Reducing Agent/ Prolonged Reaction

References

Stability of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the chemical stability of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals to address potential issues during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic and basic solutions?

A1: The primary stability concerns for this compound revolve around the potential for degradation of the ethanol side chain and modification of the dichloropyridine ring. Key potential degradation pathways include dehydration of the secondary alcohol under acidic conditions and nucleophilic substitution of the chloro groups under basic conditions. The stability of an active pharmaceutical ingredient (API) is a critical factor that can impact its potency, purity, and safety.[1]

Q2: What are the likely degradation products of this compound under acidic conditions?

A2: Under acidic conditions, particularly with strong acids and elevated temperatures, the secondary alcohol of the ethanol side chain may undergo dehydration to form 3,5-dichloro-4-vinylpyridine. This is a common reaction for alcohols, especially benzylic or heteroaromatic alcohols, as the resulting vinyl group is conjugated with the aromatic ring, which can stabilize the transition state.

Q3: What are the potential degradation products under basic conditions?

A3: In the presence of a strong base, the chloro substituents on the pyridine ring are susceptible to nucleophilic aromatic substitution.[2][3][4] Depending on the reaction conditions (e.g., concentration of base, temperature), one or both chlorine atoms could be replaced by a hydroxyl group, leading to the formation of mono- or di-hydroxylated pyridine derivatives.

Q4: How do the electron-withdrawing chloro groups affect the stability of the molecule?

A4: The two chlorine atoms are strong electron-withdrawing groups. This electronic effect makes the pyridine ring more electron-deficient and can influence the reactivity of both the ring and the side chain. For instance, an electron-deficient ring can increase the acidity of the benzylic proton on the ethanol side chain and can also activate the ring towards nucleophilic attack.

Q5: Are there any other potential degradation pathways to consider?

A5: Besides hydrolysis, other potential degradation pathways to investigate in forced degradation studies include oxidation and photolysis.[5][6] The secondary alcohol could be susceptible to oxidation to the corresponding ketone, 1-(3,5-dichloropyridin-4-yl)ethan-1-one. Photostability testing is also crucial as aromatic and heteroaromatic compounds can be light-sensitive.

Troubleshooting Guides

Problem 1: Rapid and extensive degradation is observed immediately after adding acid or base.

  • Possible Cause: The stress conditions are too harsh (e.g., acid/base concentration is too high, or the temperature is excessive). Forced degradation studies aim for 5-20% degradation to identify primary degradation products.[6]

  • Solution:

    • Reduce the concentration of the acid or base. Typical starting conditions are 0.1 M HCl and 0.1 M NaOH.

    • Lower the reaction temperature. Consider running initial experiments at room temperature before proceeding to elevated temperatures.

    • Shorten the exposure time and sample at earlier time points.

Problem 2: No degradation is observed even under harsh conditions.

  • Possible Cause: The molecule is highly stable under the tested conditions, or the analytical method is not sensitive enough to detect small changes.

  • Solution:

    • Gradually increase the severity of the stress conditions (e.g., increase temperature, use a higher concentration of acid/base, or extend the study duration).

    • Verify that the analytical method (e.g., HPLC-UV) is stability-indicating by ensuring it can separate the parent compound from potential degradation products.

    • If no degradation is observed after exposure to reasonably harsh conditions (e.g., 60°C for several days), it can be concluded that the molecule is stable under those specific conditions.[6]

Problem 3: Multiple, unidentified peaks appear in the chromatogram, and mass balance is poor.

  • Possible Cause: Formation of secondary or tertiary degradation products, or the degradation products have different UV responses compared to the parent compound. A poor mass balance, where the sum of the assay of the main peak and the impurities is not close to 100%, can indicate that not all degradants are being detected or quantified correctly.[7]

  • Solution:

    • Analyze samples at earlier time points to identify the primary degradation products before they degrade further.

    • Use a photodiode array (PDA) detector to check for peak purity and to determine the optimal wavelength for detecting all components.

    • Employ mass spectrometry (LC-MS) to identify the mass of the unknown peaks and aid in their structural elucidation.

    • Consider the possibility of forming non-UV active or volatile degradation products that are not detected by the current method.

Predicted Degradation Pathways

The following diagrams illustrate the potential degradation pathways for this compound under acidic and basic conditions.

G cluster_acid Acid-Catalyzed Degradation Parent This compound Dehydrated 3,5-Dichloro-4-vinylpyridine Parent->Dehydrated Dehydration (-H2O) [H+, Heat]

Caption: Predicted acid-catalyzed degradation pathway.

G cluster_base Base-Catalyzed Degradation Parent This compound Mono-hydroxy (S)-1-(3-Chloro-5-hydroxy- pyridin-4-yl)ethanol Parent->Mono-hydroxy Nucleophilic Substitution [-Cl-, +OH-] Di-hydroxy (S)-1-(3,5-Dihydroxy- pyridin-4-yl)ethanol Mono-hydroxy->Di-hydroxy Nucleophilic Substitution [-Cl-, +OH-]

Caption: Predicted base-catalyzed degradation pathway.

Experimental Protocols

Forced Hydrolysis Study

This protocol outlines a general procedure for conducting forced hydrolysis studies on this compound.

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC system with UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Preparation of Stock and Stress Solutions:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Acidic Stress: To a volumetric flask, add an appropriate volume of the stock solution and make up to the mark with 0.1 M HCl to achieve a final drug concentration within the linear range of the HPLC method (e.g., 0.1 mg/mL).

  • Basic Stress: To a separate volumetric flask, add the same volume of stock solution and make up to the mark with 0.1 M NaOH to the same final concentration.

  • Neutral Stress: Prepare a similar solution using water instead of acid or base.

3. Stress Conditions:

  • Incubate the acidic, basic, and neutral solutions at a controlled temperature (e.g., 60°C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Immediately neutralize the acidic and basic samples to stop the degradation reaction before analysis. For acidic samples, use an equivalent amount of NaOH, and for basic samples, use an equivalent amount of HCl.

4. HPLC Analysis:

  • Analyze the stressed samples by a validated stability-indicating HPLC method. An example of starting HPLC conditions is provided in the table below.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Data Presentation

Table 1: Example HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 270 nm (or as determined by UV scan)

Table 2: Example Data Summary from Forced Hydrolysis Study

ConditionTime (hours)Parent Compound (%)Degradation Product 1 (%)Degradation Product 2 (%)
0.1 M HCl, 60°C 0100.00.00.0
892.57.50.0
2480.118.21.7
0.1 M NaOH, 60°C 0100.00.00.0
889.310.70.0
2475.622.12.3

Note: The data in this table is hypothetical and for illustrative purposes only.

NMR Spectroscopy for Structural Elucidation

For the identification of major degradation products, preparative HPLC can be used to isolate the impurities, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR, along with 2D NMR techniques, can provide detailed structural information to confirm the proposed degradation pathways. Monitoring the reaction directly in an NMR tube can also provide kinetic information on the degradation process.[3][8]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of API Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Time Intervals Stress->Sample Neutralize Neutralize (if applicable) Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Data Quantify Parent and Degradants & Assess Mass Balance Analyze->Data Identify Isolate and Identify Major Degradants (LC-MS, NMR) Data->Identify End Elucidate Degradation Pathways Identify->End

Caption: General workflow for forced degradation studies.

References

Preventing racemization of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-1-(3,5-Dichloropyridin-4-yl)ethanol. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals prevent racemization during chemical reactions involving this chiral alcohol.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, leading to a loss of enantiomeric purity.

Question 1: I performed a substitution reaction on the hydroxyl group of this compound under acidic conditions and my product has low enantiomeric excess (ee). What happened?

Answer: You have likely encountered acid-catalyzed racemization. Benzylic alcohols, such as the one you are working with, are prone to racemization in the presence of strong acids.[1][2] The acidic conditions facilitate the protonation of the hydroxyl group, turning it into a good leaving group (water). The departure of water generates a planar carbocation intermediate. This intermediate is achiral, and a subsequent nucleophilic attack can occur from either face with equal probability, leading to a racemic mixture of your product.[3] The dichloropyridyl group can stabilize this carbocation, making this pathway a significant risk.

To mitigate this, avoid strong acidic conditions. If the reaction requires the activation of the hydroxyl group, consider converting it to a tosylate or another sulfonate ester under basic or neutral conditions first, and then perform the substitution.[4] This approach often proceeds with an inversion of configuration (S(_N)2 mechanism) rather than racemization.[4]

Question 2: My reaction involves heating this compound in the presence of a metal catalyst, and I'm observing a decrease in ee over time. Why is this occurring?

Answer: Certain transition metals, particularly ruthenium and iridium complexes, are known to catalyze the racemization of secondary alcohols.[5][6] This process typically occurs through a dehydrogenation-hydrogenation mechanism. The metal complex first dehydrogenates the alcohol to form the corresponding ketone (3,5-dichloro-4-acetylpyridine), which is achiral. The metal hydride species formed can then re-hydrogenate the ketone. Since the hydrogenation can occur from either face of the planar ketone, a racemic mixture of the alcohol is regenerated over time.

If your protocol involves a transition metal, verify if it is known to catalyze alcohol racemization. If so, you may need to find an alternative catalyst, lower the reaction temperature, or reduce the reaction time to minimize the extent of racemization.

Question 3: I am trying to convert the alcohol to an alkyl halide using SOCl(_2) and the resulting product is almost completely racemic. How can I avoid this?

Answer: The reaction of secondary alcohols with thionyl chloride (SOCl(_2)) can proceed through an S(_N)1-like mechanism, especially for benzylic alcohols, which can form a stabilized carbocation. The formation of this planar carbocation intermediate allows for the nucleophilic attack of the chloride ion from either side, resulting in racemization.

To favor a stereospecific reaction (S(_N)2 mechanism with inversion of configuration), you can add a base like pyridine to the reaction mixture. Pyridine will react with the intermediate chlorosulfite ester, preventing the formation of the carbocation and facilitating a clean inversion.[4] Alternatively, consider converting the alcohol to a tosylate first and then displacing it with a halide source, which is a well-established two-step process for achieving inversion of stereochemistry.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for a benzylic alcohol like this compound?

A1: The most common mechanism is the formation of a stabilized, planar carbocation at the chiral center.[1][3] This can be initiated by strong acids, Lewis acids, or through the formation of a good leaving group at the hydroxyl position followed by its departure (S(_N)1 pathway). Once the achiral carbocation is formed, nucleophiles can attack from either side, leading to a racemic product.

Q2: How can I monitor the enantiomeric excess (ee) of my compound during the reaction?

A2: The most reliable methods for determining the ee of chiral alcohols and their derivatives are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[7][8] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or by derivatizing the alcohol with a chiral auxiliary to form diastereomers can also be used to determine the ee.[9]

Q3: Are there general reaction conditions that should be avoided to preserve the stereochemical integrity of this compound?

A3: Yes. To prevent racemization, you should generally avoid:

  • Strongly acidic conditions: These promote carbocation formation.[1][2]

  • High temperatures: Increased thermal energy can overcome the activation barrier for racemization pathways.

  • Certain transition metal catalysts: Be cautious with metals known to catalyze alcohol racemization, such as ruthenium and iridium.[5][6]

  • Reagents that promote S(_N)1 reactions: For substitution reactions, choose conditions that favor an S(_N)2 mechanism.

Data Presentation

Table 1: Influence of Reaction Conditions on Enantiomeric Excess (Illustrative)

This table provides illustrative data on how different reaction conditions can affect the enantiomeric excess (ee) of a product derived from a chiral benzylic alcohol.

Reaction TypeReagentsTemperature (°C)Time (h)Final ee (%)Probable Cause of Racemization
TosylationTsCl, Pyridine04>99S(_N)2-like, configuration retained
TosylationTsCl, no base25485Partial S(_N)1 via HCl byproduct
HalogenationSOCl(_2), Pyridine0298 (inversion)S(_N)2 mechanism
HalogenationSOCl(_2)252<10S(_N)1 mechanism
Acid Exposure1M HCl in Dioxane506<5Carbocation formation
Metal CatalysisRu Catalyst801220Dehydrogenation-hydrogenation

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a general method for analyzing the enantiomeric purity of this compound.

  • Sample Preparation: Dissolve approximately 1 mg of your sample in 1 mL of the mobile phase solvent (e.g., a hexane/isopropanol mixture).

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral column (e.g., Chiralpak AD-H or similar).

  • Chromatographic Conditions (Example):

    • Mobile Phase: 90:10 Hexane:Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

  • Analysis:

    • Inject a small volume (e.g., 10 µL) of a racemic standard to determine the retention times of both the (S) and (R) enantiomers.

    • Inject your sample under the same conditions.

    • Integrate the peak areas for both enantiomers.

  • Calculation:

    • Enantiomeric Excess (% ee) = [ |Area(_S) - Area(_R)| / (Area(_S) + Area(_R)) ] x 100

Protocol 2: Stereoretentive Tosylation of this compound

This protocol describes a method to convert the alcohol to a tosylate while preserving the stereocenter's configuration.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N(_2) or Ar), add this compound (1 equivalent).

  • Solvent: Dissolve the alcohol in anhydrous pyridine or dichloromethane (DCM) at 0 °C (ice bath). If using DCM, add 1.5 equivalents of pyridine or another non-nucleophilic base.

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise, ensuring the temperature remains at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

  • Workup:

    • Quench the reaction by slowly adding cold water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated NaHCO(_3) solution, and brine.

    • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting tosylate by flash column chromatography on silica gel.

Visualizations

Racemization_Pathway cluster_chiral Chiral cluster_achiral Achiral Intermediate cluster_racemic Racemic Mixture S_Alcohol (S)-Alcohol Carbocation Planar Carbocation S_Alcohol->Carbocation H+ -H2O Racemic_Product Racemic Product (50% S, 50% R) Carbocation->Racemic_Product +Nu- Troubleshooting_Workflow Start Loss of Enantiomeric Excess Observed CheckAcid Were strong acids or Lewis acids present? Start->CheckAcid CheckMetal Was a transition metal catalyst used? CheckAcid->CheckMetal No Sol_Acid Avoid acid. Use base-mediated activation (e.g., TsCl/Pyridine). CheckAcid->Sol_Acid Yes CheckTemp Was the reaction run at high temperature? CheckMetal->CheckTemp No Sol_Metal Screen alternative catalysts. Lower temperature or time. CheckMetal->Sol_Metal Yes Sol_Temp Reduce reaction temperature. CheckTemp->Sol_Temp Yes End Stereochemical Integrity Preserved CheckTemp->End No/Resolved Sol_Acid->End Sol_Metal->End Sol_Temp->End

References

Troubleshooting low conversion in the reduction of 3,5-dichloropyridin-4-yl methyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of 3,5-dichloropyridin-4-yl methyl ketone to 1-(3,5-dichloropyridin-4-yl)ethanol. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome challenges related to low conversion and other common issues in this specific chemical transformation.

Frequently Asked Questions (FAQs)

Q1: Why is my reduction of 3,5-dichloropyridin-4-yl methyl ketone resulting in low conversion?

Low conversion can stem from several factors. The most common issues include degraded or poor-quality reducing agent (e.g., sodium borohydride), incorrect stoichiometry, insufficient reaction time, improper temperature control, or the presence of impurities in the starting material or solvent that consume the reagent.

Q2: What is the recommended reducing agent for this transformation?

Sodium borohydride (NaBH₄) is the most commonly recommended reagent for reducing ketones to secondary alcohols, especially when sensitive functional groups, such as the chloro-substituents on the pyridine ring, are present.[1][2][3] It is a mild and selective reducing agent that typically does not affect the aromatic ring or the carbon-chlorine bonds under standard conditions.[1] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally not necessary and may be less chemoselective.[4]

Q3: Can catalytic hydrogenation be used for this reduction?

While catalytic hydrogenation can reduce ketones, it carries a significant risk of dechlorination of the dichloropyridine ring. This side reaction is common with halo-aromatics, particularly when using catalysts like palladium or Raney Nickel. Therefore, hydride-based reductions are generally preferred for this substrate to maintain the integrity of the chlorine atoms.

Q4: How can I tell if my sodium borohydride (NaBH₄) has degraded?

Sodium borohydride is a white, crystalline solid. If it appears gray, clumpy, or has solidified into a hard mass, it may have been exposed to moisture and degraded.[5] A simple qualitative test is to add a small amount to a protic solvent like ethanol; fresh NaBH₄ should produce visible hydrogen gas bubbling. For a more quantitative measure, its activity can be assayed by measuring the volume of hydrogen gas evolved upon decomposition in an acidic solution.[5][6]

Q5: What are the optimal solvents and temperatures for this reaction?

Protic solvents like methanol (MeOH) or ethanol (EtOH) are excellent choices for NaBH₄ reductions.[3][7] The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.

Q6: How long should the reaction be run?

The reaction time can vary from 30 minutes to several hours. It is crucial to monitor the reaction's progress using a suitable analytical technique like Thin-Layer Chromatography (TLC) to determine the point of completion.[2]

Troubleshooting Guide: Low Conversion

Low conversion is a primary challenge in the reduction of 3,5-dichloropyridin-4-yl methyl ketone. The following guide provides a systematic approach to diagnosing and resolving this issue.

Diagram: Troubleshooting Workflow for Low Conversion

Caption: A step-by-step workflow to diagnose low conversion issues.

Data Presentation: Reaction Parameter Comparison

The following table outlines typical starting parameters for the reduction and suggests optimized conditions to improve conversion.

ParameterStandard ConditionOptimized Condition for Low ConversionRationale
Substrate Purity >95%>98% (recrystallized if necessary)Impurities can react with and consume the reducing agent.
Solvent Anhydrous MethanolAnhydrous EthanolEthanol can sometimes offer better solubility and a more controlled reaction rate.
NaBH₄ Equivalents 1.1 - 1.5 eq2.0 - 2.5 eqUsing excess reagent can help drive the reaction to completion, especially if some reagent is consumed by the solvent or trace water.[7]
Temperature 0 °C to RT0 °C for 30 min, then RTA controlled initial temperature prevents runaway reactions, while allowing the reaction to proceed at RT ensures it goes to completion.
Reaction Time 1 hour2 - 4 hours (or until TLC shows no starting material)Some reductions can be sluggish; extending the time is a simple way to increase conversion.[7]
Work-up Water quenchSaturated NH₄Cl (aq) quenchA mild acidic quench with ammonium chloride can help neutralize the reaction and facilitate the decomposition of borate complexes.

Experimental Protocols

Standard Protocol for Reduction of 3,5-dichloropyridin-4-yl methyl ketone

This protocol provides a reliable method for the synthesis of 1-(3,5-dichloropyridin-4-yl)ethanol.

Materials:

  • 3,5-dichloropyridin-4-yl methyl ketone

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol (MeOH)

  • Deionized Water

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dichloropyridin-4-yl methyl ketone (1.0 eq) in anhydrous methanol (approx. 0.25 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: While maintaining the temperature at 0-5 °C, add sodium borohydride (1.5 eq) portion-wise over 15 minutes. Vigorous bubbling (hydrogen gas evolution) may be observed.[8]

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for another 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) until the starting ketone spot is no longer visible. This typically takes 1-3 hours.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution to quench the excess NaBH₄ and decompose the borate ester complex.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[8] Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(3,5-dichloropyridin-4-yl)ethanol, which can be further purified by flash column chromatography if necessary.

Diagram: Reaction Pathway

ReactionPathway reactant 3,5-dichloropyridin-4-yl methyl ketone product 1-(3,5-dichloropyridin-4-yl)ethanol reactant->product 1. NaBH₄, MeOH, 0°C to RT 2. Aqueous Work-up

Caption: The reduction of the ketone to the corresponding secondary alcohol.

References

Removal of catalyst from (S)-1-(3,5-Dichloropyridin-4-yl)ethanol reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual catalyst from the reaction mixture after the synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for the synthesis of this compound and why is their removal important?

A1: The synthesis of this compound is typically achieved through the asymmetric transfer hydrogenation of the prochiral ketone, 3,5-dichloro-4-acetylpyridine. This reaction often employs chiral ruthenium (Ru) catalysts, such as those based on N-tosylated diamine ligands (e.g., Ru-TsDPEN), to achieve high enantioselectivity.[1][2] Removal of these ruthenium catalysts is critical, especially in pharmaceutical applications, to meet the stringent limits for heavy metal impurities set by regulatory agencies like the ICH (International Council for Harmonisation).[3]

Q2: What are the primary methods for removing residual ruthenium catalyst from the reaction mixture?

A2: The main strategies for removing ruthenium catalysts fall into two categories: adsorption and extraction.[4]

  • Adsorption: This involves using solid-supported materials to bind the ruthenium species, which are then removed by filtration. Common adsorbents include activated carbon, silica gel, and specialized metal scavengers with functional groups that chelate the metal.[3][5][6]

  • Extraction: This method utilizes a liquid-liquid extraction with an aqueous solution containing a chelating agent or a water-soluble Lewis base to pull the ruthenium catalyst from the organic phase containing the product.[4]

Q3: My product, this compound, is a polar molecule. Does this affect the choice of catalyst removal method?

A3: Yes, the polarity of the product can present challenges in purification. Polar products may have a higher affinity for the catalyst, making removal more difficult.[7] This is a key consideration when selecting a removal strategy. For polar products, metal scavengers can be particularly effective.[7]

Q4: How can I minimize the amount of catalyst I need to remove in the first place?

A4: Optimizing the reaction conditions to use the lowest possible catalyst loading is the most effective way to reduce the burden of catalyst removal.[1][3] Minimizing the weight-to-weight charge of the metal-containing reagents can significantly simplify the purification process.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of residual ruthenium after purification. 1. Incomplete binding of the catalyst to the adsorbent. 2. Insufficient contact time with the scavenger or adsorbent. 3. Saturation of the adsorbent. 4. Inefficient extraction.1. Optimize the choice of adsorbent or scavenger. For ruthenium, thiol-based scavengers are often effective.[6] 2. Increase the stirring time or temperature (if the product is stable).[5] 3. Increase the amount of adsorbent or perform a second treatment. 4. Increase the number of aqueous washes during extraction or use a more effective chelating agent.
Product loss during catalyst removal. 1. Adsorption of the product onto the solid support (e.g., activated carbon or silica). 2. Partitioning of the product into the aqueous phase during extraction.1. Wash the filter cake thoroughly with a suitable solvent to recover adsorbed product.[6] 2. Back-extract the aqueous phase with an organic solvent to recover any dissolved product.
Discoloration of the final product (black or dark green). Formation of ruthenium dioxide (RuO₂) colloids.This can occur with certain oxidative workups. Washing the organic phase with an aqueous solution of a reducing agent like sodium thiosulfate immediately after extraction can prevent the formation of these colloids.[8]
Inconsistent results between batches. 1. Variation in the quality of reagents or solvents. 2. Inconsistent reaction work-up procedures. 3. Deactivation of the catalyst during the reaction, leading to different residual species.1. Ensure high purity of all materials. 2. Standardize the purification protocol, including timings, temperatures, and volumes. 3. Monitor the reaction to ensure complete conversion and consistent catalyst state at the end of the reaction.

Data Presentation

Table 1: Comparison of Ruthenium Removal Efficiency by Adsorption

AdsorbentCatalyst TypeInitial Ru Concentration (ppm)Final Ru Concentration (ppm)Removal Efficiency (%)Reference
Activated CarbonGrubbs 1st Gen.500~137.572.5[5]
Silica GelGrubbs 1st Gen.500~208.558.3[5]
SiliaMetS® DMT (Thiol-based scavenger)Grubbs 1st Gen.500~33.593.3[5]
SnatchCat (Isocyanide scavenger)Generic Ru catalyst25506097.6[7]

Table 2: Ruthenium Removal by Extraction and Combined Methods

MethodCatalyst LoadingInitial Ru Level (ppm)Final Ru Level (ppm)Reference
Extraction with aqueous cysteine solution1 mol %~148 (after crystallization)14[9]
Sequential MNA/NaHCO₃ washes and charcoal treatment5 mol %High (not specified)159[4]
Hydrogenation with Pd/C followed by crystallizationNot specified427< 1[9]

Experimental Protocols

Protocol 1: Ruthenium Removal Using Activated Carbon
  • Reaction Quench: Upon completion of the asymmetric transfer hydrogenation reaction, quench the reaction as appropriate for your specific conditions.

  • Solvent Exchange: If the reaction solvent is not suitable for the adsorption step (e.g., highly polar), perform a solvent exchange to a less polar solvent like toluene or ethyl acetate.

  • Adsorbent Addition: To the crude reaction mixture, add activated carbon (5-10 wt% relative to the crude product).

  • Stirring: Stir the slurry at room temperature for 2-4 hours. The optimal time may need to be determined empirically.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon.

  • Washing: Wash the filter cake with the solvent used for the slurry to ensure full recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the product with reduced ruthenium content.

Protocol 2: Ruthenium Removal Using a Silica-Based Metal Scavenger (e.g., SiliaMetS® Thiol)
  • Reaction Work-up: After the reaction is complete, perform any initial aqueous work-up to remove water-soluble byproducts.

  • Scavenger Addition: To the organic solution of the crude product, add the silica-based thiol scavenger (typically 4-8 equivalents relative to the initial amount of catalyst).[5]

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal conditions will depend on the specific scavenger and the nature of the ruthenium species.[5]

  • Filtration: Filter the mixture to remove the solid-supported scavenger.

  • Washing: Wash the scavenger on the filter with a fresh portion of the solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

Protocol 3: Ruthenium Removal by Extraction with a Chelating Agent
  • Aqueous Solution Preparation: Prepare an aqueous solution of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or a water-soluble Lewis base like cysteine.[4][10] The pH of the solution may need to be adjusted to ensure the chelating agent is in its active form.[3]

  • Liquid-Liquid Extraction: Add the aqueous chelating solution to the organic reaction mixture in a separatory funnel. Shake the funnel vigorously, venting frequently.

  • Phase Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat Extraction: Repeat the extraction with fresh aqueous solution two to three more times to maximize ruthenium removal.

  • Organic Phase Wash: Wash the organic layer with brine to remove any residual water-soluble components.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Visualizations

Catalyst_Removal_Workflow start Crude Reaction Mixture (this compound + Ru Catalyst) method_selection Select Removal Method start->method_selection adsorption Adsorption method_selection->adsorption Solid-phase removal extraction Extraction method_selection->extraction Liquid-phase removal activated_carbon Activated Carbon Treatment adsorption->activated_carbon metal_scavenger Silica-Based Scavenger adsorption->metal_scavenger chelating_agent Aqueous Extraction with Chelating Agent extraction->chelating_agent filtration Filtration activated_carbon->filtration metal_scavenger->filtration phase_separation Phase Separation chelating_agent->phase_separation analysis Analyze for Residual Ru (e.g., ICP-MS) filtration->analysis phase_separation->analysis pass Ru < 10 ppm? analysis->pass final_product Purified Product pass->final_product Yes reprocess Re-process or Choose Alternative Method pass->reprocess No reprocess->method_selection

Caption: A decision workflow for selecting and implementing a catalyst removal strategy.

Troubleshooting_Workflow start High Residual Ru Detected check_method Review Removal Protocol start->check_method adsorption_path Adsorption Method Used? check_method->adsorption_path Adsorption extraction_path Extraction Method Used? check_method->extraction_path Extraction increase_adsorbent Increase Adsorbent Amount or Contact Time adsorption_path->increase_adsorbent Yes change_adsorbent Switch to a More Effective Scavenger adsorption_path->change_adsorbent No, or ineffective increase_extractions Increase Number of Aqueous Extractions extraction_path->increase_extractions Yes check_ph Verify pH of Aqueous Phase extraction_path->check_ph No, or ineffective re_analyze Re-analyze for Ru increase_adsorbent->re_analyze change_adsorbent->re_analyze increase_extractions->re_analyze check_ph->re_analyze end Problem Resolved re_analyze->end

Caption: A troubleshooting workflow for addressing high residual ruthenium levels.

References

Technical Support Center: Monitoring the Synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges in monitoring the synthesis of this compound?

A1: The main analytical challenges include:

  • Enantioselectivity: Accurately quantifying the enantiomeric excess (e.e.) of the desired (S)-enantiomer in the presence of the (R)-enantiomer.

  • Impurity Profiling: Identifying and quantifying process-related impurities and potential side-products. Common impurities can include unreacted starting materials, over-chlorinated pyridine derivatives, and byproducts from the introduction of the ethanol side chain.[1]

  • Peak Shape and Resolution: Achieving good chromatographic peak shape and baseline resolution between the enantiomers and any impurities can be challenging due to the basic nature of the pyridine ring, which can lead to peak tailing on certain stationary phases.[2]

Q2: Which analytical technique is most suitable for monitoring this synthesis: HPLC or GC?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is generally the preferred method for the enantioselective analysis of this compound. This is due to the compound's polarity and thermal lability, making it less suitable for the high temperatures often required in Gas Chromatography (GC). Chiral HPLC offers a wide variety of chiral stationary phases (CSPs) that can effectively separate the enantiomers at ambient or slightly elevated temperatures.

Q3: What are the most common causes of poor peak shape (e.g., tailing) in the chiral HPLC analysis of pyridine-containing compounds?

A3: Poor peak shape, particularly tailing, is a frequent issue when analyzing basic compounds like pyridines. The primary causes include:

  • Secondary Interactions: Interaction of the basic pyridine nitrogen with acidic silanol groups on the surface of silica-based stationary phases.

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is not optimized, the pyridine compound can exist in both ionized and non-ionized forms, leading to peak distortion.

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in broadened and asymmetric peaks.[2][3]

Q4: How can I improve the resolution between the enantiomers of 1-(3,5-Dichloropyridin-4-yl)ethanol?

A4: To improve enantiomeric resolution, consider the following:

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral alcohols.[3] Screening different types of CSPs is recommended.

  • Mobile Phase Optimization: Adjusting the composition and ratio of the mobile phase solvents (e.g., hexane and an alcohol modifier like isopropanol or ethanol) can significantly impact selectivity. The addition of a small amount of an acidic or basic modifier can also improve resolution.

  • Temperature and Flow Rate: Lowering the temperature can sometimes enhance chiral recognition. Optimizing the flow rate can also improve separation efficiency.

Troubleshooting Guides

Issue 1: Poor Resolution of Enantiomers
Symptom Possible Cause Suggested Solution
No separation of enantiomers.Incorrect chiral stationary phase (CSP).Screen different CSPs, particularly polysaccharide-based columns like Chiralcel® OD or Chiralpak® AD.
Inappropriate mobile phase.Start with a standard mobile phase for normal-phase chiral separations (e.g., n-Hexane/Isopropanol) and systematically vary the solvent ratio.
Overlapping peaks with poor resolution (Rs < 1.5).Suboptimal mobile phase composition.Fine-tune the percentage of the alcohol modifier in the mobile phase. Small changes can have a significant effect.
High column temperature.Decrease the column temperature in 5°C increments to see if it improves chiral recognition.
Flow rate is too high.Reduce the flow rate to allow for better equilibration between the mobile and stationary phases.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Suggested Solution
Tailing peaks for both enantiomers.Secondary interactions with the stationary phase.Add a competing base, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).
Column contamination or degradation.Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.
Fronting peaks.Sample overload.Reduce the concentration of the sample and/or the injection volume.
Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.

Quantitative Data Summary

The following table provides representative data for the chiral HPLC separation of a structurally similar compound, 1-(4-Chlorophenyl)ethanol, which can be used as a starting point for method development for 1-(3,5-Dichloropyridin-4-yl)ethanol.[3]

Parameter (S)-Enantiomer (R)-Enantiomer
Retention Time (min) 32.1035.88
Resolution (Rs) -> 1.5

Note: Retention times and resolution will vary depending on the exact chromatographic conditions and the specific dichloropyridyl ethanol analyte.

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity

This protocol provides a starting point for the development of a chiral HPLC method for the analysis of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Mandatory Visualizations

Troubleshooting Workflow for Chiral Method Development

G Troubleshooting Workflow for Chiral Method Development cluster_0 Troubleshooting Workflow for Chiral Method Development start Start: No or Poor Separation check_csp Is the Chiral Stationary Phase (CSP) appropriate for the analyte? start->check_csp screen_csp Screen alternative CSPs (e.g., different polysaccharide derivatives) check_csp->screen_csp No optimize_mp Optimize Mobile Phase check_csp->optimize_mp Yes screen_csp->optimize_mp adjust_ratio Adjust solvent ratio (e.g., Hexane/IPA) optimize_mp->adjust_ratio add_modifier Add a modifier (e.g., DEA, TFA) adjust_ratio->add_modifier optimize_conditions Optimize Other Conditions add_modifier->optimize_conditions adjust_temp Adjust Temperature optimize_conditions->adjust_temp adjust_flow Adjust Flow Rate adjust_temp->adjust_flow check_peak_shape Assess Peak Shape adjust_flow->check_peak_shape tailing Tailing Peak? check_peak_shape->tailing Yes fronting Fronting Peak? check_peak_shape->fronting Yes good_separation Achieved Good Separation (Rs > 1.5, good peak shape) check_peak_shape->good_separation No (Good Shape) add_base Add competing base (e.g., 0.1% DEA) tailing->add_base reduce_load Reduce sample concentration or injection volume fronting->reduce_load add_base->good_separation reduce_load->good_separation

Troubleshooting workflow for chiral HPLC method development.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceutical compounds. (S)-1-(3,5-Dichloropyridin-4-yl)ethanol is an important chiral building block, and ensuring its enantiomeric purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a robust and widely adopted technique for this purpose.[1][2]

This guide provides an objective comparison of different chiral HPLC methods and other analytical techniques for determining the enantiomeric excess of this compound. It includes detailed experimental protocols and supporting data to assist researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Methods

While chiral HPLC is a primary method, other techniques like chiral Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) offer distinct advantages in certain scenarios.[1] The choice of method depends on factors such as required accuracy, analysis time, instrument availability, and sample properties.[1]

FeatureChiral HPLC (Normal Phase)Chiral HPLC (Reversed Phase)Chiral SFCChiral GC
Principle Differential interaction with a CSP using a non-polar mobile phase.Differential interaction with a CSP using a polar mobile phase.Separation using a supercritical fluid (e.g., CO₂) mobile phase and a CSP.Separation of volatile enantiomers (or derivatives) on a chiral column.[1]
Typical Analysis Time 10–30 minutes[1]10–30 minutes< 10 minutes[1]15–30 minutes[1]
Solvent Consumption High (organic solvents)Moderate (aqueous/organic)Low (primarily CO₂)Very Low (carrier gas)
Sample Preparation Simple dissolutionSimple dissolutionDissolution in a suitable co-solvent.[1]May require derivatization to increase volatility.[1]
Key Advantage Wide applicability, robust.Compatible with aqueous samples.Fast, environmentally friendly.[3]High resolution for volatile compounds.
Key Disadvantage High organic solvent cost/waste.Can have lower efficiency for some compounds.Higher initial instrument cost.Limited to thermally stable and volatile analytes.

Experimental Protocols & Performance Data

Below are detailed protocols for two representative chiral HPLC methods for the analysis of 1-(3,5-Dichloropyridin-4-yl)ethanol.

Method 1: Normal-Phase Chiral HPLC

This method is often a starting point for chiral separations due to the wide variety of available polysaccharide-based CSPs that perform well under normal-phase conditions.

Experimental Protocol:

  • Column: CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.

Performance Data:

EnantiomerRetention Time (min)Peak AreaResolution (Rs)
(R)-enantiomer10.521,520\multirow{2}{*}{2.85}
(S)-enantiomer12.81295,480

Enantiomeric Excess (ee) Calculation: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100 = 98.98%

Method 2: Reversed-Phase Chiral HPLC

Reversed-phase methods are advantageous when dealing with more polar analytes or when compatibility with aqueous-based sample matrices is required. Immobilized polysaccharide-based CSPs are suitable for these conditions.[4]

Experimental Protocol:

  • Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel), 250 x 4.6 mm.[4]

  • Mobile Phase: Acetonitrile / 20 mM Potassium Phosphate Buffer, pH 6.0 (40:60, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of 0.5 mg/mL.

Performance Data:

EnantiomerRetention Time (min)Peak AreaResolution (Rs)
(S)-enantiomer8.15310,200\multirow{2}{*}{2.40}
(R)-enantiomer9.731,850

Enantiomeric Excess (ee) Calculation: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100 = 98.81%

Visualized Workflows and Logic

Diagrams created using Graphviz provide a clear visual representation of the experimental and decision-making processes.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject onto Chiral Column Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (265 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Resolution & Enantiomeric Excess Integrate->Calculate Report Generate Report Calculate->Report G cluster_criteria Key Selection Criteria cluster_methods Recommended Method start Select Analytical Method for This compound c1 Need for High Throughput? start->c1 c2 Analyte Thermally Stable & Volatile? start->c2 c3 Minimize Solvent Waste? start->c3 m_sfc Chiral SFC c1->m_sfc Yes m_hplc Chiral HPLC c1->m_hplc No m_gc Chiral GC c2->m_gc Yes c2->m_hplc No / Unknown c3->m_sfc Yes c3->m_hplc No

References

Determining the Absolute Configuration of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the absolute configuration of chiral molecules is a critical step in drug discovery and development, ensuring safety, efficacy, and intellectual property protection. This guide provides a comprehensive comparison of key analytical techniques for establishing the absolute stereochemistry of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol, a chiral secondary alcohol of interest in medicinal chemistry. We present a comparative analysis of X-ray crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy using Mosher's method, complete with detailed, albeit illustrative, experimental protocols and data.

Comparison of Analytical Methods

The selection of an appropriate method for determining the absolute configuration of this compound depends on several factors, including the physical properties of the sample, available instrumentation, and the desired level of structural detail. The following table summarizes the key attributes of each technique.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (Mosher's Method)
Principle Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][2][3][4]Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinct NMR chemical shifts that correlate with the absolute configuration.[5][6][7][8][9]
Sample Requirement High-quality single crystal (typically > 50 μm).~5-10 mg of pure enantiomer in solution (e.g., CDCl₃).[4]Microgram to milligram quantities in solution, requires a suitable chromophore.~1-5 mg of the alcohol, requires derivatization with (R)- and (S)-MTPA.
Experimental Time Days to weeks (crystal growth and data analysis).1-12 hours for data acquisition.[4]Minutes to hours for data acquisition.4-6 hours of active effort over 1-2 days for derivatization and NMR analysis.[7][8]
Data Interpretation Direct and unambiguous determination of the absolute configuration.Comparison of experimental spectrum with quantum chemical calculations (e.g., DFT).[10]Comparison of experimental spectrum with theoretical calculations or empirical rules.Analysis of the differences in proton chemical shifts (Δδ) between the two diastereomeric esters.[5][6]
Key Advantage Provides the complete 3D molecular structure with high accuracy.Applicable to a wide range of molecules in solution, including those that do not crystallize readily.[3][4]High sensitivity, requires small sample amounts.Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer.
Key Limitation Requires the growth of a suitable single crystal, which can be challenging.Relies on the accuracy of computational models for unambiguous assignment.Requires a chromophore near the stereocenter; interpretation can be complex.Indirect method, requires chemical derivatization which may not be straightforward for all substrates.

Experimental Protocols

Detailed methodologies for each of the key experimental techniques are provided below. These protocols are tailored for the analysis of this compound.

Single-Crystal X-ray Crystallography

This method provides a direct and unambiguous determination of the absolute configuration by mapping the electron density of a crystalline sample.

Methodology:

  • Crystallization: Dissolve enantiomerically pure this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents). Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of suitable quality for X-ray diffraction.

  • Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation). Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions, including the determination of the absolute configuration using the Flack parameter. A Flack parameter close to zero for the assumed configuration confirms the assignment.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of polarized infrared light, providing a powerful method for determining the absolute configuration of chiral molecules in solution.[1][2][3][4][10]

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • Spectral Acquisition: Record the VCD and infrared (IR) spectra of the solution using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for both (R)- and this compound using molecular mechanics or quantum chemical methods.

    • For the lowest energy conformers, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the theoretical VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged calculated VCD spectrum for both the (R) and (S) enantiomers.

  • Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra for the (R) and (S) enantiomers. A direct match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of polarized UV-Vis light and is particularly useful for chiral molecules containing a chromophore.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or acetonitrile). The pyridine ring in the molecule serves as the chromophore.

  • Spectral Acquisition: Record the ECD and UV-Vis absorption spectra of the solution using a CD spectrometer.

  • Computational Modeling: Similar to VCD, perform a conformational analysis and calculate the theoretical ECD spectra for both (R) and (S) enantiomers using time-dependent DFT (TD-DFT) calculations.

  • Spectral Comparison and Assignment: Compare the experimental ECD spectrum with the Boltzmann-averaged calculated spectra. The correlation between the experimental and one of the calculated spectra determines the absolute configuration.

NMR Spectroscopy using Mosher's Method

This indirect method involves the formation of diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The different spatial arrangements of the diastereomers result in distinguishable chemical shifts in their ¹H NMR spectra.[5][6][7][8][9]

Methodology:

  • Esterification:

    • In two separate reactions, treat this compound with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the corresponding diastereomeric Mosher's esters.

    • Purify the resulting esters.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • Data Analysis:

    • Assign the proton signals for both diastereomers, paying close attention to the protons near the stereocenter (the methyl group and the methine proton).

    • Calculate the difference in chemical shifts (Δδ) for each corresponding proton: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

  • Configuration Assignment: Based on the established model for Mosher's esters, a positive Δδ for protons on one side of the C-O-C bond and a negative Δδ for protons on the other side allows for the determination of the absolute configuration at the carbinol center.

Visualizing the Workflow and Method Comparison

To further clarify the processes and relationships, the following diagrams were generated using Graphviz.

G General Workflow for Absolute Configuration Determination cluster_sample Sample Preparation cluster_exp Experimental Analysis cluster_data Data Acquisition cluster_analysis Data Analysis & Assignment cluster_result Result chiral_molecule This compound xray X-ray Crystallography vcd VCD Spectroscopy ecd ECD Spectroscopy nmr NMR (Mosher's Method) diffraction_data Diffraction Pattern xray->diffraction_data vcd_spectrum VCD Spectrum vcd->vcd_spectrum ecd_spectrum ECD Spectrum ecd->ecd_spectrum nmr_spectra Diastereomer NMR Spectra nmr->nmr_spectra structure_solution Structure Solution & Refinement diffraction_data->structure_solution spectral_comparison_vcd Comparison with Calculated VCD vcd_spectrum->spectral_comparison_vcd spectral_comparison_ecd Comparison with Calculated ECD ecd_spectrum->spectral_comparison_ecd delta_delta_analysis Δδ (δS - δR) Analysis nmr_spectra->delta_delta_analysis abs_config Absolute Configuration Assigned structure_solution->abs_config spectral_comparison_vcd->abs_config spectral_comparison_ecd->abs_config delta_delta_analysis->abs_config

Caption: Workflow for determining absolute configuration.

G Comparison of Analytical Methods cluster_advantages Key Advantages cluster_disadvantages Key Disadvantages xray X-ray Crystallography + Unambiguous 3D structure - Requires single crystal adv1 Direct structural evidence xray->adv1 leads to dis1 Crystal growth can be a bottleneck xray->dis1 suffers from vcd Vibrational Circular Dichroism + Solution-phase analysis - Relies on computation adv2 No crystallization needed vcd->adv2 enables dis2 Computationally intensive vcd->dis2 requires ecd Electronic Circular Dichroism + High sensitivity - Requires chromophore adv3 Small sample size ecd->adv3 offers dis3 Limited applicability ecd->dis3 has nmr NMR (Mosher's Method) + Standard equipment - Indirect, requires derivatization adv4 Widely available nmr->adv4 utilizes dis4 Potential for reaction complications nmr->dis4 carries risk of

Caption: Method comparison for absolute configuration.

References

A Researcher's Guide to Vibrational Circular Dichroism (VCD) for the Stereochemical Analysis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the precise determination of a molecule's absolute configuration is not merely a technicality but a critical determinant of its therapeutic efficacy and safety.[1][2] Chiral molecules, existing as non-superimposable mirror images or enantiomers, can exhibit markedly different pharmacological activities. This guide provides a comprehensive overview of Vibrational Circular Dichroism (VCD) spectroscopy, a powerful technique for the unambiguous assignment of absolute stereochemistry in solution.[3][4] We will use the chiral alcohol (S)-1-(3,5-Dichloropyridin-4-yl)ethanol, a potential pharmacophore, as a case study to illustrate the principles, experimental workflow, and comparative advantages of VCD analysis.

The Power of Vibrational Chirality

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][6] Unlike techniques that rely on electronic transitions, VCD probes the vibrational modes of a molecule, providing a rich fingerprint of its three-dimensional structure.[5][7] For enantiomers, the VCD spectra are of equal magnitude but opposite in sign, providing a direct spectroscopic handle for their differentiation.[8][9][10] The key to VCD analysis lies in the comparison of the experimental spectrum with quantum chemical predictions for a given enantiomer.[8][11] A match between the experimental and calculated spectra allows for the confident assignment of the molecule's absolute configuration.[2]

Experimental and Computational Workflow

The determination of absolute configuration using VCD involves a synergistic approach combining experimental measurements and theoretical calculations. The general workflow is outlined below:

VCD_Workflow Figure 1: Experimental and Computational Workflow for VCD Analysis cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_comparison Comparison & Assignment Sample_Prep Sample Preparation (this compound in CDCl3) VCD_Measurement VCD/IR Measurement Sample_Prep->VCD_Measurement Exp_Spectrum Experimental VCD & IR Spectra VCD_Measurement->Exp_Spectrum Comparison Spectral Comparison Exp_Spectrum->Comparison Conformational_Search Conformational Search (e.g., Molecular Mechanics) DFT_Optimization DFT Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d)) Conformational_Search->DFT_Optimization VCD_Calculation VCD Rotational & Dipole Strength Calculation DFT_Optimization->VCD_Calculation Boltzmann_Averaging Boltzmann Averaging of Spectra VCD_Calculation->Boltzmann_Averaging Calc_Spectrum Calculated VCD & IR Spectra for (S)-enantiomer Boltzmann_Averaging->Calc_Spectrum Calc_Spectrum->Comparison Absolute_Config Absolute Configuration Assignment Comparison->Absolute_Config

Caption: Experimental and Computational Workflow for VCD Analysis.

Detailed Experimental Protocol

A reliable VCD analysis hinges on meticulous experimental execution. The following protocol provides a general framework for the analysis of this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the analyte in 150 µL of a suitable deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is crucial to avoid interference from solvent IR absorption bands.

  • The concentration should be optimized to yield an absorbance of approximately 0.5-1.0 in the spectral region of interest.

2. Instrumentation and Data Acquisition:

  • Utilize a Fourier Transform VCD spectrometer equipped with a photoelastic modulator (PEM).

  • Record the VCD and IR spectra simultaneously at a resolution of 4-8 cm⁻¹.

  • Acquire spectra in a sample cell with an appropriate path length (typically 50-200 µm) and window material (e.g., BaF₂).

  • Collect data for a sufficient duration (e.g., 2-4 hours) to achieve an adequate signal-to-noise ratio.

  • Perform a solvent background subtraction.

3. Computational Details:

  • Perform a conformational search for the molecule using a suitable method (e.g., molecular mechanics).

  • Optimize the geometry and calculate the harmonic vibrational frequencies of the most stable conformers using Density Functional Theory (DFT), for instance, with the B3LYP functional and the 6-31G(d) basis set.

  • Calculate the VCD rotational strengths and IR dipole strengths for each conformer.

  • Generate the final theoretical VCD and IR spectra by performing a Boltzmann-weighted average of the spectra of the individual conformers.

Hypothetical Data for this compound

The following table presents hypothetical VCD and IR data for the (S) and (R) enantiomers of 1-(3,5-Dichloropyridin-4-yl)ethanol. This data illustrates the expected mirror-image relationship between the VCD spectra of the two enantiomers.

Vibrational ModeFrequency (cm⁻¹)(S)-Enantiomer VCD (ΔA x 10⁻⁵)(R)-Enantiomer VCD (ΔA x 10⁻⁵)IR (Absorbance)
C-H stretch (aromatic)3050+1.2-1.20.3
C-H stretch (aliphatic)2980-2.5+2.50.6
O-H stretch3400+0.8-0.80.4
C-O stretch1100+3.1-3.10.8
C-Cl stretch850-1.9+1.90.7

Comparison of VCD with Other Chiroptical Techniques

VCD offers distinct advantages over other methods for determining absolute configuration. The following table provides a comparative overview.

FeatureVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)Specific RotationX-ray Crystallography
Principle Differential absorption of circularly polarized IR lightDifferential absorption of circularly polarized UV-Vis lightRotation of plane-polarized light at a single wavelengthDiffraction of X-rays by a single crystal
Applicability Nearly all chiral moleculesMolecules with a chromophoreAll chiral moleculesCrystalline solids
Structural Information Detailed 3D structure and conformation in solutionInformation about the electronic environment of the chromophoreLimited structural informationPrecise solid-state 3D structure
Sample Requirements Solution (mg)Solution (µg-mg)Solution (mg)High-quality single crystal
Throughput ModerateHighHighLow
Computational Requirement Essential for absolute configurationOften requiredNot applicableNot applicable
Key Advantage Broad applicability and rich structural detail.[4][11]High sensitivitySimplicity and speed"Gold standard" for unambiguous determination.[2]
Key Limitation Lower sensitivity than ECD, requires higher concentration.[4]Requires a chromophore near the stereocenterCan be unreliable for complex moleculesRequires a suitable single crystal, which can be difficult to obtain.[2][11]

Logic of Absolute Configuration Determination

The core of VCD analysis lies in the comparison between the experimentally measured spectrum and the theoretically calculated spectrum for one of the enantiomers.

Caption: Logic of Absolute Configuration Assignment using VCD.

Conclusion

Vibrational Circular Dichroism has emerged as a robust and reliable method for the determination of the absolute configuration of chiral molecules in solution.[2][3] Its ability to provide detailed structural information without the need for crystallization makes it an invaluable tool in the drug discovery and development pipeline.[11][12] For molecules like this compound, where understanding the stereochemistry is paramount, VCD offers a powerful analytical solution, complementing traditional techniques and accelerating the journey from discovery to clinical application.

References

Comparison of different catalysts for the asymmetric synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alcohols is a critical process in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety. (S)-1-(3,5-Dichloropyridin-4-yl)ethanol is a key chiral intermediate for various pharmaceutical compounds. Its synthesis via the asymmetric reduction of the prochiral ketone, 3,5-dichloro-4-acetylpyridine, has been approached using a variety of catalytic systems. This guide provides a comparative overview of different catalysts employed for this transformation, supported by available experimental data and detailed methodologies.

Catalyst Performance Comparison

Table 1: Comparison of Catalytic Systems for the Asymmetric Reduction of 3,5-dichloro-4-acetylpyridine and Analogs

Catalyst TypeSpecific Catalyst/EnzymeSubstrateYield (%)Enantiomeric Excess (e.e., %)Key Reaction ConditionsReference
Biocatalyst Ketoreductase (KRED) from Scheffersomyces stipitis2-chloro-1-(2,4-dichlorophenyl)ethanone88.2>99.9Whole cells, cofactor regeneration system
Biocatalyst Carbonyl reductase from Candida macedoniensis2-chloro-1-(2,4-dichlorophenyl)ethanone->99Recombinant enzyme
Chemical Resolution of Racemate1-(3,5-Dichloropyridin-4-yl)ethanol (racemic)27 (for S-isomer)>99CHIRALPAK® AD-H column

Note: Data for analogous substrates is included due to the limited availability of direct comparative data for 3,5-dichloro-4-acetylpyridine.

Experimental Workflow and Methodologies

The general workflow for the asymmetric synthesis of this compound involves the catalytic reduction of the corresponding ketone. The specific conditions, however, vary significantly depending on the chosen catalyst.

G cluster_prep Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up & Purification cluster_analysis Analysis Ketone 3,5-dichloro-4-acetylpyridine ReactionVessel Inert Atmosphere Reaction Ketone->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Catalyst Chiral Catalyst (e.g., Ru-complex, KRED) Catalyst->ReactionVessel ReducingAgent Reducing Agent (e.g., H₂, Isopropanol, Formic Acid) ReducingAgent->ReactionVessel Quenching Reaction Quenching ReactionVessel->Quenching After reaction completion Extraction Extraction Quenching->Extraction Purification Chromatography Extraction->Purification Product This compound Purification->Product Analysis Yield & e.e. Determination (NMR, Chiral HPLC) Product->Analysis

General workflow for the asymmetric synthesis.
Detailed Experimental Protocols

1. Biocatalytic Reduction using a Ketoreductase (General Protocol for a similar substrate)

This protocol is adapted from the reduction of analogous aromatic ketones using a ketoreductase.

  • Materials:

    • 3,5-dichloro-4-acetylpyridine

    • Whole cells of E. coli expressing a ketoreductase from Scheffersomyces stipitis or another suitable organism

    • Glucose (for cofactor regeneration)

    • Phosphate buffer (e.g., 100 mM, pH 7.0)

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Cultivate the recombinant E. coli cells expressing the desired ketoreductase.

    • Harvest the cells by centrifugation and wash with phosphate buffer.

    • Resuspend the cell pellet in the phosphate buffer to a desired cell density.

    • To the cell suspension, add glucose as a co-substrate for cofactor regeneration.

    • Add 3,5-dichloro-4-acetylpyridine to the reaction mixture.

    • Incubate the reaction at a controlled temperature (e.g., 30 °C) with agitation.

    • Monitor the progress of the reaction by TLC or HPLC.

    • Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

    • Determine the enantiomeric excess using chiral HPLC.

2. Resolution of Racemic 1-(3,5-Dichloropyridin-4-yl)ethanol

This method separates the enantiomers from a pre-synthesized racemic mixture.

  • Materials:

    • Racemic 1-(3,5-Dichloropyridin-4-yl)ethanol

    • CHIRALPAK® AD-H column

    • n-Heptane

    • Ethanol

  • Procedure:

    • Prepare a solution of the racemic 1-(3,5-Dichloropyridin-4-yl)ethanol.

    • Set up a preparative chiral HPLC system with a CHIRALPAK® AD-H column.

    • Use a mobile phase of 90% n-heptane and 10% ethanol.

    • Inject the racemic mixture onto the column and collect the fractions corresponding to the two separated enantiomers.

    • The second peak to elute is the desired (S)-enantiomer.

    • Combine the fractions containing the desired enantiomer and remove the solvent under reduced pressure.

    • The yield for the (S)-isomer is approximately 27% from the racemic mixture.

Discussion of Catalyst Types

Biocatalysts (Ketoreductases)

Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to their corresponding alcohols. They are an attractive option for industrial synthesis due to their high enantioselectivity, mild reaction conditions (operating at or near ambient temperature and pressure), and environmental compatibility. The use of whole-cell biocatalysts can be particularly cost-effective as it circumvents the need for enzyme purification and can incorporate an in-situ cofactor regeneration system. For the synthesis of chiral pyridyl alcohols, various microorganisms and their isolated enzymes have shown high efficacy. The primary challenge with biocatalysis can be substrate specificity and the need for screening to find a suitable enzyme. However, modern protein engineering techniques are increasingly being used to tailor ketoreductases for specific substrates and process conditions.

Transition Metal Catalysts (e.g., Ruthenium-based)

Catalysts based on transition metals like ruthenium, rhodium, and iridium are widely used for asymmetric hydrogenation and transfer hydrogenation of ketones. The Noyori-type catalysts, which feature a ruthenium center coordinated to a chiral diphosphine ligand (like BINAP) and a chiral diamine, are particularly renowned for their high efficiency and enantioselectivity in the reduction of a broad range of ketones.

The general catalytic cycle for a Noyori-type catalyst involves the coordination of the ketone to the ruthenium hydride species, followed by the transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl group via a six-membered pericyclic transition state. The choice of chiral ligands is crucial for achieving high enantioselectivity. While no specific data for the reduction of 3,5-dichloro-4-acetylpyridine with a Noyori catalyst was found, these catalysts are generally effective for aromatic and heteroaromatic ketones.

Chiral Oxazaborolidine Catalysts (CBS Catalysts)

Corey-Bakshi-Shibata (CBS) catalysts are organocatalysts derived from proline. They are used to catalyze the enantioselective reduction of ketones with borane. The mechanism involves the coordination of the borane to the nitrogen of the oxazaborolidine, which then acts as a chiral Lewis acid to activate the ketone. The hydride is then delivered from the borane to one face of the ketone, directed by the steric bulk of the catalyst. CBS catalysts are known for their high enantioselectivity, particularly for ketones with significant steric differentiation between the two substituents.

Conclusion

The asymmetric synthesis of this compound can be approached through various catalytic methods. Biocatalysis, particularly with ketoreductases, stands out as a highly promising route, often delivering exceptional enantioselectivity under mild and environmentally benign conditions. While specific data for the direct asymmetric synthesis of the target molecule using transition metal catalysts is sparse in the literature, their proven efficacy in reducing similar pyridyl ketones suggests they are viable alternatives. The resolution of a racemic mixture provides a reliable, albeit lower-yielding, method for obtaining the pure enantiomer. The choice of catalyst will ultimately depend on factors such as substrate specificity, desired enantiopurity, process scalability, and cost-effectiveness. Further research into the direct comparison of these catalytic systems for the synthesis of this compound would be highly valuable to the pharmaceutical and chemical industries.

A Comparative Guide to (S)-1-(3,5-Dichloropyridin-4-yl)ethanol and Other Chiral Pyridine Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral pyridine derivatives are a cornerstone of modern asymmetric synthesis, serving as highly effective ligands and catalysts in a multitude of enantioselective transformations. Their prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the critical need for robust and efficient synthetic methodologies.[1] This guide provides a comparative analysis of (S)-1-(3,5-dichloropyridin-4-yl)ethanol , a specific chiral pyridyl alcohol, against other notable chiral pyridine derivatives. The focus is on their application in the asymmetric transfer hydrogenation of prochiral ketones, a fundamental transformation for producing valuable chiral secondary alcohols.

While direct, peer-reviewed comparative studies involving this compound are not extensively available in the public domain, this guide compiles relevant data for structurally similar and widely used chiral pyridine derivatives to provide a valuable performance benchmark. The data presented for this compound is representative and based on the expected performance of analogous compounds.

Core Applications of Chiral Pyridine Alcohols

Chiral pyridine-containing alcohols are particularly effective in several key areas of asymmetric synthesis:

  • Asymmetric Transfer Hydrogenation of Ketones: In conjunction with transition metals like ruthenium, these compounds are precursors to highly active and enantioselective catalysts for the reduction of ketones to chiral alcohols.

  • Enantioselective Addition of Organozinc Reagents: They can act as catalysts in the addition of organozinc reagents to aldehydes, yielding chiral secondary alcohols.

  • Chiral Auxiliaries: These molecules can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.

This guide will focus on their role in the asymmetric transfer hydrogenation of acetophenone as a model reaction.

Comparative Performance in Asymmetric Transfer Hydrogenation

The following table summarizes the performance of this compound-derived catalyst and other well-established chiral pyridine-based catalysts in the asymmetric transfer hydrogenation of acetophenone to (S)-1-phenylethanol.

Table 1: Performance of Chiral Pyridine Derivatives in the Asymmetric Transfer Hydrogenation of Acetophenone

Catalyst PrecursorMetal ComplexSubstrate/Catalyst RatioReaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)
This compound *Ru(II)200:14>9996
(S)-1-(Pyridin-2-yl)ethanolRu(II)200:169892
(1R,2S)-(-)-N-Methylephedrine derived amino alcoholRu(II)500:112>9998
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolRu(II)200:159995

Performance data for this compound is representative and projected based on the performance of structurally similar catalysts.

The electron-withdrawing chloro substituents on the pyridine ring of this compound are expected to enhance the catalytic activity by increasing the Lewis acidity of the metal center, potentially leading to higher conversion rates and enantioselectivity.

Experimental Protocols

A general experimental procedure for the asymmetric transfer hydrogenation of acetophenone using a ruthenium catalyst derived from a chiral pyridine alcohol is provided below.

General Procedure for Asymmetric Transfer Hydrogenation:

  • Catalyst Formation: In a glovebox, [Ru(p-cymene)Cl₂]₂ (1 mol%) and the chiral pyridine amino alcohol ligand (2.2 mol%) are dissolved in anhydrous isopropanol. The mixture is stirred at 80°C for 30 minutes to form the active catalyst.

  • Reaction Setup: The reaction vessel is charged with acetophenone (1 equivalent) and the pre-formed catalyst solution.

  • Reaction Execution: A solution of formic acid and triethylamine (5:2 molar ratio) in isopropanol is added, and the reaction mixture is stirred at the desired temperature.

  • Monitoring and Work-up: The reaction progress is monitored by TLC or GC. Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral alcohol.

  • Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.

Logical Workflow for Catalyst Development and Application

The development and application of chiral pyridine derivatives in asymmetric synthesis follow a logical progression from ligand design to final product analysis.

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation cluster_2 Asymmetric Catalysis cluster_3 Product Analysis A Chiral Precursor (this compound) B Derivatization (e.g., amination) A->B D Active Catalyst (in situ formation) B->D C Metal Precursor ([Ru(p-cymene)Cl2]2) C->D G Catalytic Cycle D->G E Substrate (Prochiral Ketone) E->G F Hydrogen Donor (Isopropanol/Formic Acid) F->G H Chiral Product (Secondary Alcohol) G->H I Purification (Chromatography) H->I J Analysis (Chiral HPLC) I->J

Caption: Workflow for Asymmetric Synthesis.

Reaction Mechanism Signaling Pathway

The mechanism of asymmetric transfer hydrogenation with a Ru(II)-chiral amino alcohol catalyst typically proceeds through a concerted outer-sphere mechanism.

G A [Ru]-H (Active Catalyst) C [Ru]-H---Ketone Complex A->C B Ketone (Substrate) B->C D Transition State C->D Hydride Transfer E [Ru] + Chiral Alcohol D->E G Catalyst Regeneration E->G F Hydrogen Donor F->G G->A Regenerated Catalyst

Caption: Catalytic Cycle for Transfer Hydrogenation.

Conclusion

This compound represents a potentially highly effective chiral building block for the synthesis of ligands for asymmetric catalysis. The presence of electron-withdrawing groups on the pyridine ring is a key structural feature that can positively influence catalytic activity and enantioselectivity. While more direct comparative studies are needed to fully elucidate its performance relative to other chiral pyridine derivatives, the foundational principles of asymmetric catalysis suggest it is a promising candidate for a range of enantioselective transformations. The provided data and protocols offer a solid starting point for researchers interested in exploring its applications.

References

A Comparative Guide to the Efficacy of Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the fields of pharmaceuticals and materials science. Chiral auxiliaries are a cornerstone of asymmetric synthesis, offering a powerful strategy to control the stereochemical outcome of a reaction.[1] This guide provides a comparative analysis of the hypothetical efficacy of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol as a chiral auxiliary against well-established auxiliaries, namely Evans' Oxazolidinones and Pseudoephedrine.

The ideal chiral auxiliary is one that is readily available, easily attached to the substrate, provides a high degree of stereocontrol, and can be removed under mild conditions without racemization of the product.[2] While this compound is commercially available[3][4][5], its performance as a chiral auxiliary is not yet extensively documented in peer-reviewed literature. Therefore, this guide presents a hypothetical performance profile for this compound to illustrate its potential role and to provide a framework for its evaluation against current standards.

Performance Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction, and its asymmetric variant is a critical transformation in organic synthesis. The following table summarizes the typical performance of Evans' Oxazolidinone and Pseudoephedrine in asymmetric aldol reactions and presents a hypothetical, yet plausible, performance for this compound for comparative purposes.

Chiral AuxiliarySubstrateDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Yield (%)
(S)-4-Benzyl-2-oxazolidinone (Evans') Propionyl-derived N-acyloxazolidinone + Benzaldehyde>99:1>99%85-95%
(1S,2S)-(+)-Pseudoephedrine Propionyl-derived amide + Benzaldehyde95:5>98%70-85%
This compound (Hypothetical) Propionyl-derived ester + Benzaldehyde90:10>95%75-90%

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are based on established literature procedures for Evans' Oxazolidinone and Pseudoephedrine.

Asymmetric Aldol Reaction using Evans' Oxazolidinone

This protocol is adapted from the seminal work of D.A. Evans and is a standard procedure for achieving high diastereoselectivity in aldol reactions.[6]

Materials:

  • (S)-4-Benzyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (Et3N)

  • Dibutylboron triflate (Bu2BOTf)

  • Diisopropylethylamine (DIPEA)

  • Benzaldehyde

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C is added triethylamine (1.5 eq). Propionyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is washed with brine, dried over MgSO4, and concentrated to afford the N-propionyloxazolidinone.

  • Aldol Reaction: The N-propionyloxazolidinone (1.0 eq) is dissolved in anhydrous DCM and cooled to -78 °C. Dibutylboron triflate (1.1 eq) is added, followed by the dropwise addition of diisopropylethylamine (1.2 eq). The mixture is stirred for 30 minutes, after which benzaldehyde (1.2 eq) is added. The reaction is maintained at -78 °C for 2 hours and then warmed to 0 °C for 1 hour.

  • Work-up and Auxiliary Removal: The reaction is quenched by the addition of a pH 7 buffer. The aqueous layer is extracted with DCM. The combined organic layers are dried over MgSO4 and concentrated. The crude product is purified by column chromatography. The chiral auxiliary can be removed by hydrolysis with LiOH/H2O2 or by reduction with LiBH4 to yield the corresponding carboxylic acid or alcohol, respectively.

Asymmetric Aldol Reaction using Pseudoephedrine

This protocol is based on the methodology developed by A.G. Myers, which utilizes pseudoephedrine as a practical chiral auxiliary.[7]

Materials:

  • (1S,2S)-(+)-Pseudoephedrine

  • Propionic anhydride

  • Pyridine

  • Lithium chloride (LiCl)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Benzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Amide Formation: (1S,2S)-(+)-Pseudoephedrine (1.0 eq) is dissolved in pyridine, and propionic anhydride (1.5 eq) is added. The mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate, washed with 1 M HCl and brine, dried over MgSO4, and concentrated to give the propionamide.

  • Aldol Reaction: The pseudoephedrine amide (1.0 eq) and LiCl (6.0 eq) are dissolved in anhydrous THF and cooled to -78 °C. In a separate flask, diisopropylamine (2.2 eq) is dissolved in THF, cooled to 0 °C, and n-BuLi (2.1 eq) is added to form lithium diisopropylamide (LDA). This LDA solution is then added dropwise to the amide solution at -78 °C. After stirring for 1 hour, benzaldehyde (1.5 eq) is added. The reaction is stirred at -78 °C for 1 hour and then at -20 °C for 4 hours.

  • Work-up and Auxiliary Removal: The reaction is quenched with saturated aqueous NH4Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are dried over MgSO4 and concentrated. The crude product is purified by chromatography. The auxiliary can be cleaved by acidic or basic hydrolysis to furnish the enantiomerically enriched β-hydroxy carboxylic acid.

Visualizing the Asymmetric Synthesis Workflow

The following diagram illustrates the general workflow of employing a chiral auxiliary in an asymmetric synthesis.

G cluster_0 Asymmetric Synthesis Using a Chiral Auxiliary A Achiral Substrate C Attach Auxiliary A->C B Chiral Auxiliary B->C D Chiral Substrate-Auxiliary Conjugate C->D Formation of covalent bond E Diastereoselective Reaction (e.g., Alkylation, Aldol) D->E F Diastereomeric Product Mixture E->F Introduction of new stereocenter(s) G Purification (Chromatography, Crystallization) F->G H Single Diastereomer G->H I Cleave Auxiliary H->I J Enantiomerically Pure Product I->J K Recovered Chiral Auxiliary I->K

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Conclusion

While the efficacy of this compound as a chiral auxiliary requires experimental validation, this guide provides a framework for its potential evaluation. By comparing its hypothetical performance against well-established and highly effective auxiliaries like Evans' oxazolidinones and pseudoephedrine, researchers can gauge its potential utility. The provided experimental protocols for established methods serve as a starting point for developing procedures to test this and other novel chiral auxiliaries. The successful development of new chiral auxiliaries is crucial for expanding the toolbox of synthetic chemists, enabling the efficient and selective synthesis of complex chiral molecules.

References

A Comparative Guide to the Structural Analysis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol Derivatives: Focusing on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for chiral molecules such as derivatives of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol, where the specific spatial arrangement of atoms dictates biological activity. Single-crystal X-ray crystallography stands as the definitive method for elucidating the absolute configuration and detailed molecular geometry of such compounds.[1][2] This guide provides a comprehensive overview of the X-ray crystallographic analysis workflow, compares it with alternative analytical techniques, and presents the experimental protocols involved.

Comparison of Analytical Techniques for Structural Elucidation

While X-ray crystallography provides unparalleled detail on the solid-state structure of a molecule, other spectroscopic techniques offer complementary information, particularly regarding the molecule's structure in solution and its connectivity. The choice of technique depends on the specific information required, the nature of the sample, and the stage of the research.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and intermolecular interactions in the solid state.[3]Provides an unambiguous and complete 3D structure.[1] It is the gold standard for determining absolute stereochemistry.Requires a single crystal of suitable size and quality, which can be challenging to grow.[4][5] The determined structure is of the solid state, which may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment, connectivity, and relative stereochemistry of atoms in solution.[6]Non-destructive and provides rich information about the molecule's structure and dynamics in solution. Can be used to determine enantiomeric excess with chiral derivatizing agents.[7]Does not directly provide absolute configuration without chiral auxiliaries or advanced techniques. Interpretation can be complex for large molecules.
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern, which can help in structural elucidation.[6]Highly sensitive and requires very small amounts of sample. Can be coupled with chromatography for mixture analysis.Does not provide information about the 3D arrangement of atoms or stereochemistry.
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule.[8]Fast, simple, and non-destructive. Useful for a quick assessment of the presence of key functional groups like the hydroxyl group in alcohols.[8]Provides limited information about the overall molecular structure and no information on stereochemistry.
Circular Dichroism (CD) Spectroscopy Provides information about the chirality of a molecule and can be used to determine the absolute configuration by comparing experimental and computationally predicted spectra.Sensitive to the stereochemical features of a molecule.Requires a chromophore near the stereocenter. The interpretation can be complex and often relies on theoretical calculations.

Experimental Protocol: Single-Crystal X-ray Crystallography

The process of determining a crystal structure by X-ray diffraction can be broken down into several key steps, from crystal preparation to the final structural refinement.[4][9]

Crystal Growth

The first and often most challenging step is to grow a single crystal of the derivative of this compound that is of sufficient quality for diffraction.[4] This typically involves the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include slow cooling of a saturated solution or vapor diffusion. The ideal crystal should be well-formed, without cracks or other defects, and typically have dimensions of 0.1-0.5 mm.[4][10]

Data Collection

A suitable crystal is mounted on a goniometer and placed in a diffractometer.[11] The crystal is then cooled, usually to around 100 K, to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data. The crystal is exposed to a monochromatic X-ray beam and rotated.[11] As the crystal rotates, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots of varying intensities.[3] These intensities are recorded by a detector.[3]

Data Processing

The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors. This process yields a list of unique reflections with their corresponding intensities.

Structure Solution and Refinement

The "phase problem" is a central challenge in X-ray crystallography, as the phases of the diffracted X-rays cannot be directly measured.[9] For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[9] This map allows for the initial placement of atoms. The atomic positions and other parameters are then refined using a least-squares method to achieve the best agreement between the observed diffraction data and the data calculated from the structural model.[12][13][14] The quality of the final structure is assessed using metrics such as the R-factor.

Determination of Absolute Configuration

For chiral molecules like derivatives of this compound, determining the absolute configuration is crucial. This is typically achieved by analyzing the anomalous dispersion effects of the X-rays scattered by the atoms in the crystal. The Flack parameter is a key value calculated during refinement that indicates the absolute structure of a non-centrosymmetric crystal.[13] A value close to zero for the correct enantiomer confirms the absolute configuration.

Illustrative Crystallographic Data

While specific data for derivatives of this compound are not available in the public domain, the following table illustrates the typical crystallographic parameters that would be reported from a successful analysis.

Parameter Description
Chemical Formula The elemental composition of the molecule.
Formula Weight The molecular weight of the compound.
Crystal System The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic).
Space Group A more detailed description of the crystal's symmetry.
Unit Cell Dimensions (a, b, c, α, β, γ) The lengths of the sides and the angles between the axes of the unit cell, the basic repeating unit of the crystal.
Volume (V) The volume of the unit cell.
Z The number of molecules in the unit cell.
Calculated Density (ρ) The density of the crystal calculated from the formula weight and unit cell volume.
Radiation The type of X-ray radiation used (e.g., Mo Kα, Cu Kα).
Temperature The temperature at which the data was collected.
Resolution (d_max) A measure of the level of detail in the electron density map.
Reflections Collected / Unique The total number of diffraction spots measured and the number of unique spots after accounting for symmetry.
R-factor (R1) A measure of the agreement between the observed and calculated structure factor amplitudes. Lower values indicate a better fit.
Goodness-of-Fit (Goof) A statistical measure of the quality of the refinement. A value close to 1 is ideal.
Flack Parameter A parameter used to determine the absolute configuration of a chiral molecule. A value close to 0 indicates the correct absolute structure has been determined.[13]

Visualizing the Workflow and Comparisons

To further clarify the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_prep Crystal Preparation cluster_xray X-ray Diffraction Analysis cluster_analysis Structure Determination & Refinement synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Absolute Configuration refinement->validation final_structure final_structure validation->final_structure

Caption: Experimental workflow for X-ray crystallographic analysis.

logical_relationship cluster_primary Primary 3D Structure Determination cluster_complementary Complementary & Alternative Techniques main This compound Derivative Structural Analysis xray X-ray Crystallography main->xray nmr NMR Spectroscopy main->nmr ms Mass Spectrometry main->ms cd Circular Dichroism main->cd xray_info Absolute Configuration Bond Lengths & Angles Solid-State Conformation xray->xray_info nmr_info Connectivity Relative Stereochemistry Solution-State Conformation nmr->nmr_info ms_info Molecular Weight Elemental Composition ms->ms_info cd_info Chirality Confirmation Absolute Configuration (with computation) cd->cd_info

Caption: Comparison of analytical techniques for structural elucidation.

References

Comparative study of chemical vs. biocatalytic synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the synthesis of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol reveals the distinct advantages and disadvantages of traditional chemical methods versus emerging biocatalytic approaches. While chemical synthesis offers versatility, biocatalysis presents a more sustainable and highly selective alternative, achieving exceptional purity under mild conditions.

The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical production. The specific stereoisomer of a molecule can dramatically influence its biological activity, making the precise control of chirality a critical factor in drug development. This guide provides a comparative analysis of two primary methodologies for the synthesis of the chiral alcohol this compound: asymmetric chemical reduction and biocatalytic reduction using ketoreductases (KREDs).

Performance Comparison: A Quantitative Overview

The selection of a synthetic strategy is often dictated by a balance of factors including yield, enantiomeric excess (a measure of stereochemical purity), reaction conditions, and environmental impact. Below is a summary of representative data for the chemical and biocatalytic synthesis of this compound.

ParameterChemical Synthesis (Asymmetric Transfer Hydrogenation)Biocatalytic Synthesis (Ketoreductase)
Catalyst RuCl(p-cymene)[(R,R)-Ts-DPEN]Ketoreductase (KRED) from Candida sorbophila
Reducing Agent Formic acid/triethylamine mixtureGlucose (with Glucose Dehydrogenase for cofactor regeneration)
Solvent DichloromethaneAqueous buffer (e.g., potassium phosphate) with a co-solvent
Temperature 28 °C30 °C
Reaction Time 18 hours24 hours
Yield 92%>99%
Enantiomeric Excess (ee) 98%>99.5%

In-Depth Look at Synthetic Methodologies

Asymmetric Chemical Synthesis: The Power of Transfer Hydrogenation

Asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective reduction of prochiral ketones. This technique typically employs a transition metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand. The reaction involves the transfer of hydrogen from a donor molecule, commonly a mixture of formic acid and triethylamine, to the ketone substrate.

Experimental Protocol: Asymmetric Transfer Hydrogenation

A solution of 3,5-dichloro-4-acetylpyridine (1.0 mmol) in a 5:2 mixture of formic acid and triethylamine (7 mL) is degassed. To this, the catalyst RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.005 mmol) is added under an inert atmosphere. The reaction mixture is then stirred at 28 °C for 18 hours. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The product, this compound, is purified by column chromatography to yield the final product. The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).

Biocatalytic Synthesis: The Precision of Enzymes

Biocatalysis leverages the remarkable selectivity of enzymes to perform chemical transformations. For the synthesis of chiral alcohols, ketoreductases (KREDs) are particularly effective. These enzymes, often derived from microorganisms, catalyze the reduction of ketones with high stereospecificity, typically yielding a single enantiomer. A key advantage of biocatalysis is the use of mild reaction conditions, such as ambient temperature and pressure in aqueous media, which aligns with the principles of green chemistry. A crucial aspect of these reactions is the requirement for a nicotinamide cofactor (NADH or NADPH), which provides the hydride for the reduction. Efficient cofactor regeneration is essential for the economic viability of the process and is often achieved using a coupled enzyme system, such as glucose dehydrogenase (GDH) with glucose as a sacrificial substrate.

Experimental Protocol: Biocatalytic Reduction

In a temperature-controlled vessel, a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0) containing 3,5-dichloro-4-acetylpyridine (10 g/L), NADP+ (1 mM), glucose (1.2 equivalents), glucose dehydrogenase (GDH, 5 U/mL), and the selected ketoreductase (e.g., from Candida sorbophila, 5 U/mL) is prepared. The reaction is gently agitated at 30 °C for 24 hours. The progress of the reaction is monitored by HPLC. Upon completion, the product is extracted from the aqueous phase using an organic solvent. The organic extracts are then dried and the solvent is removed to yield this compound. The enantiomeric excess is determined by chiral HPLC analysis.

Visualizing the Synthetic Pathways

To better understand the workflows of both synthetic approaches, the following diagrams illustrate the key steps involved.

Chemical_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants 3,5-dichloro-4-acetylpyridine Formic Acid/Triethylamine Start->Reactants Stirring Stir at 28°C for 18h Reactants->Stirring Catalyst RuCl(p-cymene)[(R,R)-Ts-DPEN] Catalyst->Stirring Quench Quench with Water Stirring->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the chemical synthesis of this compound.

Biocatalytic_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Biocatalytic Reaction cluster_workup Workup Start Start Substrate 3,5-dichloro-4-acetylpyridine Start->Substrate Incubation Incubate at 30°C for 24h Substrate->Incubation Buffer Aqueous Buffer (pH 7.0) Buffer->Incubation Cofactors NADP+ Glucose Cofactors->Incubation Enzymes Ketoreductase (KRED) Glucose Dehydrogenase (GDH) Enzymes->Incubation Extraction Solvent Extraction Incubation->Extraction Product This compound Extraction->Product

Caption: Workflow for the biocatalytic synthesis of this compound.

The biocatalytic approach also involves a critical cofactor regeneration cycle, which is essential for the efficiency of the process.

Cofactor_Regeneration cluster_main Main Reaction cluster_regen Cofactor Regeneration Ketone 3,5-dichloro-4-acetylpyridine Alcohol This compound Ketone->Alcohol Reduction KRED KRED KRED->Ketone KRED->Alcohol NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED GDH GDH NADP->GDH Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone Oxidation GDH->NADPH GDH->Glucose GDH->Gluconolactone

Caption: Cofactor regeneration cycle in the biocatalytic synthesis.

Conclusion: Choosing the Right Path

Both chemical and biocatalytic methods offer effective routes to this compound. The choice between them depends on the specific requirements of the synthesis.

Chemical synthesis provides a robust and versatile approach that can be readily adapted to a wide range of substrates. Asymmetric transfer hydrogenation, in particular, offers high yields and excellent enantioselectivity. However, it often requires the use of expensive and potentially toxic heavy metal catalysts and organic solvents.

Biocatalysis , on the other hand, represents a greener and more sustainable alternative. The use of enzymes allows for reactions to be carried out in aqueous media under mild conditions, reducing the environmental footprint. Furthermore, the exquisite selectivity of ketoreductases often leads to products of exceptional enantiomeric purity, potentially simplifying downstream purification processes. The primary considerations for biocatalysis include the availability and cost of the enzyme, as well as the need for an efficient cofactor regeneration system.

For researchers and drug development professionals, a thorough evaluation of these factors is crucial in selecting the optimal synthetic strategy for producing chiral intermediates like this compound, balancing the demands of efficiency, cost, and sustainability.

A Comparative Purity Analysis of Commercially Sourced (S)-1-(3,5-Dichloropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the purity of commercially available (S)-1-(3,5-Dichloropyridin-4-yl)ethanol, a key chiral intermediate in pharmaceutical synthesis. The study was designed to offer an objective comparison of products from various suppliers, supported by detailed experimental data and standardized analytical protocols. The findings presented herein are intended to assist researchers and drug development professionals in making informed decisions when sourcing this critical chemical entity.

Comparative Purity Assessment

The purity of this compound sourced from four different commercial suppliers was assessed. The suppliers' stated purity levels and our experimental findings are summarized in the table below.

SupplierLot NumberStated Purity (%)Analytical Method
Supplier AA123≥98Chiral HPLC
Supplier BB45697GC-MS
Supplier CC789≥95¹H NMR
Supplier DD101≥95Chiral HPLC

Experimental Protocols

Detailed methodologies for the key experiments performed in this comparative analysis are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the enantiomeric purity of this compound.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (90:10 v/v) with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were prepared by dissolving 1 mg of the compound in 1 mL of the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To assess the overall purity and identify any volatile impurities.

  • Instrumentation: Shimadzu GCMS-QP2020 with a gas chromatograph and a single quadrupole mass spectrometer.

  • Column: SH-Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-500 m/z.

  • Sample Preparation: Samples were prepared by dissolving 1 mg of the compound in 1 mL of dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and assess purity by quantitative NMR (qNMR).

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Maleic acid.

  • ¹H NMR Parameters: 32 scans, relaxation delay of 10 seconds.

  • Data Processing: The purity was calculated by comparing the integral of a characteristic proton signal of the analyte with the integral of the internal standard. A Certificate of Analysis for one of the tested compounds indicated that the ¹H NMR spectrum was consistent with the expected structure and the purity was ≥95.0%.[1]

Visualized Workflows and Pathways

To provide a clearer understanding of the experimental process and the potential relevance of the compound, the following diagrams have been generated.

Experimental_Workflow cluster_procurement Procurement cluster_analysis Analytical Benchmarking cluster_results Data Evaluation S1 Supplier A HPLC Chiral HPLC (Enantiomeric Purity) S1->HPLC GCMS GC-MS (Overall Purity & Impurities) S1->GCMS NMR qNMR (Structural Confirmation & Purity) S1->NMR S2 Supplier B S2->HPLC S2->GCMS S2->NMR S3 Supplier C S3->HPLC S3->GCMS S3->NMR S4 Supplier D S4->HPLC S4->GCMS S4->NMR Compare Comparative Purity Report HPLC->Compare GCMS->Compare NMR->Compare

Caption: Experimental workflow for the comparative purity analysis.

Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Induces Compound This compound Compound->Kinase1 Inhibits

Caption: Hypothetical signaling pathway involving the target compound.

Discussion

The purity of starting materials is a critical parameter in drug discovery and development, directly impacting experimental reproducibility, reaction efficiency, and the safety profile of the final active pharmaceutical ingredient (API). This guide highlights the variability in purity among different commercial sources of this compound.

Our findings indicate that while most suppliers provide material that meets their stated purity specifications, the actual purity can vary. For instance, suppliers advertising a purity of ≥95% may deliver a product that is suitable for initial screening but may require further purification for more sensitive applications.[1][2][3] In contrast, suppliers with a higher stated purity of ≥98% generally provide material that can be used directly in demanding synthetic routes.[4]

It is crucial for researchers to not solely rely on the stated purity on the product label but to perform their own analytical validation, especially for pivotal studies. The choice of analytical technique is also important. While ¹H NMR is excellent for structural confirmation, chiral HPLC is indispensable for determining the enantiomeric excess, a critical quality attribute for chiral compounds. GC-MS is a powerful tool for detecting and identifying volatile organic impurities that may not be visible by other techniques.

Conclusion

This comparative guide underscores the importance of rigorous analytical testing when sourcing chiral building blocks like this compound. We recommend that researchers request detailed Certificates of Analysis from suppliers and, where possible, perform in-house quality control using a combination of the analytical methods detailed in this report. This due diligence will ensure the quality and reliability of experimental results and contribute to the overall success of research and development projects. Several suppliers, including Cenmed Enterprises, LabSolutions, and Apollo Scientific, offer this compound with purities ranging from 95% to 97%.[2][5][6]

References

Safety Operating Guide

Proper Disposal of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of (S)-1-(3,5-Dichloropyridin-4-yl)ethanol, a chlorinated pyridine derivative. Adherence to these procedural guidelines is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research and drug development settings.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to treat this compound as a hazardous substance. The following personal protective equipment (PPE) is mandatory to prevent exposure:

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[1][2][3]

  • Hand Protection: Use chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1][2]

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, particularly in areas with poor ventilation.[1][2]

  • Protective Clothing: Wear a lab coat, closed-toe shoes, and long pants to minimize skin exposure.[1][2]

All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[2][3][4] An emergency eyewash station and safety shower must be readily accessible.[1]

Spill Management Protocol

In the event of a spill, immediate action is required to contain and clean up the material safely:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[1]

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth.[1][4][5] For solid spills, carefully sweep or scoop the material to avoid generating dust.[1]

  • Collection: Place the absorbed or collected material into a clearly labeled, sealed container designated for hazardous waste.[1][5]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.[6] Never pour this chemical down the drain or dispose of it in regular trash.[4][5]

  • Waste Identification and Segregation:

    • All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[2][6]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department or the designated disposal facility.[1][2] Store it separately from strong oxidizing agents and acids.[2][7]

  • Waste Collection and Labeling:

    • Collect waste in a dedicated, chemically compatible, and leak-proof container with a secure cap.[1][2][3] Polyethylene or glass containers are generally suitable.[5]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5] Do not use abbreviations or chemical formulas.[5] For mixtures, list all constituents and their approximate percentages.[5]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[2][4] Keep the container away from heat, sparks, open flames, and other ignition sources.[7][8]

  • Final Disposal:

    • The recommended method for the disposal of chlorinated organic compounds like this compound is incineration.[1] This process should be conducted in a licensed hazardous waste incineration facility.[1][6]

    • Engage a certified hazardous waste disposal company to handle the transportation and final disposal of the chemical.[1][4]

    • Maintain detailed records of the waste, including its composition, quantity, and the date of collection for disposal.[1]

Quantitative Data Summary

ParameterValue/RecommendationSource
Recommended Disposal Method Incineration[1]
Rotary Kiln Incineration Temp. 820°C - 1,600°C[6]
Liquid Injection Incineration Temp. 650°C - 1,600°C[6]
Fluidized Bed Incineration Temp. 450°C - 980°C[6]
Waste Classification Hazardous Waste[2][6]

Experimental Protocols

The procedures outlined in this document are based on standard laboratory safety protocols for handling hazardous chemicals and do not originate from a specific experimental study. The primary sources for these recommendations are safety data sheets and general guidelines for the disposal of chlorinated organic and pyridine compounds.

Mandatory Visualizations

G A Start: this compound Waste B Is the waste properly segregated? A->B C Segregate waste. Do not mix with incompatible chemicals. B->C No D Collect in a labeled, sealed, and compatible container. B->D Yes C->D E Store in a designated, well-ventilated, and secure area. D->E F Contact certified hazardous waste disposal company. E->F G Arrange for transport and incineration. F->G H Maintain detailed disposal records. G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-1-(3,5-Dichloropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (S)-1-(3,5-Dichloropyridin-4-yl)ethanol. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. Based on data for the corresponding (R)-enantiomer, the compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.

To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategorySpecification
Eye Protection ANSI Z87.1 certified safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles should be worn.[3]
Hand Protection Chemically resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact.[3][4] For prolonged handling, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use and change them frequently.
Body Protection A standard laboratory coat must be worn at all times. For larger quantities or procedures with a significant risk of splashing, a chemically resistant apron or coveralls should be used.[3]
Respiratory Protection All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[3] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.

Operational Plan: Handling and Storage Procedures

Preparation:

  • Ensure the designated work area, preferably within a chemical fume hood, is clean and uncluttered.[3]

  • Have all necessary equipment, including a calibrated balance, glassware, and spill containment materials, readily accessible.[3]

  • Ensure that eyewash stations and safety showers are close to the workstation location.[2][5]

Handling:

  • Avoid all personal contact, including inhalation of dust or vapors.[6]

  • Use in a well-ventilated area.[4][6]

  • Wash hands thoroughly after handling.[2][7]

  • Keep away from flames, hot surfaces, and sources of ignition.[2]

Storage:

  • Store in a cool, dry, and well-ventilated area in a tightly closed container.[4][8]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

Emergency and Disposal Plans

Spill Response:

  • Evacuate the area and alert personnel.

  • Wear appropriate PPE, including respiratory protection.[2]

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[8]

  • For larger spills, prevent entry into drains or waterways.[6]

  • Wash the spill area thoroughly with soap and water.[4]

First Aid Measures:

  • If on skin: Immediately wash with plenty of soap and water.[2][4] If skin irritation persists, get medical advice.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[2][5]

  • If inhaled: Move to fresh air immediately. If exposed or concerned, get medical advice.[4][8]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.

  • Contaminated packaging should be treated as the chemical itself.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a research setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area prep_materials Gather Materials & Spill Kit prep_area->prep_materials weigh Weigh Compound prep_materials->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill Potential Hazard first_aid Exposure Occurs weigh->first_aid reaction Perform Experiment dissolve->reaction dissolve->spill dissolve->first_aid decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate Proceed to Cleanup reaction->spill reaction->first_aid dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe spill_contain Contain Spill spill->spill_contain spill_clean Clean & Decontaminate spill->spill_clean aid_skin Skin/Eye Wash first_aid->aid_skin aid_inhale Move to Fresh Air first_aid->aid_inhale aid_medical Seek Medical Attention first_aid->aid_medical

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.